molecular formula C28H23F6N3O4 B1452680 ELOVL6-IN-2 CAS No. 1067647-43-1

ELOVL6-IN-2

货号: B1452680
CAS 编号: 1067647-43-1
分子量: 579.5 g/mol
InChI 键: XLEVMSDNWOWFNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ELOVL6-IN-2 is a useful research compound. Its molecular formula is C28H23F6N3O4 and its molecular weight is 579.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

6,6-dimethyl-3-[5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl]-1-phenyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F6N3O4/c1-15-21(23(39)37(35-15)17-9-11-18(12-10-17)41-28(32,33)34)26(27(29,30)31)22-19(13-25(2,3)14-20(22)38)36(24(26)40)16-7-5-4-6-8-16/h4-12,35H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEVMSDNWOWFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC(F)(F)F)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F6N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657629
Record name 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067647-43-1
Record name 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ELOVL6-IN-2: A Comprehensive Technical Guide to its Target Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the selective inhibitor ELOVL6-IN-2 and its primary target, the Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). This document outlines the quantitative binding characteristics, detailed experimental methodologies for assessing this interaction, and the broader context of the signaling pathways involved.

Executive Summary

This compound is a potent and selective, orally active inhibitor of ELOVL6, a key microsomal enzyme in the fatty acid elongation pathway. ELOVL6 catalyzes the rate-limiting step in the conversion of C16 fatty acids to C18 species. Dysregulation of ELOVL6 activity has been implicated in various metabolic diseases, including insulin resistance and diabetes, as well as in certain cancers, making it a compelling therapeutic target. This guide details the specific binding affinity of this compound for its target and provides the necessary technical information for researchers to investigate this interaction further.

Quantitative Binding Data

The inhibitory potency of this compound and other relevant inhibitors against ELOVL6 has been determined through various enzymatic assays. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency (IC50) of this compound Against Human and Mouse ELOVL6

CompoundTarget SpeciesIC50 (nM)
This compoundHuman ELOVL68.9[1]
This compoundMouse ELOVL631[1], 34[2][3][4][5][6]

Table 2: Selectivity Profile of this compound Against Other Human ELOVL Isoforms

CompoundTarget IsoformIC50 (nM)
This compoundhELOVL3337[1]
This compoundhELOVL1> 10,000[1]
This compoundhELOVL2> 10,000[1]
This compoundhELOVL5> 10,000[1]

Table 3: Comparative Inhibitory Potency of Other ELOVL6 Inhibitors

CompoundTarget SpeciesIC50 (nM)Ki (nM)Notes
ELOVL6-IN-4Human ELOVL679[3][7]Not ReportedSelective over other human ELOVL subtypes[3].
ELOVL6-IN-4Mouse ELOVL694[3][7]Not Reported
ELOVL6-IN-1Mouse ELOVL6350[3]994[3][8]Noncompetitive inhibitor with respect to malonyl-CoA and palmitoyl-CoA[3][8].

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying this compound, the following diagrams are provided.

ELOVL6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_elovl6 ELOVL6-Mediated Elongation cluster_downstream Downstream Effects SREBP1c SREBP-1c ELOVL6 ELOVL6 (Endoplasmic Reticulum) SREBP1c->ELOVL6 Upregulates Expression Stearoyl_CoA Stearoyl-CoA (C18:0) ELOVL6->Stearoyl_CoA Elongation Palmitoyl_CoA Palmitoyl-CoA (C16:0) Palmitoyl_CoA->ELOVL6 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL6 SCD1 SCD1 Stearoyl_CoA->SCD1 Desaturation Ceramides Ceramides (e.g., C18:0) Stearoyl_CoA->Ceramides Cell_Proliferation Cell Proliferation Stearoyl_CoA->Cell_Proliferation Impacts Oleoyl_CoA Oleoyl-CoA (C18:1) SCD1->Oleoyl_CoA Membrane_Fluidity Membrane Fluidity Oleoyl_CoA->Membrane_Fluidity Insulin_Signaling Insulin Signaling Ceramides->Insulin_Signaling Modulates ELOVL6_IN_2 This compound ELOVL6_IN_2->ELOVL6 Inhibits

Caption: ELOVL6 Signaling Pathway and Point of Inhibition by this compound.

ELOVL6_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_termination 3. Reaction Termination & Extraction cluster_analysis 4. Analysis Microsomes Prepare Liver Microsomes or Recombinant ELOVL6 Incubation Incubate Microsomes/Enzyme with Substrates and this compound at 37°C Microsomes->Incubation Reagents Prepare Assay Buffer, Substrates (e.g., [14C]Malonyl-CoA), and this compound dilutions Reagents->Incubation Stop_Reaction Stop Reaction (e.g., with strong base) Incubation->Stop_Reaction Extraction Extract Fatty Acids (e.g., with hexane) Stop_Reaction->Extraction Separation Separate Fatty Acids (HPLC or TLC) Extraction->Separation Detection Quantify Radiolabeled Product (Scintillation Counting) Separation->Detection IC50_Calc Calculate IC50 from Dose-Response Curve Detection->IC50_Calc

Caption: General Experimental Workflow for Determining the IC50 of this compound.

Experimental Protocols

The following section details a representative methodology for determining the inhibitory activity of this compound on its target protein, ELOVL6. This protocol is a composite based on standard practices for assaying fatty acid elongase activity.

Objective

To determine the 50% inhibitory concentration (IC50) of this compound against human or mouse ELOVL6 enzyme activity.

Materials and Reagents
  • Enzyme Source: Liver microsomes from wild-type mice or human cell lines, or recombinant human/mouse ELOVL6 expressed in a suitable system (e.g., Sf9 or HEK293 cells).

  • Substrates:

    • Palmitoyl-CoA

    • [2-14C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)

    • NADPH

  • Inhibitor: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM), with subsequent serial dilutions.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 2.5 mM MgCl2, and 1 mM ATP.

  • Reaction Stop Solution: 2.5 M KOH in 50% ethanol.

  • Acidification Solution: 5 M HCl.

  • Extraction Solvent: Hexane.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous and organic samples.

  • Instrumentation:

    • Liquid scintillation counter

    • High-performance liquid chromatography (HPLC) system with a radioactivity detector (optional, for product confirmation)

    • Incubator or water bath set to 37°C

    • Centrifuge

Assay Procedure
  • Enzyme Preparation:

    • If using liver microsomes, prepare them from fresh or frozen tissue by differential centrifugation. Determine the total protein concentration using a standard method (e.g., BCA assay).

    • If using a recombinant enzyme, purify it according to standard protocols and determine the protein concentration.

  • Reaction Mixture Preparation:

    • Prepare a master mix of the assay buffer containing NADPH (final concentration, e.g., 1 mM), ATP (final concentration, e.g., 1 mM), and palmitoyl-CoA (final concentration, e.g., 50 µM).

    • Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzymatic Reaction:

    • In a microcentrifuge tube or a 96-well plate, combine the following in order:

      • Assay buffer

      • This compound dilution or vehicle (DMSO) for the control.

      • Enzyme preparation (e.g., 20-50 µg of microsomal protein).

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding [2-14C]Malonyl-CoA (final concentration, e.g., 20 µM).

    • Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Saponification:

    • Stop the reaction by adding the stop solution (2.5 M KOH in 50% ethanol).

    • Saponify the lipids by heating the mixture at 65-70°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.

  • Extraction of Fatty Acids:

    • Cool the samples to room temperature.

    • Acidify the mixture by adding the acidification solution (5 M HCl) to a pH below 3.

    • Add hexane to extract the free fatty acids. Vortex vigorously and then centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the radiolabeled fatty acids.

  • Quantification:

    • Transfer the hexane extract to a scintillation vial.

    • Evaporate the hexane under a stream of nitrogen.

    • Add scintillation cocktail to the vial and count the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • % Inhibition = 100 * (1 - (CPM_inhibitor / CPM_vehicle))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of ELOVL6, with nanomolar efficacy against both human and mouse orthologs. Its selectivity profile indicates minimal activity against other ELOVL family members, making it a valuable tool for studying the specific roles of ELOVL6 in health and disease. The provided experimental protocol offers a robust framework for researchers to quantify the inhibitory activity of this compound and similar compounds, facilitating further investigation into the therapeutic potential of targeting ELOVL6.

References

ELOVL6-IN-2: A Technical Guide to its Role in Lipid Metabolism Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELOVL6-IN-2 is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6), a critical enzyme in the de novo synthesis of long-chain fatty acids. By catalyzing the elongation of C16 fatty acids to C18 species, ELOVL6 plays a pivotal role in shaping the cellular lipid profile. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on lipid metabolism as demonstrated in preclinical models, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research into the therapeutic potential of ELOVL6 inhibition for metabolic diseases.

Introduction to ELOVL6 and its Inhibition

Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6) is a microsomal enzyme that catalyzes the first and rate-limiting step in the elongation of saturated and monounsaturated long-chain fatty acids, specifically the conversion of palmitate (C16:0) and palmitoleate (C16:1n-7) to stearate (C18:0) and vaccenate (C18:1n-7), respectively. ELOVL6 is highly expressed in lipogenic tissues such as the liver and adipose tissue and its expression is upregulated in animal models of obesity.[1] Genetic deletion of ELOVL6 in mice has been shown to protect against high-fat diet-induced insulin resistance, highlighting it as a potential therapeutic target for metabolic disorders.[1]

This compound is a potent, selective, and orally active inhibitor of mouse ELOVL6.[2] It belongs to a class of indoledione derivatives and has been instrumental in elucidating the pharmacological consequences of ELOVL6 inhibition.[3]

Mechanism of Action and Signaling Pathways

ELOVL6 is a key downstream target of the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master regulator of lipogenesis. By inhibiting ELOVL6, this compound directly alters the fatty acid composition of various lipid classes, leading to a decrease in the ratio of C18 to C16 fatty acids. This shift in the cellular lipidome has significant downstream consequences on multiple signaling pathways that regulate lipid metabolism and insulin sensitivity.

ELOVL6_Signaling_Pathway cluster_fatty_acids Fatty Acid Pool cluster_downstream Downstream Effects SREBP1 SREBP-1 ELOVL6 ELOVL6 SREBP1->ELOVL6 Upregulates C18_FA C18 Fatty Acids (Stearate, Oleate) ELOVL6->C18_FA Elongates ELOVL6_IN_2 This compound ELOVL6_IN_2->ELOVL6 Inhibits C16_FA C16 Fatty Acids (Palmitate, Palmitoleate) C16_FA->ELOVL6 Lipid_Metabolism Altered Lipid Metabolism C18_FA->Lipid_Metabolism Insulin_Signaling Modulation of Insulin Signaling C18_FA->Insulin_Signaling

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the effects of ELOVL6 inhibition.

Table 1: In Vitro Potency of this compound

CompoundTargetIC50 (nM)Assay System
This compound (Inhibitor 37)Mouse ELOVL634Microsomal assay

Data from Takahashi et al., 2009.[3]

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Mice

ParameterDoseTime PointObservation
Hepatic Elongation Index0.1 - 1 mg/kg (p.o.)2 hoursPotent and dose-proportional suppression
Liver Penetrability10 mg/kg (p.o.)2 hoursHigh
Plasma Exposure1 mg/kg (p.o.)2 - 24 hoursSustained

Data from MedChemExpress product page, citing Takahashi et al., 2009.[2][3]

Table 3: Effects of an ELOVL6 Inhibitor (Compound B) on Hepatic Fatty Acid Composition in Diet-Induced Obese (DIO) Mice

Fatty AcidControl (%)Compound B-treated (%)Fold Change
Palmitic acid (16:0)20.1 ± 0.424.5 ± 0.51.22
Stearic acid (18:0)12.3 ± 0.38.9 ± 0.20.72
Oleic acid (18:1)45.2 ± 0.638.1 ± 0.70.84
C18/C16 ratio0.61 ± 0.020.36 ± 0.010.59

Statistically significant difference (p<0.05). Data are presented as mean ± SEM. Compound B is a potent and selective ELOVL6 inhibitor from the same class as this compound. Data from a study by another research group.[1]

Table 4: Metabolic Parameters in DIO and KKAy Mice Treated with an ELOVL6 Inhibitor (Compound B)

ModelParameterControlCompound B-treated
DIO MiceBody Weight (g)45.1 ± 1.244.5 ± 1.1
Blood Glucose (mg/dL)185 ± 8181 ± 7
Plasma Insulin (ng/mL)3.2 ± 0.53.0 ± 0.4
KKAy MiceBody Weight (g)50.2 ± 1.149.8 ± 1.0
Blood Glucose (mg/dL)485 ± 25475 ± 22
Plasma Insulin (ng/mL)15.1 ± 1.814.5 ± 1.5

Data are presented as mean ± SEM. No significant improvement in insulin resistance was observed.[1]

Detailed Experimental Protocols

ELOVL6 Enzyme Activity Assay (Microsomal Assay)

This protocol is adapted from the methods described for the characterization of indoledione-based ELOVL6 inhibitors.[3]

Objective: To determine the in vitro inhibitory activity of a test compound against mouse ELOVL6.

Materials:

  • Mouse liver microsomes (prepared from C57BL/6J mice)

  • Test compound (e.g., this compound) dissolved in DMSO

  • [2-14C]Malonyl-CoA

  • Palmitoyl-CoA

  • Reaction buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl2, 1 mM ATP, 0.5 mM NADH, 0.5 mM NADPH, 1 mM DTT, and 0.1% (w/v) fatty acid-free BSA.

  • Quench solution: 2.5 M KOH in 75% ethanol

  • Acidification solution: 10 M H2SO4

  • Hexane

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, 10 µM palmitoyl-CoA, and 25 µM [2-14C]malonyl-CoA.

  • Add the test compound at various concentrations (or DMSO for control) to the reaction mixture.

  • Initiate the reaction by adding 10 µg of mouse liver microsomes. The final reaction volume is 100 µL.

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding 200 µL of the quench solution.

  • Saponify the lipids by incubating at 60°C for 60 minutes.

  • Cool the samples to room temperature and acidify by adding 200 µL of the acidification solution.

  • Extract the fatty acids by adding 500 µL of hexane and vortexing vigorously.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a scintillation vial.

  • Evaporate the hexane and add scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

ELOVL6_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Measurement prep_mix Prepare Reaction Mix (Buffer, Palmitoyl-CoA, [14C]Malonyl-CoA) add_cmpd Add Test Compound or DMSO prep_mix->add_cmpd add_micro Add Liver Microsomes add_cmpd->add_micro incubate Incubate at 37°C add_micro->incubate quench Quench Reaction incubate->quench saponify Saponify quench->saponify acidify Acidify saponify->acidify extract Hexane Extraction acidify->extract measure Measure Radioactivity extract->measure

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol is a general representation based on studies investigating ELOVL6 inhibitors in DIO mice.[1]

Objective: To evaluate the effect of an ELOVL6 inhibitor on hepatic fatty acid composition and metabolic parameters in a model of diet-induced obesity.

Materials:

  • Male C57BL/6J mice (5 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Test compound (e.g., this compound) formulated for oral gavage

  • Vehicle control

  • Equipment for blood collection and glucose measurement

  • Equipment for tissue harvesting and storage (-80°C)

  • Gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis

Procedure:

  • Acclimatize mice for one week on a standard chow diet.

  • Induce obesity by feeding the mice a high-fat diet for 8-12 weeks. A control group is maintained on the standard chow diet.

  • After the induction period, randomize the HFD-fed mice into two groups: vehicle control and test compound-treated.

  • Administer the test compound or vehicle daily by oral gavage for a specified period (e.g., 4 weeks).

  • Monitor body weight and food intake regularly throughout the study.

  • At the end of the treatment period, perform metabolic tests such as an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT).

  • For terminal endpoint analysis, fast the mice overnight, collect blood for plasma analysis (glucose, insulin, lipids), and then euthanize the animals.

  • Harvest the liver and other tissues, weigh them, and snap-freeze in liquid nitrogen for subsequent analysis.

  • For fatty acid analysis, extract total lipids from the liver tissue, transmethylate the fatty acids to fatty acid methyl esters (FAMEs), and analyze the FAMEs by GC-MS.

DIO_Mouse_Study_Workflow start Start: C57BL/6J Mice acclimatize Acclimatization (1 week, Chow) start->acclimatize diet Dietary Intervention (8-12 weeks) acclimatize->diet hfd High-Fat Diet diet->hfd chow Chow Diet (Control) diet->chow treatment Treatment Period (e.g., 4 weeks) hfd->treatment vehicle Vehicle (p.o.) treatment->vehicle inhibitor ELOVL6 Inhibitor (p.o.) treatment->inhibitor monitoring Monitor Body Weight & Food Intake treatment->monitoring metabolic_tests Metabolic Tests (OGTT/ITT) vehicle->metabolic_tests inhibitor->metabolic_tests endpoint Terminal Endpoint metabolic_tests->endpoint blood Blood Collection endpoint->blood tissue Tissue Harvesting endpoint->tissue plasma_analysis Plasma Analysis (Glucose, Insulin) blood->plasma_analysis fa_analysis Hepatic Fatty Acid Analysis (GC-MS) tissue->fa_analysis analysis Analysis plasma_analysis->analysis fa_analysis->analysis

Conclusion

This compound is a valuable pharmacological tool for investigating the role of ELOVL6 in lipid metabolism and its potential as a therapeutic target. The data presented in this guide demonstrate its potent and selective inhibition of ELOVL6, leading to predictable changes in fatty acid composition in preclinical models. While inhibition of ELOVL6 effectively alters the lipidome, its direct impact on improving insulin resistance in established diabetic models appears to be limited. Further research is warranted to fully understand the complex interplay between ELOVL6-mediated lipid metabolism and the pathophysiology of metabolic diseases. The detailed protocols provided herein should facilitate the design and execution of such studies.

References

ELOVL6-IN-2: A Technical Guide for Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, presents a significant and growing challenge to public health. A key underlying factor in the pathophysiology of metabolic syndrome is dysregulated lipid metabolism. Elongation of Very Long-Chain Fatty Acids 6 (ELOVL6), a microsomal enzyme, has emerged as a critical regulator in this process. ELOVL6 catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species.[1][2] This enzymatic step is crucial in determining the overall fatty acid composition of tissues, which in turn influences cellular function and insulin sensitivity. Preclinical studies using genetic knockout models have demonstrated that the absence of ELOVL6 can protect against diet-induced insulin resistance, even in the presence of obesity, making it an attractive therapeutic target.[3][4] ELOVL6-IN-2 is a potent, selective, and orally active small molecule inhibitor of ELOVL6, offering a valuable pharmacological tool to investigate the therapeutic potential of ELOVL6 inhibition in metabolic syndrome. This document provides a comprehensive technical guide on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, also referred to as "compound 37" in its discovery publication.

ParameterSpeciesValueReference
IC50 (Palmitoyl-CoA elongation)Human ELOVL68.9 nM[5]
IC50 (Palmitoyl-CoA elongation)Mouse ELOVL634 nM[5]
IC50 (Stearoyl-CoA elongation)Human ELOVL3>10,000 nM[5]

Table 1: In Vitro Inhibitory Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound against human and mouse ELOVL6, as well as its selectivity against the related enzyme ELOVL3.

ParameterAnimal ModelDose (Oral)Time PointEffectReference
Liver Elongation Index (C18/C16 ratio)C57BL/6J Mice0.1 - 1 mg/kg2 hoursPotent, dose-proportional suppression[5]
Plasma ConcentrationC57BL/6J Mice1 mg/kg2 - 24 hoursSustained exposure[5]
Liver PenetrabilityC57BL/6J Mice10 mg/kg2 hoursHigh[5]

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties of this compound. This table summarizes the in vivo effects of orally administered this compound on its target engagement in the liver and its pharmacokinetic profile in mice.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to this compound research, the following diagrams are provided in Graphviz DOT language.

ELOVL6 Signaling Pathway in Metabolic Regulation```dot

ELOVL6_Pathway cluster_SREBP1 Transcriptional Regulation cluster_Elongation Fatty Acid Elongation cluster_Downstream Metabolic Consequences SREBP1c SREBP-1c ELOVL6 ELOVL6 SREBP1c->ELOVL6 Induces Expression C18_FA Stearoyl-CoA (C18:0) Oleoyl-CoA (C18:1) ELOVL6->C18_FA Product C16_FA Palmitoyl-CoA (C16:0) Palmitoleoyl-CoA (C16:1) C16_FA->ELOVL6 Substrate DAG Diacylglycerol (DAG) C18_FA->DAG Ceramide Ceramides C18_FA->Ceramide PKC PKCε Activation DAG->PKC Insulin_Signaling Insulin Signaling (IRS-2/Akt Pathway) Ceramide->Insulin_Signaling Inhibits PKC->Insulin_Signaling Inhibits Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance Prevents ELOVL6_IN_2 This compound ELOVL6_IN_2->ELOVL6 Inhibits

Caption: In vivo experimental workflow for this compound.

Detailed Experimental Protocols

In Vitro ELOVL6 Enzyme Activity Assay

This protocol is adapted from the methods used in the initial characterization of ELOVL6 inhibitors.

Objective: To determine the inhibitory activity of this compound on ELOVL6-mediated fatty acid elongation.

Materials:

  • Microsomal fractions from cells overexpressing human or mouse ELOVL6.

  • [1-14C]Malonyl-CoA.

  • Palmitoyl-CoA (substrate).

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • This compound dissolved in DMSO.

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, microsomal protein, and varying concentrations of this compound (or DMSO for control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding a solution of [1-14C]Malonyl-CoA and Palmitoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a strong base (e.g., 2.5 M KOH).

  • Saponify the lipids by heating at 70°C for 1 hour.

  • Acidify the reaction mixture with a strong acid (e.g., 5 M H2SO4).

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

In Vivo Oral Administration and Pharmacodynamic Assessment in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of diet-induced obesity.

Objective: To assess the effect of this compound on the hepatic fatty acid elongation index in vivo.

Animal Model:

  • Male C57BL/6J mice, 8-10 weeks old.

  • Mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.

Drug Formulation and Administration:

  • This compound is formulated for oral gavage, for example, in a vehicle of 0.5% methylcellulose in water.

  • Administer this compound or vehicle control to mice via oral gavage at the desired dose (e.g., 0.1 - 10 mg/kg).

Procedure:

  • Acclimatize mice to the high-fat diet.

  • Dose the mice with a single oral administration of this compound or vehicle.

  • At a specified time point post-dosing (e.g., 2 hours), euthanize the mice.

  • Collect blood via cardiac puncture for plasma analysis.

  • Perfuse the liver with saline and harvest the tissue.

  • Snap-freeze liver samples in liquid nitrogen and store at -80°C until analysis.

Measurement of Hepatic Fatty Acid Elongation Index

Objective: To quantify the inhibition of ELOVL6 activity in the liver by measuring the ratio of C18 to C16 fatty acids.

Materials:

  • Frozen liver tissue.

  • Lipid extraction solvents (e.g., chloroform:methanol mixture).

  • Internal standards for fatty acid quantification.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Homogenize a weighed portion of the frozen liver tissue.

  • Extract total lipids from the homogenate using a standard method such as the Folch or Bligh-Dyer procedure.

  • Prepare fatty acid methyl esters (FAMEs) from the total lipid extract by transesterification (e.g., using methanolic HCl or BF3-methanol).

  • Analyze the FAMEs by GC-MS to separate and quantify individual fatty acid species.

  • Calculate the elongation index as the ratio of the abundance of C18:0 (stearic acid) to C16:0 (palmitic acid) and/or C18:1 (oleic acid) to C16:1 (palmitoleic acid).

  • Compare the elongation index between the this compound treated and vehicle-treated groups to determine the extent of in vivo target inhibition.

Conclusion

This compound is a valuable research tool for elucidating the role of fatty acid elongation in the pathogenesis of metabolic syndrome. Its potency, selectivity, and oral bioavailability make it suitable for in vivo studies in relevant animal models. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers to design and execute studies aimed at further understanding and therapeutically targeting the ELOVL6 pathway in metabolic diseases. Further research using this compound in chronic metabolic syndrome models is warranted to fully evaluate its therapeutic potential for improving insulin sensitivity and ameliorating dyslipidemia.

References

ELOVL6-IN-2 and its Impact on Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical enzyme in lipid metabolism, specifically responsible for the elongation of C12-16 saturated and monounsaturated fatty acids into C18 species. Emerging evidence has implicated ELOVL6 in the pathobiology of various cancers, including pancreatic, lung, breast, and colorectal cancer. Its role in promoting cancer cell proliferation, survival, and migration has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of the small molecule inhibitor, ELOVL6-IN-2, and its effects on cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data on this compound and ELOVL6 Inhibition

The inhibitory effects of this compound and the consequences of ELOVL6 suppression on cancer cell lines have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetAssayIC50Cell LineReference
This compoundMouse ELOVL6Enzymatic Assay34 nM-[1]

Table 2: Effect of ELOVL6 Inhibition on Cancer Cell Viability

Cancer TypeCell LinesMethod of InhibitionEffect on Cell ViabilityReference
Colorectal CancerHT-29siRNA knockdown72% decrease[2]
Colorectal CancerWiDrsiRNA knockdown51% decrease[2]

Signaling Pathways Modulated by ELOVL6

ELOVL6 expression and activity are intertwined with key oncogenic signaling pathways that drive cancer cell proliferation. The c-MYC and WNT/β-catenin pathways have been identified as significant regulators and downstream effectors of ELOVL6.

c-MYC Signaling Pathway

The c-MYC oncogene is a critical regulator of metabolic reprogramming in cancer, promoting cell growth and proliferation.[3] Studies have demonstrated that c-MYC directly upregulates the expression of ELOVL6 in pancreatic ductal adenocarcinoma (PDAC).[3][4][5][6] This upregulation of ELOVL6 contributes to the altered lipid metabolism that fuels rapid cancer cell proliferation.[7]

cMYC_ELOVL6_Pathway cMYC c-MYC ELOVL6_gene ELOVL6 Gene cMYC->ELOVL6_gene Upregulates Transcription ELOVL6_protein ELOVL6 Protein ELOVL6_gene->ELOVL6_protein Translation Fatty_Acid_Elongation Fatty Acid Elongation (C16 to C18) ELOVL6_protein->Fatty_Acid_Elongation Catalyzes Altered_Lipid_Metabolism Altered Lipid Metabolism Fatty_Acid_Elongation->Altered_Lipid_Metabolism Cell_Proliferation Cancer Cell Proliferation Altered_Lipid_Metabolism->Cell_Proliferation Promotes

Caption: c-MYC driven upregulation of ELOVL6 expression.

WNT/β-catenin Signaling Pathway

The WNT/β-catenin signaling pathway is fundamental in embryonic development and is frequently dysregulated in cancer, leading to increased cell proliferation and invasion. Recent studies have shown that ELOVL6 promotes the progression of head and neck squamous cell carcinoma by activating the WNT/β-catenin pathway.

WNT_ELOVL6_Pathway ELOVL6 ELOVL6 WNT_Signaling WNT Signaling Pathway ELOVL6->WNT_Signaling Activates beta_catenin β-catenin (stabilized) WNT_Signaling->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds to Target_Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-MYC) TCF_LEF->Target_Gene_Expression Activates Transcription Cell_Proliferation_Invasion Cell Proliferation & Invasion Target_Gene_Expression->Cell_Proliferation_Invasion Promotes

Caption: ELOVL6-mediated activation of WNT/β-catenin signaling.

Experimental Protocols

Detailed methodologies for key experiments used to investigate the role of ELOVL6 and the effects of its inhibition are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Preparation of this compound for In Vitro Studies

This compound is a potent and selective inhibitor of ELOVL6. For cell culture experiments, it is typically dissolved in an organic solvent like DMSO to create a stock solution, which is then further diluted in culture medium to the desired final concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Cell culture medium

Protocol:

  • Prepare a stock solution of this compound by dissolving it in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate weight of this compound in the calculated volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

siRNA-Mediated Knockdown of ELOVL6

Materials:

  • siRNA targeting ELOVL6 and a non-targeting control siRNA

  • Lipofection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Cancer cell line of interest

  • 6-well plates

  • Antibiotic-free normal growth medium supplemented with FBS

Protocol:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. Use 2 ml of antibiotic-free normal growth medium per well.

  • Preparation of siRNA-Lipofection Reagent Complex (per well):

    • Solution A: Dilute 20-80 pmol of siRNA duplex into 100 µl of siRNA Transfection Medium (or Opti-MEM™).

    • Solution B: Dilute 2-8 µl of lipofection reagent into 100 µl of siRNA Transfection Medium (or Opti-MEM™).

  • Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium (or Opti-MEM™).

    • Aspirate the medium and add 800 µl of siRNA Transfection Medium to the 200 µl of the siRNA-lipofection reagent complex.

    • Overlay the 1 ml mixture onto the washed cells.

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-transfection: Add 1 ml of normal growth medium containing 2x FBS and antibiotics.

  • Analysis: Analyze gene knockdown and its effects on the cells 24-72 hours post-transfection.

Cell Proliferation Assay (CCK-8)

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µl of complete culture medium.

  • Treatment: After cell adherence (typically 24 hours), treat the cells with various concentrations of this compound or transfect with siRNA as described above. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µl of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ELOVL6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

Colony Formation Assay

Materials:

  • 6-well plates

  • Treated and control cells

  • Complete culture medium

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat the cells with this compound or perform siRNA transfection.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Transwell Migration Assay

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free and serum-containing medium

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Protocol:

  • Cell Preparation: Starve cells in serum-free medium for 12-24 hours.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (as a chemoattractant) to the lower chamber.

  • Cell Seeding: Seed the starved cells in serum-free medium into the upper chamber of the Transwell insert.

  • Incubation: Incubate for a period that allows for cell migration (e.g., 12-48 hours).

  • Analysis:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface with methanol.

    • Stain the migrated cells with crystal violet.

    • Count the stained cells in several random fields under a microscope.

Conclusion

The inhibition of ELOVL6, either through small molecules like this compound or by genetic knockdown, presents a compelling strategy for targeting cancer cell proliferation. The integral role of ELOVL6 in cancer-associated metabolic reprogramming, particularly through its regulation by the c-MYC and WNT/β-catenin signaling pathways, underscores its potential as a therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function of ELOVL6 and the efficacy of its inhibitors in various cancer models. Further research into the clinical translation of ELOVL6 inhibitors is warranted to explore their full therapeutic potential in oncology.

References

Downstream Effects of ELOVL6 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts. Inhibition of ELOVL6 has emerged as a promising therapeutic strategy for a range of metabolic and proliferative diseases. This technical guide provides an in-depth overview of the core downstream effects of ELOVL6 inhibition, with a focus on its impact on lipid metabolism, key signaling pathways, and cellular processes. The information is presented to support further research and drug development in this area.

Core Function of ELOVL6

ELOVL6 is an endoplasmic reticulum-resident enzyme that specifically elongates saturated and monounsaturated fatty acyl-CoAs with 12, 14, and 16 carbons. Its primary substrates are palmitoyl-CoA (C16:0) and palmitoleoyl-CoA (C16:1n-7), which are converted to stearoyl-CoA (C18:0) and vaccenoyl-CoA (C18:1n-7), respectively. This function places ELOVL6 at a crucial juncture in de novo lipogenesis, influencing the overall fatty acid composition of cellular lipids, including triglycerides, phospholipids, and cholesterol esters.

Quantitative Effects on Fatty Acid Composition

Inhibition or genetic deletion of ELOVL6 leads to predictable and significant shifts in the cellular fatty acid profile. The most prominent changes include an accumulation of C16 fatty acids and a reduction in C18 species.

Fatty AcidChange upon ELOVL6 Inhibition/DeletionTissue/Cell TypeReference
Palmitic acid (C16:0)IncreasedLiver, Adipose Tissue, Pancreatic Cancer Cells, Vascular Smooth Muscle Cells[1][2][3]
Palmitoleic acid (C16:1n-7)IncreasedLiver, Adipose Tissue[1]
Stearic acid (C18:0)DecreasedLiver, Adipose Tissue, Pancreatic Cancer Cells[1][2]
Oleic acid (C18:1n-9)DecreasedLiver, Adipose Tissue, Pancreatic Cancer Cells, Vascular Smooth Muscle Cells[1][2][3]
Vaccenic acid (C18:1n-7)IncreasedLiver[1]

Impact on Gene Expression

The inhibition of ELOVL6 influences the expression of a wide array of genes involved in lipid metabolism, glucose homeostasis, and cell cycle regulation.

GeneChange in Expression upon ELOVL6 InhibitionPathway/FunctionReference
SREBP-1c (Srebf1)DecreasedLipogenesis[1][4]
PPARαDecreasedFatty Acid Oxidation[1]
IRS-2IncreasedInsulin Signaling[5][6]
KLF4IncreasedCell Cycle Regulation, Vascular Smooth Muscle Cell Phenotype[2][3]
p21IncreasedCell Cycle Inhibition[2][3]
p53IncreasedCell Cycle Inhibition, Apoptosis[2]
mTORDecreased phosphorylationCell Growth and Proliferation[2][3]
SCD1DecreasedFatty Acid Desaturation[2]
Genes involved in inflammation and ER stress in pancreatic isletsSuppressedβ-cell function[7]

Key Signaling Pathways Modulated by ELOVL6 Inhibition

Insulin Signaling Pathway

ELOVL6 inhibition has been shown to improve hepatic insulin sensitivity. This is achieved through the modulation of key components of the insulin signaling cascade. Specifically, the reduction in C18 fatty acids and their derivatives, such as diacylglycerol (DAG), alleviates the inhibitory effects on insulin receptor substrate 2 (IRS-2). This leads to enhanced Akt phosphorylation and improved downstream insulin signaling, even in the context of obesity and hepatic steatosis.[5][6][8]

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS2 IRS-2 IR->IRS2 P PI3K PI3K IRS2->PI3K AKT Akt PI3K->AKT Activates Glucose_Uptake Improved Glucose Uptake & Metabolism AKT->Glucose_Uptake ELOVL6_Inhibition ELOVL6 Inhibition DAG DAG ELOVL6_Inhibition->DAG Reduces PKC PKCε DAG->PKC PKC->IRS2 Inhibits cMYC_ELOVL6_Pathway cMYC c-MYC ELOVL6_gene ELOVL6 Gene cMYC->ELOVL6_gene Upregulates ELOVL6_protein ELOVL6 Protein ELOVL6_gene->ELOVL6_protein Transcription & Translation Lipid_Metabolism Altered Lipid Metabolism ELOVL6_protein->Lipid_Metabolism Tumor_Growth Tumor Growth & Proliferation Lipid_Metabolism->Tumor_Growth ELOVL6_Inhibition ELOVL6 Inhibition ELOVL6_Inhibition->ELOVL6_protein Inhibits AMPK_KLF4_Pathway ELOVL6_Inhibition ELOVL6 Inhibition Fatty_Acid_Shift ↑ Palmitate (C16:0) ↓ Oleate (C18:1n-9) ELOVL6_Inhibition->Fatty_Acid_Shift ROS ROS Production Fatty_Acid_Shift->ROS AMPK AMPK Activation ROS->AMPK KLF4 KLF4 Upregulation AMPK->KLF4 Cell_Cycle_Inhibitors ↑ p21, ↑ p53 KLF4->Cell_Cycle_Inhibitors VSMC_Proliferation ↓ VSMC Proliferation & Migration Cell_Cycle_Inhibitors->VSMC_Proliferation

References

The Impact of ELOVL6-IN-2 on Fatty Acid Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts. This conversion is a pivotal point in lipid metabolism, influencing the composition of cellular membranes, lipid signaling molecules, and energy storage. The small molecule inhibitor, ELOVL6-IN-2, offers a potent and selective tool to probe the function of this enzyme and as a potential therapeutic agent. This document provides a comprehensive technical overview of the effects of this compound on fatty acid chain length, detailing its mechanism of action, the resulting alterations in lipid profiles, and the experimental methodologies used to ascertain these effects.

Introduction to ELOVL6 and its Inhibition

ELOVL6 is a key enzyme in the de novo synthesis of long-chain fatty acids.[1] It specifically catalyzes the condensation of malonyl-CoA with an acyl-CoA substrate, primarily C16:0 (palmitoyl-CoA) and C16:1 (palmitoleoyl-CoA), to produce C18:0 (stearoyl-CoA) and C18:1 (vaccenoyl-CoA), respectively.[2][3] The expression of the ELOVL6 gene is regulated by the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.[4][5]

This compound is a potent and selective inhibitor of ELOVL6, with a reported IC50 of 34 nM for the mouse enzyme.[6][7] By blocking the enzymatic activity of ELOVL6, this inhibitor provides a means to acutely modulate fatty acid chain length composition in cellular and in vivo models. A compound referred to as "Compound B" in the literature, which is understood to be this compound, has been shown to cause a significant reduction in hepatic fatty acid composition in mouse models.[8][9][10]

Quantitative Effects of ELOVL6 Inhibition on Fatty Acid Chain Length

The following table summarizes the changes in hepatic fatty acid composition observed in Elovl6-/- mice compared to wild-type controls. These changes are anticipated to be mirrored in studies utilizing this compound.

Fatty AcidCommon NameChange upon ELOVL6 DeletionRationale
C16:0 Palmitic AcidIncrease Accumulation of the primary substrate of ELOVL6.[2][3]
C16:1n7 Palmitoleic AcidIncrease Accumulation of a key monounsaturated substrate of ELOVL6.[2][3]
C18:0 Stearic AcidDecrease Reduction in the primary product of C16:0 elongation by ELOVL6.[2][3]
C18:1n9 Oleic AcidDecrease Consequent reduction due to decreased availability of its precursor, stearic acid.[2]
C18:1n7 Vaccenic AcidDecrease Reduction in the elongated product of palmitoleic acid.[3]

Note: The data presented is a qualitative summary derived from multiple studies on Elovl6-/- mice. The precise quantitative changes may vary depending on the experimental model, diet, and duration of inhibition.

Signaling Pathway and Experimental Workflow

ELOVL6 Signaling Pathway in Fatty Acid Synthesis

The synthesis of long-chain fatty acids is a tightly regulated process. The diagram below illustrates the central role of SREBP-1c in activating the expression of key lipogenic enzymes, including ELOVL6, and the subsequent steps in fatty acid elongation and desaturation.

ELOVL6_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Fatty Acid Synthesis & Elongation cluster_2 Inhibition Insulin/LXR Insulin/LXR SREBP-1c SREBP-1c Insulin/LXR->SREBP-1c FAS Fatty Acid Synthase (FAS) SREBP-1c->FAS ELOVL6 ELOVL6 SREBP-1c->ELOVL6 SCD1 Stearoyl-CoA Desaturase-1 (SCD1) SREBP-1c->SCD1 Acetyl-CoA Acetyl-CoA Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Malonyl-CoA->ELOVL6 C16:0 (Palmitate) C16:0 (Palmitate) FAS->C16:0 (Palmitate) C16:0 (Palmitate)->ELOVL6 C18:0 (Stearate) C18:0 (Stearate) ELOVL6->C18:0 (Stearate) C18:0 (Stearate)->SCD1 C18:1 (Oleate) C18:1 (Oleate) SCD1->C18:1 (Oleate) This compound This compound This compound->ELOVL6 Experimental_Workflow Start Start Cell_Culture_or_Animal_Model Cell Culture (e.g., HepG2) or Animal Model (e.g., C57BL/6 mice) Start->Cell_Culture_or_Animal_Model Treatment Treatment with this compound (various concentrations/doses) Cell_Culture_or_Animal_Model->Treatment Sample_Collection Harvest Cells or Tissues (e.g., Liver) Treatment->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction FAME_Derivatization Fatty Acid Methyl Ester (FAME) Derivatization Lipid_Extraction->FAME_Derivatization GC_Analysis Gas Chromatography (GC) Analysis FAME_Derivatization->GC_Analysis Data_Analysis Quantification and Comparison of Fatty Acid Profiles GC_Analysis->Data_Analysis End End Data_Analysis->End

References

Preclinical Profile of ELOVL6-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for ELOVL6-IN-2, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Family Member 6 (ELOVL6). The information presented herein is intended to support further research and development of this compound and other ELOVL6 inhibitors.

Core Compound Information

This compound, also identified as compound 37 in primary literature, is a novel indoledione derivative designed as a specific inhibitor of the ELOVL6 enzyme.[1] ELOVL6 is a critical microsomal enzyme responsible for the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids, particularly the conversion of palmitate (C16) to stearate (C18).[2] Due to the role of ELOVL6 in lipid metabolism, its inhibition is being explored as a potential therapeutic strategy for metabolic disorders such as insulin resistance and diabetes.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeIC50 (nM)SelectivityReference
Mouse ELOVL634-[3]
Human ELOVL68.9-[2]
Human ELOVL1>10,000>1123-fold vs. hELOVL6[2]
Human ELOVL2>10,000>1123-fold vs. hELOVL6[2]
Human ELOVL3337~38-fold vs. hELOVL6[2]
Human ELOVL5>10,000>1123-fold vs. hELOVL6[2]
Table 2: In Vivo Preclinical Data of this compound in Mice
ParameterDoseRoute of AdministrationKey FindingsReference
Hepatic Elongation Index Suppression0.1 - 1 mg/kgOral (p.o.)Potent and dose-proportional suppression 2 hours post-dose.[3]
Liver Penetrability10 mg/kgOral (p.o.)Demonstrates high liver penetrability 2 hours post-dose.[3]
Plasma Exposure1 mg/kgOral (p.o.)Exhibits sustained plasma exposure over 2 to 24 hours.[3]

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available at this time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental procedures relevant to the preclinical evaluation of this compound.

ELOVL6_Pathway cluster_upstream Upstream Regulation cluster_elovl6 ELOVL6-Mediated Elongation cluster_downstream Downstream Signaling & Effects SREBP1c SREBP-1c ELOVL6 ELOVL6 Enzyme SREBP1c->ELOVL6 Upregulates Glucose High Glucose Glucose->SREBP1c Activates Stearate Stearate (C18:0) Oleate (C18:1) ELOVL6->Stearate Product Palmitate Palmitate (C16:0) Palmitoleate (C16:1) Palmitate->ELOVL6 Substrate DAG Diacylglycerol (DAG) Levels Stearate->DAG Leads to increased ELOVL6_IN_2 This compound ELOVL6_IN_2->ELOVL6 Inhibits PKC PKCε Activation DAG->PKC Activates IRS2 IRS-2 Phosphorylation PKC->IRS2 Inhibits Insulin_Resistance Insulin Resistance PKC->Insulin_Resistance Contributes to Akt Akt Phosphorylation IRS2->Akt Promotes Akt->Insulin_Resistance Prevents

Figure 1. ELOVL6 signaling pathway in the context of insulin resistance.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Sample Analysis & Endpoint Measurement Microsome_Prep Prepare Liver Microsomes (Source of ELOVL6) Enzyme_Assay ELOVL6 Enzymatic Assay with [14C]-Malonyl-CoA Microsome_Prep->Enzyme_Assay IC50_Calc IC50 Determination for This compound Enzyme_Assay->IC50_Calc Animal_Dosing Oral Administration of This compound to Mice PK_Sampling Serial Blood Sampling (Pharmacokinetics) Animal_Dosing->PK_Sampling Tissue_Harvest Liver Tissue Harvest (Pharmacodynamics) Animal_Dosing->Tissue_Harvest LCMS_Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->LCMS_Analysis Lipid_Extraction Lipid Extraction from Liver Tissue_Harvest->Lipid_Extraction PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Params GCMS_Analysis FAME Analysis by GC-MS Lipid_Extraction->GCMS_Analysis Elongation_Index Calculate Elongation Index (C18:0/C16:0 ratio) GCMS_Analysis->Elongation_Index

Figure 2. General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key experiments cited. While the specific protocols for this compound are not publicly detailed, these standard procedures provide a framework for replicating and building upon the existing preclinical data.

ELOVL6 Enzymatic Activity Assay (IC50 Determination)

This protocol is adapted from standard methods for measuring microsomal fatty acid elongase activity.

  • Preparation of Liver Microsomes:

    • Homogenize fresh or snap-frozen mouse liver tissue in a buffer solution (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) containing protease and phosphatase inhibitors.

    • Perform differential centrifugation, including a final ultracentrifugation step, to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.4), cofactors (e.g., 1 mM NADPH, 2.5 mM ATP, 0.5 mM coenzyme A), and substrates.

    • For ELOVL6 activity, use a suitable fatty acyl-CoA substrate (e.g., palmitoyl-CoA) and radiolabeled malonyl-CoA (e.g., [¹⁴C]malonyl-CoA).

    • Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture.

    • Initiate the reaction by adding the liver microsomal protein (approximately 50 µg).

    • Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Product Extraction and Quantification:

    • Stop the reaction by adding a strong base (e.g., 5 M KOH in 10% methanol) to saponify the acyl-CoAs.

    • Acidify the mixture (e.g., with 5 M HCl) and extract the free fatty acids using an organic solvent (e.g., hexane).

    • Quantify the radiolabeled elongated fatty acid product (e.g., [¹⁴C]stearic acid) using liquid scintillation counting.

  • IC50 Calculation:

    • Plot the percentage of ELOVL6 inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assessment of Hepatic Fatty Acid Elongation Index

This protocol outlines the general procedure for evaluating the effect of this compound on the fatty acid profile in the mouse liver.

  • Animal Dosing:

    • Use a suitable mouse strain (e.g., C57BL/6).

    • Administer this compound orally (gavage) at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg). A vehicle control group should be included.

    • The compound is typically formulated in a vehicle such as 0.5% methylcellulose or a solution of DMSO, PEG300, Tween-80, and saline.[3]

  • Tissue Collection:

    • At a specified time point after dosing (e.g., 2 hours), euthanize the mice.

    • Perfuse the liver with saline to remove blood and then excise and snap-freeze the tissue in liquid nitrogen.

  • Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation:

    • Homogenize a portion of the frozen liver tissue.

    • Extract total lipids from the homogenate using a standard method such as the Folch or Bligh-Dyer procedure.

    • Saponify the extracted lipids to release free fatty acids.

    • Derivatize the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol or methanolic HCl.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Separate and quantify the FAMEs using a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like BPX-70).[5]

    • Identify individual fatty acids by comparing their retention times and mass spectra to known standards.

  • Elongation Index Calculation:

    • Calculate the elongation index as the ratio of the peak area of stearic acid (C18:0) to that of palmitic acid (C16:0).

    • Compare the elongation index between the vehicle-treated and this compound-treated groups to determine the extent of in vivo target engagement.

Murine Oral Pharmacokinetic Study

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound following oral administration.

  • Animal Model and Dosing:

    • Use an appropriate mouse strain (e.g., C57BL/6) with a specified sex and age.

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of this compound at a defined concentration (e.g., 1 mg/kg or 10 mg/kg). The formulation should be consistent with that used in efficacy studies.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via methods such as tail vein, saphenous vein, or retro-orbital bleeding. A composite bleeding schedule (different mice at different time points) or sparse sampling from the same animals can be employed.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and process to obtain plasma by centrifugation.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Prepare calibration standards and quality control samples in blank plasma to ensure the accuracy and precision of the assay.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

This technical guide consolidates the available preclinical information on this compound. The provided data and representative protocols offer a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of ELOVL6 inhibition.

References

ELOVL6-IN-2 and Insulin Sensitivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a compelling therapeutic target for metabolic diseases, particularly in the context of insulin resistance. As a key enzyme in the de novo synthesis of long-chain fatty acids, specifically catalyzing the elongation of C16 fatty acids to C18 species, its activity directly influences the cellular lipid composition. A significant body of research, primarily from studies involving ELOVL6 knockout mice, indicates that the inhibition of this enzyme can lead to improved insulin sensitivity, often independent of changes in body weight or the degree of liver fat accumulation (hepatosteatosis). This technical guide provides a comprehensive overview of the preclinical data related to ELOVL6 inhibition, with a specific focus on the potent and selective inhibitor, ELOVL6-IN-2. It details the underlying signaling pathways, experimental methodologies, and the quantitative data available to date, offering a valuable resource for researchers in the field of metabolic drug discovery and development.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor characterized by its high potency and selectivity for ELOVL6. In vitro studies have demonstrated its ability to effectively block the enzymatic activity of mouse ELOVL6. Furthermore, its oral bioavailability and liver-penetrating properties have been confirmed in preclinical in vivo models.

Quantitative Data for this compound and Other Inhibitors

The following table summarizes the key quantitative parameters for this compound and another referenced ELOVL6 inhibitor, herein referred to as "Compound B". It is important to note that while this compound has demonstrated target engagement in vivo by altering the fatty acid elongation index, public domain data on its direct effects on insulin sensitivity in disease models is limited. In contrast, studies on "Compound B" in diet-induced obese (DIO) and KKAy mouse models did not show an improvement in insulin resistance, highlighting that the effects of pharmacological inhibition may not fully recapitulate those of genetic deletion.

ParameterThis compoundCompound BReference
Target Mouse ELOVL6Mammalian ELOVL6[1][2]
IC50 34 nM-[1][2]
In Vivo Model Male C57BL/6J miceDIO and KKAy mice[1][3]
Administration Oral (p.o.)Oral[1][3]
Dosage 0.1 - 10 mg/kgNot specified[1]
Effect on Elongation Index Potent, dose-proportional suppression in the liverSignificant reduction in hepatic fatty acid composition[1][3]
Effect on Insulin Resistance Data not publicly availableNo improvement observed[3]

The Role of ELOVL6 in Insulin Signaling

The mechanism by which ELOVL6 inhibition improves insulin sensitivity is believed to be multifactorial, primarily stemming from alterations in the lipid composition of hepatocytes. The reduction in the ratio of C18 to C16 fatty acids impacts the formation of specific lipid species that are known to interfere with insulin signaling.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway leading to insulin resistance in the presence of high ELOVL6 activity and the restoration of insulin sensitivity upon its inhibition.

ELOVL6_Insulin_Signaling cluster_0 Normal Insulin Signaling cluster_1 Insulin Resistance (High ELOVL6 Activity) cluster_2 Improved Insulin Sensitivity (ELOVL6 Inhibition) Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Binds IRS-2 (active) IRS-2 (active) Insulin_Receptor->IRS-2 (active) Phosphorylates PI3K PI3K IRS-2 (active)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Akt (active) Akt (active) PIP3->Akt (active) Activates GLUT4 Translocation GLUT4 Translocation Akt (active)->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake ELOVL6_high ELOVL6 (High Activity) Stearate Stearate (C18:0) ELOVL6_high->Stearate Elongates Palmitate Palmitate (C16:0) Palmitate->ELOVL6_high DAG / C18:0-Ceramide DAG / C18:0-Ceramide Stearate->DAG / C18:0-Ceramide Increased Synthesis PKC_epsilon PKCε DAG / C18:0-Ceramide->PKC_epsilon Activates IRS-2 (inactive) IRS-2 (inactive) PKC_epsilon->IRS-2 (inactive) Inhibits Akt_inactive Akt (inactive) IRS-2 (inactive)->Akt_inactive No Activation Glucose_Uptake_impaired Impaired Glucose Uptake Akt_inactive->Glucose_Uptake_impaired Impaired C18:0-Ceramide C18:0-Ceramide PP2A PP2A C18:0-Ceramide->PP2A Activates PP2A->Akt_inactive Dephosphorylates ELOVL6_inhibited This compound ELOVL6_low ELOVL6 (Inhibited) ELOVL6_inhibited->ELOVL6_low Inhibits Stearate_2 Stearate (C18:0) ELOVL6_low->Stearate_2 Reduced Elongation Palmitate_2 Palmitate (C16:0) Palmitate_2->ELOVL6_low DAG / C18:0-Ceramide_low DAG / C18:0-Ceramide_low Stearate_2->DAG / C18:0-Ceramide_low Decreased Synthesis PKC_epsilon_low PKCε DAG / C18:0-Ceramide_low->PKC_epsilon_low Reduced Activation IRS-2 (active)_2 IRS-2 (active) PKC_epsilon_low->IRS-2 (active)_2 Inhibition Lifted Akt (active)_2 Akt (active) IRS-2 (active)_2->Akt (active)_2 Restored Activation Glucose Uptake_restored Restored Glucose Uptake Akt (active)_2->Glucose Uptake_restored Restored C18:0-Ceramide_low C18:0-Ceramide_low PP2A_low PP2A C18:0-Ceramide_low->PP2A_low Reduced Activation PP2A_low->Akt (active)_2 Reduced Dephosphorylation

Caption: ELOVL6's role in insulin signaling and resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ELOVL6 inhibitors and their effects on insulin sensitivity.

In Vitro ELOVL6 Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ELOVL6 in a cell-free system.

  • Source of Enzyme: Microsomes are prepared from HEK-293 cells overexpressing ELOVL6 or from the liver tissue of experimental animals.

  • Substrates: The reaction mixture includes [14C]palmitoyl-CoA as the substrate for elongation and malonyl-CoA.

  • Reaction Conditions:

    • Incubate 50 µg of microsomal proteins with the reaction mixture containing [14C]palmitoyl-CoA at 37°C for 10 minutes.

    • The reaction is initiated by the addition of malonyl-CoA.

    • Test compounds (e.g., this compound) are pre-incubated with the microsomes before the addition of substrates.

  • Analysis:

    • The fatty acids in the reaction are extracted.

    • The extracted fatty acids are separated by high-performance liquid chromatography (HPLC).

    • The radioactivity in the stearic acid (C18:0) and arachidic acid (C20:0) fractions is measured to determine the extent of elongation.

  • Data Interpretation: The IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

In Vivo Insulin Tolerance Test (ITT) in Mice

The ITT is a standard procedure to assess whole-body insulin sensitivity in animal models.

  • Animal Model: Diet-induced obese (DIO) mice or other relevant models of insulin resistance (e.g., db/db mice).

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week before the experiment.

  • Fasting: Mice are fasted for 4-6 hours prior to the test.

  • Procedure:

    • A baseline blood glucose level (t=0) is measured from a tail snip using a glucometer.

    • Insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal (IP) injection.

    • Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the insulin injection.

  • Data Analysis: The rate of glucose clearance is calculated. A faster decline in blood glucose indicates greater insulin sensitivity. The area under the curve (AUC) is often calculated for statistical comparison between treatment groups.

Western Blot Analysis of Insulin Signaling Proteins

This technique is used to measure the levels and phosphorylation status of key proteins in the insulin signaling pathway in tissues like the liver.

  • Tissue Collection: Liver tissue is collected from animals at the end of the study and immediately snap-frozen in liquid nitrogen.

  • Protein Extraction: Total protein is extracted from the tissue using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The concentration of total protein in each sample is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, IRS-2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Preclinical Development Workflow for an ELOVL6 Inhibitor

The following diagram outlines a typical preclinical workflow for the evaluation of a novel ELOVL6 inhibitor for the treatment of insulin resistance.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics and Target Engagement cluster_2 Phase 3: In Vivo Efficacy Studies A Primary Screening: In Vitro ELOVL6 Enzyme Assay B Determine IC50 and Selectivity (vs. other ELOVL isoforms) A->B C Cell-based Assays: Measure fatty acid elongation in hepatocytes B->C D Pharmacokinetic Studies in Mice: Oral bioavailability, half-life, liver exposure C->D E In Vivo Target Engagement: Measure hepatic fatty acid elongation index after oral dosing D->E F Select Animal Model of Insulin Resistance (e.g., Diet-Induced Obese Mice) E->F G Chronic Dosing with ELOVL6 Inhibitor F->G H Efficacy Endpoints: - Insulin Tolerance Test (ITT) - Glucose Tolerance Test (GTT) - Plasma glucose and insulin levels G->H I Mechanism of Action Studies: - Hepatic lipid analysis - Western blot of insulin signaling proteins H->I

Caption: Preclinical workflow for ELOVL6 inhibitor development.

Conclusion and Future Directions

The inhibition of ELOVL6 presents a promising strategy for enhancing insulin sensitivity. The preclinical data from genetic knockout models strongly support this hypothesis by demonstrating improved glucose homeostasis through the modulation of hepatic lipid composition and subsequent restoration of key insulin signaling pathways. This compound has been identified as a potent and selective tool compound for further investigating this target. However, a notable gap exists in the public domain regarding the in vivo efficacy of this compound in well-established models of insulin resistance. The contrasting findings with another small molecule inhibitor highlight the importance of further studies to fully elucidate the therapeutic potential of pharmacological ELOVL6 inhibition. Future research should focus on comprehensive in vivo studies with this compound and other selective inhibitors to quantitatively assess their impact on glucose and insulin metabolism and to confirm that the beneficial effects observed in knockout models can be replicated pharmacologically. Such studies are critical for the continued development of ELOVL6 inhibitors as a novel therapeutic class for type 2 diabetes and related metabolic disorders.

References

ELOVL6-IN-2: A Technical Guide to a Novel Inhibitor for Non-Alcoholic Fatty Liver Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. A key enzyme implicated in the pathogenesis of NAFLD is the Elongation of Very Long-Chain Fatty Acids 6 (ELOVL6). This microsomal enzyme is a critical regulator of de novo lipogenesis, specifically catalyzing the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species. Elevated ELOVL6 expression is correlated with the severity of hepatosteatosis and liver injury in NASH patients.[1] Inhibition of ELOVL6, therefore, presents a promising therapeutic strategy for NAFLD. This technical guide provides an in-depth overview of ELOVL6-IN-2, a potent and selective ELOVL6 inhibitor, and its relevance in NAFLD research. We will delve into its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.

The Role of ELOVL6 in NAFLD Pathophysiology

ELOVL6 is a key enzyme in the de novo synthesis of long-chain saturated and monounsaturated fatty acids.[1] It is highly expressed in lipogenic tissues such as the liver and is transcriptionally regulated by the synergistic action of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP). In NAFLD, the altered metabolic state leads to the upregulation of these transcription factors, resulting in increased ELOVL6 activity. This, in turn, shifts the cellular fatty acid profile, leading to an accumulation of C18 fatty acids like stearate and oleate. This altered lipid composition contributes to insulin resistance, inflammation, and oxidative stress, all hallmarks of NASH.[1] Studies in mouse models have shown that the deletion of ELOVL6 can protect against diet-induced insulin resistance.[2] Furthermore, ELOVL6 deletion has been shown to reduce palmitate-induced activation of the NLRP3 inflammasome, a key driver of inflammation in NASH.[1]

Signaling Pathway of ELOVL6 Regulation and Action in NAFLD

ELOVL6_Pathway cluster_upstream Upstream Regulation cluster_elovl6 ELOVL6 Activity cluster_downstream Downstream Effects in NAFLD Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c Glucose Glucose ChREBP ChREBP Glucose->ChREBP ELOVL6 ELOVL6 SREBP-1c->ELOVL6 Upregulation ChREBP->ELOVL6 Upregulation C18 Fatty Acyl-CoA C18 Fatty Acyl-CoA ELOVL6->C18 Fatty Acyl-CoA Product C12-16 Fatty Acyl-CoA C12-16 Fatty Acyl-CoA C12-16 Fatty Acyl-CoA->ELOVL6 Substrate Altered Lipid Composition Altered Lipid Composition C18 Fatty Acyl-CoA->Altered Lipid Composition Insulin Resistance Insulin Resistance Altered Lipid Composition->Insulin Resistance Inflammation (NLRP3) Inflammation (NLRP3) Altered Lipid Composition->Inflammation (NLRP3) Oxidative Stress Oxidative Stress Altered Lipid Composition->Oxidative Stress Hepatosteatosis Hepatosteatosis Insulin Resistance->Hepatosteatosis Inflammation (NLRP3)->Hepatosteatosis Oxidative Stress->Hepatosteatosis This compound This compound This compound->ELOVL6 Inhibition

Caption: ELOVL6 signaling pathway in NAFLD.

This compound and Other Small Molecule Inhibitors

This compound is a potent, orally active, and selective inhibitor of ELOVL6.[3] Alongside other small molecule inhibitors like "Compound B", it serves as a critical tool for investigating the therapeutic potential of ELOVL6 inhibition in NAFLD and other metabolic diseases.

Quantitative Data for ELOVL6 Inhibitors
CompoundTargetIC50 (nM)SelectivityReference
This compound Mouse ELOVL634Selective[3][4]
Compound B Human ELOVL685>60-fold vs ELOVL1, 2, 3, 5[5]
Mouse ELOVL638>60-fold vs ELOVL1, 2, 3, 5[5]
ELOVL6-IN-4 Human ELOVL679Excellent vs ELOVL1, 2, 3, 5[6]
Mouse ELOVL694Excellent vs ELOVL3[6]
In Vivo Pharmacological Properties of this compound
ParameterAnimal ModelDoseResultReference
Elongation Index Suppression Male C57BL/6J mice0.1 - 1 mg/kg (p.o.)Potent and dose-proportional suppression in the liver[3]
Liver Penetrability Male C57BL/6J mice10 mg/kg (p.o.)Highly liver penetrable[3]
Plasma Exposure Male C57BL/6J mice1 mg/kg (p.o.)Sustained plasma exposure[3]

Experimental Protocols for Evaluating this compound in NAFLD Research

In Vitro ELOVL6 Enzyme Activity Assay

This protocol is designed to measure the enzymatic activity of ELOVL6 in microsomal preparations and to determine the inhibitory potential of compounds like this compound.

Materials:

  • Liver microsomes from control and NAFLD model animals

  • [1-14C]Palmitoyl-CoA (Substrate)

  • Malonyl-CoA

  • NADPH

  • ATP

  • Coenzyme A

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Scintillation counter

Procedure:

  • Microsome Preparation: Isolate liver microsomes from homogenized liver tissue by differential centrifugation. Resuspend the microsomal pellet in assay buffer and determine the protein concentration.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, Coenzyme A, NADPH, and Malonyl-CoA.

  • Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

  • Assay: a. In microcentrifuge tubes, add the microsomal protein. b. Add the desired concentration of this compound or vehicle control (DMSO). c. Pre-incubate for 10-15 minutes at 37°C. d. Initiate the reaction by adding the reaction mixture containing [1-14C]Palmitoyl-CoA. e. Incubate for 30-60 minutes at 37°C.

  • Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in ethanol). Saponify the lipids by heating. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Quantification: Evaporate the organic solvent, resuspend the fatty acid residue in a small volume of solvent, and add scintillation cocktail. Measure the radioactivity using a scintillation counter. The amount of radioactivity corresponds to the elongated fatty acid products.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Diet-Induced NAFLD Mouse Model

This protocol outlines a typical in vivo study to assess the efficacy of this compound in a mouse model of NAFLD.

Animal Model:

  • Male C57BL/6J mice are commonly used.

  • Induce NAFLD by feeding a high-fat diet (HFD), often with added fructose and/or cholesterol, for a period of 12-16 weeks.

Experimental Workflow:

InVivo_Workflow cluster_setup Study Setup cluster_induction NAFLD Induction cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Acclimatization Acclimatization Baseline_Measurements Baseline_Measurements Acclimatization->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization HFD_Feeding HFD_Feeding Randomization->HFD_Feeding Vehicle_Group Vehicle_Group HFD_Feeding->Vehicle_Group 12-16 weeks ELOVL6-IN-2_Group ELOVL6-IN-2_Group HFD_Feeding->ELOVL6-IN-2_Group 12-16 weeks Positive_Control_Group Positive_Control_Group HFD_Feeding->Positive_Control_Group 12-16 weeks Sacrifice Sacrifice Vehicle_Group->Sacrifice 4-8 weeks treatment ELOVL6-IN-2_Group->Sacrifice 4-8 weeks treatment Positive_Control_Group->Sacrifice 4-8 weeks treatment Blood_Collection Blood_Collection Sacrifice->Blood_Collection Liver_Harvest Liver_Harvest Sacrifice->Liver_Harvest Biochemical_Analysis Biochemical_Analysis Blood_Collection->Biochemical_Analysis Histopathology Histopathology Liver_Harvest->Histopathology Lipid_Profiling Lipid_Profiling Liver_Harvest->Lipid_Profiling Gene_Expression Gene_Expression Liver_Harvest->Gene_Expression

Caption: In vivo experimental workflow for this compound.

Treatment:

  • Vehicle Group: Administer the vehicle used to dissolve this compound (e.g., a solution of DMSO, PEG300, Tween-80, and saline).[3]

  • This compound Group: Administer this compound orally at a predetermined dose (e.g., 1-10 mg/kg/day).

  • Positive Control Group (Optional): Include a group treated with a compound known to ameliorate NAFLD.

Endpoint Analysis:

  • Blood Collection: Collect blood via cardiac puncture for biochemical analysis of plasma markers of liver injury (ALT, AST), glucose, insulin, and lipid profile (triglycerides, cholesterol).

  • Liver Harvest: Excise and weigh the liver. A portion should be fixed in formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen for lipid and gene expression analysis.

Histopathological Analysis of Liver Tissue

Staining:

  • Hematoxylin and Eosin (H&E): For general morphology, inflammation, and hepatocyte ballooning.

  • Oil Red O: For visualization of neutral lipid accumulation (steatosis).

  • Sirius Red: For staining of collagen to assess fibrosis.

Scoring:

  • Fibrosis Staging: Scored on a scale of 0 to 4, based on the location and extent of collagen deposition.

Liver and Plasma Lipid Profiling

Methodology:

  • Lipid Extraction: Extract total lipids from liver homogenates or plasma using methods like the Folch or Bligh-Dyer extraction.

  • Fatty Acid Analysis:

    • Transesterify the lipid extracts to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS) to determine the relative abundance of individual fatty acids.

  • Elongation Index Calculation: The activity of ELOVL6 can be indirectly assessed by calculating the ratio of product to precursor fatty acids, for example, the C18:0/C16:0 ratio.[12]

Gene Expression Analysis of Lipogenic and Inflammatory Markers

Methodology:

  • RNA Extraction: Isolate total RNA from frozen liver tissue.

  • Quantitative Real-Time PCR (qPCR):

    • Reverse transcribe the RNA to cDNA.

    • Perform qPCR using primers specific for genes involved in lipogenesis (e.g., Srebf1, Fasn, Scd1, Elovl6), and inflammation (e.g., Tnf, Il6, Ccl2).

    • Normalize the expression data to a stable housekeeping gene (e.g., Actb, Gapdh).[13][14][15][16]

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of ELOVL6 in the pathogenesis of NAFLD. Its potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for researchers to investigate the therapeutic potential of ELOVL6 inhibition in preclinical models of NAFLD. Further research utilizing this compound and other selective inhibitors will be instrumental in validating ELOVL6 as a therapeutic target for this widespread and debilitating liver disease.

References

Unraveling the Specificity of ELOVL6-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of ELOVL6-IN-2, a potent inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6). ELOVL6 is a critical microsomal enzyme responsible for the two-carbon elongation of C12-16 saturated and monounsaturated fatty acids, playing a key role in lipid metabolism.[1][2] Its inhibition is a promising therapeutic strategy for a range of metabolic diseases and cancers.[3][4] This document details the selectivity profile of this compound, the experimental protocols used for its characterization, and its impact on relevant signaling pathways.

Selectivity and Potency of this compound

This compound has been identified as a potent and selective inhibitor of ELOVL6. The primary measure of its activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Potency of this compound Against Mouse ELOVL6

Target EnzymeIC50 Value
Mouse ELOVL634 nM[5][6]

While this compound is marketed as a "selective" inhibitor, publicly available quantitative data on its inhibitory activity against other human ELOVL isoforms (ELOVL1-5, and 7) is limited in the reviewed literature. However, the selectivity of other potent ELOVL6 inhibitors, such as ELOVL6-IN-4, has been characterized, demonstrating excellent selectivity over other human ELOVL subtypes.[5] This suggests a high degree of target specificity is achievable for inhibitors of this enzyme class.

Experimental Protocols

The determination of the potency and selectivity of ELOVL6 inhibitors like this compound relies on robust biochemical and cellular assays. Below are detailed methodologies for these key experiments.

Microsomal Fatty Acid Elongase Activity Assay

This biochemical assay directly measures the enzymatic activity of ELOVL6 in a cell-free system using microsomal fractions, which are rich in endoplasmic reticulum-bound enzymes like ELOVL6.

Objective: To determine the in vitro potency (IC50) of this compound by measuring the inhibition of the elongation of a fatty acyl-CoA substrate.

Principle: The assay quantifies the incorporation of a radiolabeled two-carbon donor, [2-14C]malonyl-CoA, into a long-chain fatty acyl-CoA substrate, catalyzed by ELOVL6 present in liver microsomes. The resulting radiolabeled elongated fatty acid product is then extracted and quantified by scintillation counting.[7][8]

Materials:

  • Liver microsomes (from mice or human cell lines overexpressing ELOVL6)

  • Reaction Buffer: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4

  • Substrate solution: Palmitoyl-CoA (C16:0-CoA)

  • Cofactor solution: NADPH

  • Radiolabeled substrate: [2-14C]malonyl-CoA

  • This compound (dissolved in DMSO)

  • Stopping solution: 5 M KOH in 10% methanol

  • Neutralization solution: 5 M HCl

  • Extraction solvent: Hexane

  • Scintillation cocktail

Procedure:

  • Microsome Preparation: Isolate liver microsomes from homogenized tissue by differential centrifugation.[6] Determine the total protein concentration of the microsomal preparation using a standard protein assay.

  • Reaction Setup: In microfuge tubes, prepare the reaction mixture (final volume of 100 µL) by adding the following components in order:

    • Reaction Buffer

    • Microsomal protein (typically 50-100 µg)

    • Varying concentrations of this compound (or DMSO for control)

    • NADPH (final concentration ~1 mM)

    • Palmitoyl-CoA (final concentration ~50 µM)

  • Initiation: Start the enzymatic reaction by adding [2-14C]malonyl-CoA (final concentration ~20 µM).

  • Incubation: Incubate the reaction tubes at 37°C for 20 minutes.[8]

  • Termination and Saponification: Stop the reaction by adding 100 µL of the stopping solution.[8] Incubate at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.[8]

  • Neutralization and Extraction: Cool the tubes to room temperature and neutralize the reaction by adding 100 µL of neutralization solution.[8] Extract the radiolabeled fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.

  • Quantification: Transfer the upper hexane layer containing the radiolabeled fatty acids to a scintillation vial. Repeat the extraction. Add scintillation cocktail to the pooled hexane fractions and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Fatty Acid Composition Analysis

This cellular assay determines the effect of this compound on the fatty acid profile of whole cells, providing a measure of its target engagement and functional activity in a physiological context.

Objective: To assess the in-cell activity of this compound by measuring changes in the ratio of C16 to C18 fatty acids.

Principle: Cells are treated with this compound, after which total lipids are extracted. The fatty acids within these lipids are then transesterified to fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC), which separates the FAMEs based on their chain length and degree of saturation.[5][9][10]

Materials:

  • Cultured cells (e.g., hepatocytes, cancer cell lines)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Extraction solvent: Chloroform/methanol mixture (2:1, v/v)

  • Transesterification reagent: 6% H2SO4 in methanol

  • Extraction solvent: Petroleum ether or hexane

  • Internal standard (e.g., C17:0 FAME)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (or DMSO for control) for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Wash the cells with PBS and harvest them by scraping or trypsinization. Centrifuge to obtain a cell pellet.

  • Lipid Extraction: Resuspend the cell pellet and perform a total lipid extraction using the Folch method (chloroform/methanol).[9]

  • Transesterification to FAMEs: Dry the extracted lipids under a stream of nitrogen. Add the transesterification reagent and heat at 100°C for 2 hours to convert the fatty acids to FAMEs.[5]

  • FAME Extraction: After cooling, add petroleum ether (or hexane) and water to the sample, vortex, and centrifuge to separate the phases. Collect the upper organic layer containing the FAMEs. Repeat the extraction.

  • GC Analysis: Evaporate the solvent and reconstitute the FAMEs in a small volume of hexane containing an internal standard. Inject an aliquot into the GC. The GC column separates the FAMEs, and the detector quantifies the amount of each fatty acid.

  • Data Analysis: Identify and quantify the peaks corresponding to different fatty acids by comparing their retention times and peak areas to those of known standards. Calculate the ratio of C18:0 (stearic acid) to C16:0 (palmitic acid) and C18:1 (oleic acid) to C16:1 (palmitoleic acid). A decrease in these ratios upon treatment with this compound indicates inhibition of ELOVL6 activity.

Signaling Pathways and Mechanistic Insights

Inhibition of ELOVL6 by this compound not only alters the cellular lipid profile but also has downstream consequences on critical signaling pathways.

The Fatty Acid Elongation Pathway

ELOVL6 is the rate-limiting enzyme in the microsomal fatty acid elongation cycle, which extends fatty acyl-CoAs by two carbons. This process involves four sequential reactions.

Fatty_Acid_Elongation cluster_ER Endoplasmic Reticulum Lumen Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Step1 Condensation Fatty_Acyl_CoA->Step1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Step1 Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Step1->Ketoacyl_CoA ELOVL6 Step2 Reduction Ketoacyl_CoA->Step2 KAR Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Step2->Hydroxyacyl_CoA NADPH -> NADP+ Step3 Dehydration Hydroxyacyl_CoA->Step3 HACD Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Step3->Enoyl_CoA H2O Step4 Reduction Enoyl_CoA->Step4 TER Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Step4->Elongated_Acyl_CoA NADPH -> NADP+ ELOVL6_IN_2 This compound ELOVL6_IN_2->Step1

Caption: The microsomal fatty acid elongation cycle inhibited by this compound.

Impact on AMPK Signaling

Studies on ELOVL6 deficiency have elucidated a signaling cascade involving AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Inhibition of ELOVL6 leads to an accumulation of C16 fatty acids (palmitate) and a depletion of C18 fatty acids (stearate and oleate). This shift in the fatty acid profile can induce reactive oxygen species (ROS) production, which in turn activates AMPK.[11] Activated AMPK then phosphorylates a range of downstream targets to modulate cellular processes such as cell growth, proliferation, and survival.

AMPK_Signaling ELOVL6_IN_2 This compound ELOVL6 ELOVL6 ELOVL6_IN_2->ELOVL6 FA_Ratio ↑ C16:0 / ↓ C18:0, C18:1 ELOVL6->FA_Ratio inhibition ROS ↑ Reactive Oxygen Species (ROS) FA_Ratio->ROS AMPK AMPK Activation (p-AMPK) ROS->AMPK mTOR mTOR (cell growth) AMPK->mTOR p53 p53 (cell cycle arrest) AMPK->p53 KLF4 KLF4 (differentiation) AMPK->KLF4

Caption: Downstream signaling effects of ELOVL6 inhibition via the AMPK pathway.

Conclusion

This compound is a potent inhibitor of ELOVL6, a key enzyme in fatty acid metabolism. Understanding its selectivity and mechanism of action is crucial for its application as a research tool and for the development of novel therapeutics. The experimental protocols provided in this guide offer a framework for the characterization of ELOVL6 inhibitors. Furthermore, the elucidation of the downstream signaling effects of ELOVL6 inhibition, particularly on the AMPK pathway, provides valuable insights into the broader physiological consequences of targeting this enzyme. Further research is warranted to establish a comprehensive selectivity profile of this compound against all human ELOVL isoforms and other off-targets.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with ELOVL6-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo experiments using ELOVL6-IN-2, a potent and selective inhibitor of Elongase of Very Long Chain Fatty Acids 6 (ELOVL6). ELOVL6 is a critical enzyme in the de novo synthesis of long-chain fatty acids and has emerged as a promising therapeutic target for metabolic diseases and cancer.

Introduction to ELOVL6 and this compound

ELOVL6 is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts.[1] This process is fundamental to lipid metabolism, and its dysregulation is implicated in various pathologies, including insulin resistance, type 2 diabetes, and pancreatic cancer.[2][3] ELOVL6 expression is often upregulated in lipogenic tissues like the liver in obese animal models.[4][5] Inhibition of ELOVL6, therefore, presents a therapeutic strategy to modulate lipid composition and impact disease progression.[1]

This compound is a potent, selective, and orally active inhibitor of ELOVL6, with an IC50 value of 34 nM for the mouse enzyme.[6] It has demonstrated high liver penetrance and sustained plasma exposure in in vivo models, making it a suitable tool for investigating the therapeutic potential of ELOVL6 inhibition.[6]

Signaling Pathway of ELOVL6

ELOVL6 plays a crucial role in the fatty acid elongation pathway. It specifically elongates palmitate (C16:0) to stearate (C18:0) and palmitoleate (C16:1n-7) to vaccenate (C18:1n-7).[2][7] This pathway is integral to maintaining the balance of different fatty acid species within the cell, which in turn affects membrane fluidity, lipid signaling, and energy storage. In pancreatic cancer, the c-MYC oncogene has been shown to upregulate ELOVL6 expression, promoting cell transformation and tumor progression.[3][8]

ELOVL6_Pathway cluster_FattyAcid_Elongation Fatty Acid Elongation cluster_Regulation Upstream Regulation in Cancer cluster_Inhibition Pharmacological Inhibition Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) Palmitoyl-CoA (C16:0)->Stearoyl-CoA (C18:0) ELOVL6 Palmitoleoyl-CoA (C16:1n-7) Palmitoleoyl-CoA (C16:1n-7) Vaccenoyl-CoA (C18:1n-7) Vaccenoyl-CoA (C18:1n-7) Palmitoleoyl-CoA (C16:1n-7)->Vaccenoyl-CoA (C18:1n-7) ELOVL6 c-MYC c-MYC ELOVL6 Gene ELOVL6 Gene c-MYC->ELOVL6 Gene Upregulates ELOVL6 ELOVL6 ELOVL6 Gene->ELOVL6 Expresses This compound This compound This compound->ELOVL6 Inhibits

Figure 1: ELOVL6 Signaling and Inhibition Pathway.

In Vivo Experimental Protocols

The following protocols are designed for efficacy studies of this compound in mouse models of metabolic disease and cancer.

General Animal Care and Housing
  • Species: Mouse

  • Strains: C57BL/6J for diet-induced obesity models, KKAy for genetic obesity/diabetes models, or appropriate strains for tumor xenograft/orthotopic models.

  • Age: 8-10 weeks at the start of the study.

  • Sex: Male mice are commonly used in metabolic studies.

  • Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimation: Allow at least one week of acclimation to the facility before starting any procedures.

Diet-Induced Obesity (DIO) Model Protocol

This model is suitable for studying the effects of this compound on metabolic parameters in the context of obesity and insulin resistance.

  • Diet:

    • Control Group: Standard chow diet.

    • DIO Group: High-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Experimental Groups:

    • Group 1: Lean mice on chow diet + Vehicle.

    • Group 2: DIO mice on HFD + Vehicle.

    • Group 3: DIO mice on HFD + this compound (e.g., 1 mg/kg).

    • Group 4: DIO mice on HFD + this compound (e.g., 10 mg/kg).

  • Treatment:

    • Route of Administration: Oral gavage (p.o.).[6]

    • Vehicle: Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

    • Dosing: Administer vehicle or this compound once daily for a chronic period (e.g., 4-8 weeks).

  • Endpoint Analysis:

    • Metabolic Monitoring: Weekly monitoring of body weight and food intake.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and end of the study to assess glucose homeostasis and insulin sensitivity.

    • Terminal Blood Collection: Collect blood via cardiac puncture for analysis of plasma glucose, insulin, and lipid profiles.

    • Tissue Collection: Harvest liver and adipose tissue for analysis of fatty acid composition, gene expression (e.g., ELOVL6 and other lipogenic genes), and histology.

Pancreatic Cancer Xenograft Model Protocol

This model is designed to evaluate the anti-tumor efficacy of this compound, potentially in combination with standard chemotherapy.[3][8]

  • Cell Line: Use a suitable pancreatic ductal adenocarcinoma (PDAC) cell line (e.g., KPC, Panc-1).

  • Implantation: Subcutaneously or orthotopically implant PDAC cells into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or imaging (for orthotopic models).

  • Experimental Groups (once tumors are established):

    • Group 1: Vehicle.

    • Group 2: this compound (e.g., 10 mg/kg, p.o., daily).

    • Group 3: Standard Chemotherapy (e.g., Abraxane).[3]

    • Group 4: this compound + Standard Chemotherapy.

  • Treatment: Administer treatments as described above for a defined period or until tumors reach a predetermined endpoint.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Calculate tumor growth inhibition based on tumor volume measurements.

    • Survival Analysis: Monitor overall survival of the animals.

    • Tumor Analysis: At the end of the study, excise tumors for weight measurement, histological analysis, and molecular analysis (e.g., fatty acid composition, protein expression).

Data Presentation

Pharmacokinetic and In Vivo Efficacy Data
ParameterValueSpeciesRouteDosageNotesReference
IC50 (mouse ELOVL6) 34 nMMouse--In vitro measurement[6]
Elongation Index Suppression Potent and dose-proportionalMousep.o.0.1 - 1 mg/kgMeasured in the liver 2 hours post-dose[6]
Liver Penetrability Highly liver penetrableMousep.o.10 mg/kgAssessed 2 hours post-dose[6]
Plasma Exposure SustainedMousep.o.1 mg/kgMonitored over 2-24 hours[6]
Expected Outcomes from Efficacy Studies
ModelExpected Outcome with this compound TreatmentReference
Diet-Induced Obesity Reduction in hepatic fatty acid composition.[4][5]
Pancreatic Cancer Reduced tumor growth, enhanced response to chemotherapy (e.g., Abraxane), increased overall survival.[3]

Experimental Workflow Visualization

InVivo_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Endpoint Analysis Animal Acclimation Animal Acclimation Model Induction Model Induction (e.g., High-Fat Diet or Tumor Implantation) Animal Acclimation->Model Induction Randomization & Grouping Randomization & Grouping Model Induction->Randomization & Grouping Daily Dosing Daily Dosing with this compound (Oral Gavage) Randomization & Grouping->Daily Dosing In-life Monitoring In-life Monitoring Daily Dosing->In-life Monitoring Body Weight, Tumor Size, etc. Terminal Procedures Terminal Procedures (e.g., GTT, ITT) In-life Monitoring->Terminal Procedures Tissue & Blood Collection Tissue & Blood Collection Terminal Procedures->Tissue & Blood Collection Data Analysis Data Analysis Tissue & Blood Collection->Data Analysis

Figure 2: General In Vivo Experimental Workflow.

References

Application Notes and Protocols for ELOVL6-IN-2 in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of ELOVL6-IN-2, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6), in mouse models of metabolic disease. The provided methodologies cover dosage, administration, and key experimental procedures for evaluating the in vivo efficacy of this compound. The information is intended to guide researchers in designing and executing robust preclinical studies to investigate the therapeutic potential of ELOVL6 inhibition.

Introduction

ELOVL6 is a crucial microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically converting C16 fatty acids to C18 species.[1][2] Upregulation of ELOVL6 is associated with various metabolic disorders, including obesity-induced insulin resistance and nonalcoholic steatohepatitis (NASH).[1][3] this compound is a potent, orally active, and selective inhibitor of mouse ELOVL6 with an IC₅₀ of 34 nM. Inhibition of ELOVL6 presents a promising therapeutic strategy for metabolic diseases. These notes provide comprehensive guidance on the preclinical application of this compound in mouse studies.

Data Presentation

Table 1: In Vivo Dosage and Effects of this compound in Mice
ParameterDosageAdministration RouteMouse StrainObserved EffectReference
Efficacy 0.1 - 1 mg/kgOral (p.o.)C57BL/6JPotent and dose-proportional suppression of the fatty acid elongation index in the liver.
Liver Penetrability 10 mg/kgOral (p.o.)C57BL/6JDemonstrates high liver penetrability.
Pharmacokinetics 1 mg/kgOral (p.o.)C57BL/6JExhibits sustained plasma exposure.

Signaling Pathway

ELOVL6_Signaling_Pathway cluster_regulation Transcriptional Regulation cluster_elongation Fatty Acid Elongation cluster_downstream Downstream Effects Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c activates Glucose Glucose ChREBP ChREBP Glucose->ChREBP activates ELOVL6 ELOVL6 SREBP-1c->ELOVL6 promotes transcription ChREBP->ELOVL6 promotes transcription (synergistically) LXR LXR LXR->SREBP-1c activates PUFAs PUFAs PUFAs->SREBP-1c inhibits Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6->Stearoyl-CoA (C18:0) Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0)->ELOVL6 Altered Fatty Acid Composition Altered Fatty Acid Composition Stearoyl-CoA (C18:0)->Altered Fatty Acid Composition Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL6 Ceramide Synthesis Ceramide Synthesis Altered Fatty Acid Composition->Ceramide Synthesis Inflammation (NLRP3) Inflammation (NLRP3) Altered Fatty Acid Composition->Inflammation (NLRP3) modulates Insulin Signaling Insulin Signaling Ceramide Synthesis->Insulin Signaling modulates ELOVL6_IN-2 ELOVL6_IN-2 ELOVL6_IN-2->ELOVL6 inhibits

Caption: ELOVL6 signaling pathway and point of inhibition by this compound.

Experimental Protocols

Preparation of this compound Dosing Solution for Oral Gavage

This protocol is adapted from a general method for formulating poorly soluble compounds for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study.

  • Prepare the vehicle: A common vehicle for oral administration of similar inhibitors consists of a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to the tube to create a stock solution. Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.

  • Formulate the final dosing solution:

    • To the DMSO stock solution, add PEG300 and vortex until the solution is clear.

    • Add Tween 80 and vortex until the solution is clear.

    • Finally, add the saline or PBS to the mixture and vortex thoroughly to create a homogenous suspension or solution.

  • Administration: Administer the freshly prepared solution to mice via oral gavage at a volume of 5-10 µL/g body weight.

Note: The solubility of this compound in the final formulation should be confirmed. Adjust the vehicle composition if necessary. It is recommended to prepare the dosing solution fresh daily.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.

  • Induce obesity by feeding a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks. Control mice are fed a standard chow diet.

Experimental Design:

  • After the induction of obesity, randomize the HFD-fed mice into two groups:

    • Vehicle control group

    • This compound treatment group (e.g., 1 mg/kg/day)

  • A lean control group on a chow diet should also be included.

  • Administer the vehicle or this compound daily via oral gavage for a predetermined study duration (e.g., 4-8 weeks).

  • Monitor body weight, food intake, and water consumption regularly.

  • Perform metabolic assessments at baseline and at the end of the study, such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

  • At the end of the study, collect blood and tissues (liver, adipose tissue, etc.) for further analysis.

DIO_Workflow cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_analysis Analysis C57BL/6J_Mice C57BL/6J Mice HFD High-Fat Diet (8-12 weeks) C57BL/6J_Mice->HFD Chow Chow Diet C57BL/6J_Mice->Chow Randomization Randomization HFD->Randomization Lean_Control Lean Control Chow->Lean_Control Vehicle Vehicle Group Randomization->Vehicle This compound This compound Group (e.g., 1 mg/kg/day) Randomization->this compound Dosing Daily Oral Gavage (4-8 weeks) Vehicle->Dosing This compound->Dosing Lean_Control->Dosing Metabolic_Tests GTT / ITT Dosing->Metabolic_Tests Tissue_Collection Blood, Liver, Adipose Tissue Metabolic_Tests->Tissue_Collection Biochemical_Analysis Lipid Profile, Glucose, Insulin Tissue_Collection->Biochemical_Analysis Fatty_Acid_Analysis Fatty Acid Elongation Index Tissue_Collection->Fatty_Acid_Analysis

Caption: Experimental workflow for a diet-induced obesity mouse study.

Measurement of the Fatty Acid Elongation Index in Liver

This protocol is based on the analysis of fatty acid composition by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Frozen liver tissue (~50-100 mg)

  • Chloroform/methanol mixture (2:1, v/v)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Lipid Extraction:

    • Homogenize the liver tissue in a chloroform/methanol mixture.

    • Add the internal standard.

    • Vortex and incubate at room temperature.

    • Add water and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add BF₃ in methanol and heat at 100°C for 30 minutes to convert fatty acids to FAMEs.

  • FAME Extraction:

    • Cool the samples and add hexane and saturated NaCl solution.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS system.

    • Separate the FAMEs on a suitable capillary column.

    • Identify and quantify the individual fatty acids based on their retention times and mass spectra compared to known standards.

  • Calculation of the Elongation Index:

    • The ELOVL6 elongation index can be calculated as the ratio of the product to the precursor fatty acids. Common indices include:

      • Stearate (C18:0) / Palmitate (C16:0) ratio

      • Oleate (C18:1n-9) / Palmitoleate (C16:1n-7) ratio

      • (Stearate + Oleate) / (Palmitate + Palmitoleate) ratio

A decrease in the elongation index in the this compound treated group compared to the vehicle control group indicates successful inhibition of ELOVL6 activity.

Conclusion

This compound is a valuable research tool for investigating the role of fatty acid elongation in metabolic diseases. The protocols outlined in these application notes provide a framework for conducting preclinical studies to assess the in vivo efficacy and mechanism of action of ELOVL6 inhibitors. Careful planning and execution of these experiments will contribute to a better understanding of the therapeutic potential of targeting ELOVL6.

References

Application Notes and Protocols for ELOVL6-IN-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ELOVL6-IN-2, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6), in cell culture experiments. This document outlines the inhibitor's mechanism of action, provides detailed protocols for its application, and describes methods to assess its biological effects.

Introduction to ELOVL6 and this compound

ELOVL6 is a microsomal enzyme that plays a crucial role in the de novo synthesis of long-chain fatty acids.[1] Specifically, it catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids into C18 species, such as stearate (C18:0) from palmitate (C16:0).[1][2] Dysregulation of ELOVL6 activity has been implicated in various metabolic diseases, including insulin resistance and fatty liver disease, as well as in the progression of certain cancers.[1][3]

This compound is a potent, orally active, and selective small molecule inhibitor of ELOVL6.[4][5] It has been shown to inhibit mouse ELOVL6 activity with a half-maximal inhibitory concentration (IC50) of 34 nM.[4][5] By blocking the function of ELOVL6, this compound serves as a valuable tool for investigating the role of fatty acid elongation in cellular processes and as a potential therapeutic agent.

Physicochemical and In Vitro Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₈H₂₃F₆N₃O₄[6]
Molecular Weight 579.49 g/mol [6]
IC50 (mouse ELOVL6) 34 nM[4][5]
IC50 (COS-7 cells) 194 nM[5]
Purity >98% (HPLC)[6]
Solubility DMSO: 90 mg/mL (155.31 mM) (requires ultrasonic treatment)[6]
Storage Store at -20°C for ≥ 2 years[6]

ELOVL6 Signaling Pathway and the Effect of this compound

The activity of ELOVL6 has significant downstream effects on cellular signaling pathways that regulate cell growth, proliferation, and metabolism. Inhibition of ELOVL6 with this compound can alter these pathways.

ELOVL6_Signaling ELOVL6 Signaling Pathway and Inhibition cluster_0 Fatty Acid Elongation cluster_1 Inhibition cluster_2 Downstream Signaling Palmitate (C16:0) Palmitate (C16:0) ELOVL6 ELOVL6 Palmitate (C16:0)->ELOVL6 Stearate (C18:0) Stearate (C18:0) ELOVL6->Stearate (C18:0) AMPK AMPK ELOVL6->AMPK Inhibits AKT AKT ELOVL6->AKT Activates mTOR mTOR Stearate (C18:0)->mTOR Activates This compound This compound This compound->ELOVL6 AMPK->mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

ELOVL6 signaling pathway and its inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for preparing this compound and for conducting key experiments to assess its effects in cell culture.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for treating cells in culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium

  • Ultrasonic water bath

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5795 mg of this compound in 1 mL of DMSO.

    • To aid dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes.[6]

    • Visually inspect the solution to ensure that the compound is fully dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of medium before adding it to the final culture volume. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.

    • Include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Protocol 2: General Workflow for Cell-Based Assays with this compound

The following diagram illustrates a typical workflow for investigating the effects of this compound on cultured cells.

Experimental_Workflow General Experimental Workflow for this compound start Start cell_seeding Seed Cells in Culture Plates start->cell_seeding treatment Treat Cells with this compound (and Vehicle Control) cell_seeding->treatment incubation Incubate for Desired Time (e.g., 24, 48, 72 hours) treatment->incubation assays Perform Downstream Assays incubation->assays viability Cell Viability Assay (e.g., MTT) assays->viability lipid_staining Lipid Droplet Staining (e.g., Oil Red O, BODIPY) assays->lipid_staining fatty_acid_analysis Fatty Acid Analysis (GC-MS) assays->fatty_acid_analysis western_blot Western Blot Analysis assays->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis lipid_staining->data_analysis fatty_acid_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

General workflow for this compound experiments.
Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 4: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify changes in the cellular fatty acid profile following treatment with this compound. A key indicator of ELOVL6 inhibition is a decrease in the ratio of C18:0 (stearic acid) to C16:0 (palmitic acid).[7]

Materials:

  • Treated and control cells

  • Methanol

  • Acetyl chloride

  • Hexane

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and determine the cell number.

  • Lipid Extraction and Transesterification:

    • Pellet the cells and add a known amount of internal standard.

    • Add methanolic HCl (e.g., 5% acetyl chloride in methanol) and heat at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

    • After cooling, add hexane to extract the FAMEs.

  • GC-MS Analysis:

    • Inject the hexane layer containing the FAMEs into the GC-MS.

    • Separate the FAMEs using an appropriate GC column and temperature program.

    • Identify and quantify the individual FAMEs based on their retention times and mass spectra.

  • Data Analysis:

    • Calculate the relative abundance of each fatty acid.

    • Determine the ratio of C18:0 to C16:0 and compare between treated and control samples. A significant decrease in this ratio indicates successful inhibition of ELOVL6.

Protocol 5: Western Blot Analysis of Downstream Signaling Pathways

Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins in downstream signaling pathways, such as the AMPK, Akt, and mTOR pathways.[4][8]

Materials:

  • Treated and control cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ELOVL6, anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Compare the expression and phosphorylation levels of target proteins between treated and control samples.

Expected Outcomes of ELOVL6 Inhibition

Based on published literature, inhibition of ELOVL6 with this compound or through siRNA-mediated knockdown is expected to result in the following cellular changes:

ParameterExpected Outcome with ELOVL6 InhibitionReference(s)
Fatty Acid Profile Decreased C18:0/C16:0 ratio[7]
Increased levels of palmitate (C16:0) and palmitoleate (C16:1)[4][9]
Decreased levels of stearate (C18:0) and oleate (C18:1)[10]
Cell Proliferation Inhibition of cell growth and proliferation in certain cell types[8][11]
Cell Cycle G1/S phase cell cycle arrest in some cancer cell lines[8]
Signaling Pathways Increased phosphorylation (activation) of AMPK[4]
Decreased phosphorylation (inhibition) of Akt[8]
Decreased phosphorylation (inhibition) of mTOR[4]
Lipid Droplet Formation Altered lipid droplet size and number (cell-type dependent)[8]

These application notes and protocols provide a framework for the successful use of this compound in cell culture experiments. Researchers should optimize the described protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for ELOVL6-IN-2 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ELOVL6-IN-2, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6), in various in vitro assays. The provided methodologies and concentration guidelines are intended to facilitate research into the role of ELOVL6 in metabolic diseases, cancer, and other physiological and pathological processes.

Introduction

ELOVL6 is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids, specifically converting C16 fatty acids to C18 fatty acids.[1][2] Dysregulation of ELOVL6 activity has been implicated in a range of diseases, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), and certain types of cancer.[1][3] this compound is a valuable chemical tool for investigating the biological functions of this enzyme and for validating it as a therapeutic target.

Quantitative Data for ELOVL6 Inhibitors

The following table summarizes the in vitro potency of this compound and a related inhibitor, providing a reference for determining appropriate experimental concentrations.

CompoundTargetAssay TypeIC50Reference
This compound Mouse ELOVL6Enzymatic Assay34 nM[4]

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and protein source.

Experimental Protocols

ELOVL6 Enzymatic Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on ELOVL6 enzyme activity using a microsomal fraction and a radiolabeled substrate.

Materials:

  • Liver microsomes from a relevant species (e.g., mouse, human)

  • This compound

  • [1-14C]Palmitoyl-CoA (or other suitable C16 fatty acyl-CoA)

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

  • Stop Solution (e.g., 2.5 M KOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Microsomes: Isolate liver microsomes from the tissue of interest using standard differential centrifugation protocols. Determine the total protein concentration of the microsomal preparation (e.g., using a BCA assay).

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.

    • Prepare working solutions of [1-14C]Palmitoyl-CoA, Malonyl-CoA, and NADPH in the assay buffer.

  • Assay Setup:

    • In a microcentrifuge tube or a 96-well plate, add the following components in order:

      • Assay Buffer

      • This compound dilution or vehicle control (DMSO)

      • Liver microsomes (typically 20-50 µg of protein)

      • Malonyl-CoA

      • NADPH

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding [1-14C]Palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the Stop Solution.

  • Saponification and Extraction: Saponify the fatty acids by heating the samples (e.g., at 70°C for 60 minutes). After cooling, acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase containing the radiolabeled fatty acids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Fatty Acid Elongation Assay

This protocol outlines a method to assess the effect of this compound on fatty acid elongation in a cellular context using a stable isotope-labeled fatty acid precursor.

Materials:

  • Adherent cell line expressing ELOVL6 (e.g., HepG2, AML12)

  • Cell culture medium and supplements

  • This compound

  • [U-13C]Palmitate (or other suitable labeled precursor)

  • Fatty acid-free bovine serum albumin (BSA)

  • Solvents for lipid extraction (e.g., hexane, isopropanol, chloroform, methanol)

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Prepare Labeled Precursor: Prepare a stock solution of [U-13C]Palmitate complexed with fatty acid-free BSA in the cell culture medium.

  • Inhibitor Treatment:

    • Prepare working solutions of this compound in the cell culture medium at various concentrations. Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.

    • Pre-incubate the cells with the inhibitor for a specific duration (e.g., 1-4 hours).

  • Labeling: Add the [U-13C]Palmitate-BSA complex to each well to a final desired concentration.

  • Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract the total lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Fatty Acid Methyl Ester (FAME) Derivatization (for GC-MS): Saponify the lipid extract and methylate the fatty acids to form FAMEs.

  • Analysis by GC-MS or LC-MS:

    • Analyze the FAMEs by GC-MS to separate and quantify the different fatty acid species. Monitor the incorporation of the 13C label from palmitate (C16:0) into its elongated product, stearate (C18:0).

    • Alternatively, analyze the intact fatty acids by LC-MS.

  • Data Analysis: Calculate the ratio of labeled C18:0 to labeled C16:0 for each treatment condition. A decrease in this ratio in the presence of this compound indicates inhibition of ELOVL6 activity.

Lipidomics Analysis Following ELOVL6 Inhibition

This protocol provides a general workflow for analyzing changes in the cellular lipidome after treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Cell culture reagents

  • Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol, hexane)

  • Internal standards for different lipid classes

  • Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Cell Treatment: Culture and treat cells with this compound or vehicle control as described in the cell-based assay protocol.

  • Sample Collection: Harvest the cells by scraping or trypsinization, followed by washing with PBS.

  • Lipid Extraction:

    • Perform a robust lipid extraction using a method like the Folch or a modified Bligh-Dyer procedure. It is crucial to add a cocktail of internal standards representing different lipid classes before extraction to correct for extraction efficiency and instrument variability.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Analyze the lipid extract using a high-resolution LC-MS system. Employ a suitable chromatographic method (e.g., reversed-phase or hydrophilic interaction liquid chromatography) to separate the different lipid species.

    • Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Data Processing and Analysis:

    • Process the raw LC-MS data using specialized lipidomics software to identify and quantify lipid species.

    • Perform statistical analysis to identify lipids that are significantly altered upon treatment with this compound.

    • Pay close attention to changes in the ratios of C18 to C16 fatty acids within various lipid classes (e.g., phospholipids, triglycerides, cholesterol esters).

Visualizations

ELOVL6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_elovl6 ELOVL6-Mediated Elongation cluster_downstream Downstream Effects SREBP-1c SREBP-1c ELOVL6 ELOVL6 SREBP-1c->ELOVL6 upregulates transcription LXR LXR LXR->SREBP-1c activates Palmitate (C16:0) Palmitate (C16:0) Palmitate (C16:0)->ELOVL6 Stearate (C18:0) Stearate (C18:0) ELOVL6->Stearate (C18:0) Fatty Acid Composition Fatty Acid Composition Stearate (C18:0)->Fatty Acid Composition alters This compound This compound This compound->ELOVL6 inhibits AMPK AMPK Fatty Acid Composition->AMPK modulates Insulin Signaling Insulin Signaling Fatty Acid Composition->Insulin Signaling impacts KLF4 KLF4 AMPK->KLF4 activates mTOR mTOR AMPK->mTOR inhibits

Caption: ELOVL6 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cell Cell-Based Assay cluster_lipidomics Lipidomics A1 Prepare Microsomes and Reagents A2 Incubate with This compound A1->A2 A3 Add Radiolabeled Substrate A2->A3 A4 Measure Radioactivity A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Cells B2 Treat with This compound B1->B2 B3 Add Labeled Fatty Acid B2->B3 B4 Lipid Extraction B3->B4 B5 GC/LC-MS Analysis B4->B5 B6 Determine C18/C16 Ratio B5->B6 C1 Cell Treatment with This compound C2 Lipid Extraction with Internal Standards C1->C2 C3 LC-MS Analysis C2->C3 C4 Data Processing and Statistical Analysis C3->C4

Caption: Experimental Workflows for this compound.

References

Application Notes and Protocols for ELOVL6-IN-2 in Bladder Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELOVL Fatty Acid Elongase 6 (ELOVL6) is a critical enzyme in the de novo synthesis of long-chain fatty acids, specifically catalyzing the elongation of C16 fatty acids to C18 species. Emerging evidence implicates ELOVL6 in the pathobiology of various cancers by altering lipid metabolism to support rapid cell proliferation and survival. In bladder cancer, particularly in tumors with Fibroblast Growth Factor Receptor 3 (FGFR3) mutations, ELOVL6 has been identified as a promising therapeutic target. Inhibition of ELOVL6 has been shown to suppress tumor growth by impairing mitochondrial function, highlighting a potential vulnerability in these cancer cells.[1]

ELOVL6-IN-2 is a potent and selective small molecule inhibitor of ELOVL6. These application notes provide a comprehensive guide for utilizing this compound in bladder cancer research, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of ELOVL6. This blockade of fatty acid elongation leads to a shift in the cellular lipid profile, characterized by an accumulation of C16 fatty acids (e.g., palmitate) and a depletion of C18 fatty acids (e.g., stearate). In the context of FGFR3-mutated bladder cancer, this alteration in lipid composition disrupts the integrity and function of mitochondrial membranes.[1] The subsequent mitochondrial dysfunction leads to impaired oxidative phosphorylation and reduced ATP production, ultimately suppressing cancer cell growth and proliferation.[1] As a compensatory response to this metabolic stress and reduced proliferation, bladder cancer cells may activate the Extracellular Matrix (ECM)-Integrin-Focal Adhesion Kinase (FAK) signaling pathway.[1] In other cancer types, ELOVL6 expression is often driven by the oncogene c-MYC, suggesting a broader role for ELOVL6 in cancer cell metabolism and survival.[2][3][4][5][6]

Data Presentation

This compound Inhibitory Activity
ParameterValueCell Line/SystemNotes
IC50 (mouse ELOVL6) 34 nMEnzyme AssayPotent inhibitor of the murine ELOVL6 enzyme.
IC50 (mouse ELOVL6) 31 nMCOS-7 cellsCellular activity demonstrated in a heterologous expression system.[7]
IC50 (human ELOVL6) 8.9 nMCOS-7 cellsHigh potency against the human ELOVL6 enzyme in a cellular context.[7]
IC50 (human bladder cancer) Not Reported-It is recommended to perform a dose-response study starting from 1 nM to 10 µM to determine the IC50 in specific bladder cancer cell lines.
Expected Effects of this compound on Bladder Cancer Cells
Experimental ReadoutExpected OutcomeRationale
Cell Viability DecreaseInhibition of ELOVL6 disrupts mitochondrial function, leading to reduced cell viability.
Cell Proliferation DecreaseAltered lipid metabolism and energy stress impair the ability of cancer cells to proliferate.
Apoptosis IncreaseCellular stress induced by mitochondrial dysfunction can trigger programmed cell death.
Mitochondrial Respiration DecreaseDisruption of mitochondrial membrane composition impairs the electron transport chain.
C16/C18 Fatty Acid Ratio IncreaseDirect consequence of inhibiting the elongation of C16 to C18 fatty acids.
p-FAK Levels IncreasePotential compensatory survival mechanism in response to ELOVL6 inhibition.

Mandatory Visualization

ELOVL6_Signaling_Pathway_in_Bladder_Cancer Proposed Signaling Pathway of ELOVL6 Inhibition in Bladder Cancer cluster_0 Upstream Regulation cluster_1 ELOVL6-Mediated Lipid Metabolism cluster_2 Downstream Cellular Effects cluster_3 Compensatory Response c-MYC c-MYC ELOVL6 ELOVL6 c-MYC->ELOVL6 Upregulates FGFR3 (mutated) FGFR3 (mutated) FGFR3 (mutated)->ELOVL6 Activates C18 Fatty Acids C18 Fatty Acids ELOVL6->C18 Fatty Acids Product Lipid Composition Lipid Composition ELOVL6->Lipid Composition C16 Fatty Acids C16 Fatty Acids C16 Fatty Acids->ELOVL6 Substrate C18 Fatty Acids->Lipid Composition Maintains ELOVL6_IN_2 This compound ELOVL6_IN_2->ELOVL6 Inhibits Mitochondrial Function Mitochondrial Function Lipid Composition->Mitochondrial Function Supports Cell Proliferation & Survival Cell Proliferation & Survival Mitochondrial Function->Cell Proliferation & Survival Promotes Compensatory Survival Compensatory Survival Cell Proliferation & Survival->Compensatory Survival Activates Compensatory Response ECM-Integrin ECM-Integrin FAK FAK ECM-Integrin->FAK Activates FAK->Compensatory Survival Promotes

Caption: Proposed ELOVL6 signaling pathway in bladder cancer and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in bladder cancer cell lines.

Materials:

  • Bladder cancer cell lines (e.g., RT4, T24, UM-UC-14)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed bladder cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Bladder Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (Dose-response) Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the ELOVL6 signaling pathway.

Materials:

  • Bladder cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ELOVL6, anti-p-FAK, anti-FAK, anti-c-MYC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Culture bladder cancer cells to 70-80% confluency and treat with this compound at the predetermined IC50 concentration for 24-48 hours. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a bladder cancer xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Bladder cancer cells (e.g., UM-UC-14)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., as recommended by the supplier)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million bladder cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a pre-determined dose and schedule. Administer the vehicle to the control group.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach the maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Lipidomics Analysis

This protocol outlines the steps for analyzing changes in the fatty acid profile of bladder cancer cells following treatment with this compound.

Materials:

  • Bladder cancer cells treated with this compound or vehicle

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for fatty acids

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Harvesting and Lipid Extraction: Harvest treated and control cells. Perform a lipid extraction using a standard method (e.g., Bligh-Dyer or Folch extraction).

  • Fatty Acid Methylation: Saponify the lipid extracts and methylate the fatty acids to form fatty acid methyl esters (FAMEs).

  • GC-MS or LC-MS Analysis: Analyze the FAMEs using GC-MS or LC-MS to separate and quantify individual fatty acid species.

  • Data Analysis: Identify and quantify the levels of C16 and C18 fatty acids. Calculate the ratio of C16 to C18 species and compare between the this compound treated and control groups.

Conclusion

This compound presents a valuable research tool for investigating the role of fatty acid metabolism in bladder cancer. The provided protocols offer a framework for characterizing the efficacy and mechanism of action of this inhibitor in both in vitro and in vivo models. Further studies are warranted to establish the therapeutic potential of targeting ELOVL6 in bladder cancer, particularly in patient populations with FGFR3-activating mutations.

References

Application Notes and Protocols for Measuring ELOVL6 Activity Following Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of very-long-chain fatty acids protein 6 (ELOVL6) is a crucial microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids.[1][2][3] Specifically, ELOVL6 is responsible for the conversion of C12-C16 saturated and monounsaturated fatty acyl-CoAs to C18 species, such as stearoyl-CoA.[1][2][4] Given its role in lipid metabolism, ELOVL6 has emerged as a significant therapeutic target for a range of metabolic diseases, including nonalcoholic steatohepatitis (NASH), type 2 diabetes, and certain types of cancer.[1][2] The development of potent and selective ELOVL6 inhibitors necessitates robust and reliable methods to quantify their effects on enzyme activity.[1][5][6]

These application notes provide a comprehensive overview and detailed protocols for assessing ELOVL6 activity after inhibitor treatment, catering to both in vitro and cellular contexts.

Signaling Pathway and Inhibition

ELOVL6 is a key enzyme in the fatty acid elongation pathway. It catalyzes the condensation of palmitoyl-CoA (C16:0) with malonyl-CoA to produce stearoyl-CoA (C18:0). This is the initial and rate-limiting step in the elongation of C16 fatty acids. ELOVL6 inhibitors block this step, leading to an accumulation of C16 fatty acids and a depletion of C18 fatty acids.

ELOVL6_Pathway cluster_0 Fatty Acid Elongation Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Palmitoyl-CoA (C16:0)->ELOVL6 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL6 Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6->Stearoyl-CoA (C18:0) Elongation Inhibitor Inhibitor Inhibitor->ELOVL6

Caption: ELOVL6-mediated fatty acid elongation and point of inhibition.

Experimental Workflow Overview

A typical workflow for evaluating an ELOVL6 inhibitor involves a multi-pronged approach, starting from direct enzyme inhibition assays to cellular and in vivo studies. This ensures a comprehensive understanding of the inhibitor's potency, selectivity, and physiological effects.

experimental_workflow Inhibitor_Discovery Inhibitor Discovery/ Synthesis In_Vitro_Assay In Vitro ELOVL6 Enzyme Assay Inhibitor_Discovery->In_Vitro_Assay Cell_Based_Assay Cell-Based Fatty Acid Profiling (GC-MS) In_Vitro_Assay->Cell_Based_Assay Protein_Expression Western Blot for ELOVL6 Expression Cell_Based_Assay->Protein_Expression mRNA_Expression RT-qPCR for ELOVL6 mRNA Cell_Based_Assay->mRNA_Expression In_Vivo_Studies In Vivo Efficacy (Animal Models) Cell_Based_Assay->In_Vivo_Studies

Caption: General experimental workflow for ELOVL6 inhibitor validation.

Protocol 1: In Vitro ELOVL6 Enzyme Activity Assay

This protocol describes a method to directly measure the enzymatic activity of ELOVL6 in microsomal preparations using a radiolabeled substrate.

Principle: This assay quantifies the conversion of [14C]-labeled palmitoyl-CoA to [14C]-stearoyl-CoA by ELOVL6 present in liver microsomes. The radiolabeled product is then separated from the substrate and quantified.

Materials:

  • Liver microsomes from a suitable source (e.g., mouse liver, or from cells overexpressing ELOVL6)

  • [14C]palmitoyl-CoA

  • Malonyl-CoA

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 1 mM ATP, 0.5 mM Coenzyme A, and 0.5 mM NADH)

  • ELOVL6 inhibitor and vehicle (e.g., DMSO)

  • Scintillation cocktail and vials

  • HPLC system for fatty acid analysis

Procedure:

  • Microsome Preparation: Isolate microsomes from liver tissue or cultured cells using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation using a Bradford or BCA assay.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 µg of microsomal protein, reaction buffer, and the ELOVL6 inhibitor at various concentrations (or vehicle control).

  • Initiation of Reaction: Start the reaction by adding [14C]palmitoyl-CoA and malonyl-CoA to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.

  • Termination of Reaction: Stop the reaction by adding a solution of 2.5 M KOH in 75% ethanol.

  • Saponification: Saponify the lipids by heating the mixture at 65°C for 1 hour.

  • Fatty Acid Extraction: Acidify the mixture with concentrated HCl and extract the fatty acids with hexane.

  • Analysis: Evaporate the hexane and redissolve the fatty acid residue in a suitable solvent for HPLC analysis. Separate the fatty acids by HPLC and quantify the radioactivity in the stearic acid (C18:0) and arachidic acid (C20:0) fractions using a scintillation counter.[4]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Data Presentation:

Inhibitor Concentration (nM)ELOVL6 Activity (% of Control)Standard Deviation
0 (Vehicle)1005.2
185.34.1
1052.13.7
10015.82.5
10002.31.1
IC50 (nM) ~12

Protocol 2: Cellular Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of cellular fatty acid composition following treatment with an ELOVL6 inhibitor.

Principle: Inhibition of ELOVL6 in cultured cells leads to a decrease in the ratio of C18 to C16 fatty acids. This change can be quantified by extracting total lipids, converting the fatty acids to fatty acid methyl esters (FAMEs), and analyzing them by GC-MS.[7]

Materials:

  • Cultured cells (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • ELOVL6 inhibitor and vehicle

  • Chloroform, Methanol

  • 0.9% NaCl solution

  • BF3-methanol or HCl-methanol for transesterification

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the ELOVL6 inhibitor at various concentrations or vehicle for 24-48 hours.

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold PBS and harvest them.

    • Perform a lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v) or a similar procedure.[7]

  • Transesterification to FAMEs:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add BF3-methanol or HCl-methanol and heat at 80-100°C for 1-2 hours to convert fatty acids to FAMEs.

  • FAMEs Extraction:

    • After cooling, add hexane and water to the mixture and vortex.

    • Collect the upper hexane layer containing the FAMEs.[8]

  • GC-MS Analysis:

    • Inject the FAMEs sample into the GC-MS.

    • Use a temperature gradient program to separate the different FAMEs.

    • Identify and quantify the peaks corresponding to palmitate (C16:0), stearate (C18:0), palmitoleate (C16:1), and oleate (C18:1) by comparing with known standards.

  • Data Analysis: Calculate the ratio of C18:0/C16:0 and C18:1/C16:1. A decrease in these ratios indicates inhibition of ELOVL6.

Data Presentation:

TreatmentC18:0/C16:0 RatioC18:1/C16:1 Ratio
Vehicle Control1.52 ± 0.110.85 ± 0.07
Inhibitor (10 nM)1.15 ± 0.090.62 ± 0.05
Inhibitor (100 nM)0.78 ± 0.06 0.31 ± 0.04
*p < 0.05, **p < 0.01 vs. Vehicle Control

Protocol 3: Western Blot Analysis of ELOVL6 Protein Expression

This protocol is to determine if the inhibitor affects the expression level of the ELOVL6 protein.

Principle: Western blotting uses antibodies to detect the presence and relative abundance of a specific protein in a complex mixture of proteins extracted from cells.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay reagent (BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ELOVL6

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary anti-ELOVL6 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the ELOVL6 signal to the loading control.

Data Presentation:

TreatmentRelative ELOVL6 Protein Level (Normalized to β-actin)
Vehicle Control1.00 ± 0.08
Inhibitor (100 nM)0.95 ± 0.12

Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for ELOVL6 mRNA Expression

This protocol is to assess whether the inhibitor affects the transcription of the ELOVL6 gene.

Principle: RT-qPCR measures the amount of a specific mRNA transcript in a sample by reverse transcribing the mRNA into cDNA and then amplifying the cDNA in a real-time PCR reaction.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ELOVL6 and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated and untreated cells and synthesize cDNA.

  • qPCR: Perform qPCR using primers for ELOVL6 and the reference gene.

  • Data Analysis: Calculate the relative expression of ELOVL6 mRNA using the ΔΔCt method, normalizing to the reference gene.

Data Presentation:

TreatmentRelative ELOVL6 mRNA Expression (Fold Change)
Vehicle Control1.00 ± 0.15
Inhibitor (100 nM)1.08 ± 0.21

By employing these detailed protocols, researchers can effectively and accurately measure the activity of ELOVL6 following inhibitor treatment, providing crucial data for the development of novel therapeutics targeting fatty acid metabolism.

References

Application Notes and Protocols for Lipidomics Analysis Following ELOVL6-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELOVL6 (Elongation of Very Long Chain Fatty Acids 6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts.[1][2] Specifically, it converts palmitate (C16:0) to stearate (C18:0). This process is fundamental to maintaining the cellular lipid composition, which in turn affects membrane fluidity, energy metabolism, and signaling pathways.[1] Dysregulation of ELOVL6 has been implicated in various metabolic diseases, including insulin resistance and fatty liver disease, making it an attractive therapeutic target.[1][2]

ELOVL6-IN-2 is a potent and selective inhibitor of ELOVL6. By blocking the activity of this elongase, this compound is expected to induce significant alterations in the cellular lipidome. The primary and most direct effect of ELOVL6 inhibition is a shift in the fatty acid pool, leading to an accumulation of C16 fatty acids and a depletion of C18 fatty acids. This altered C16:C18 ratio can have profound downstream effects on complex lipids, including phospholipids, diacylglycerols (DAGs), and triacylglycerols (TAGs), thereby impacting cellular signaling and function.

Lipidomics, the comprehensive analysis of lipids in a biological system, is an indispensable tool for elucidating the mechanism of action of this compound. This application note provides detailed protocols for the lipidomic analysis of cultured cells treated with this compound, from sample preparation to data analysis.

Signaling Pathway Modulation by this compound

Inhibition of ELOVL6 by this compound initiates a cascade of changes in lipid metabolism. The immediate consequence is an altered ratio of C16 to C18 fatty acyl-CoAs. This shift directly impacts the composition of various lipid species and can influence downstream signaling pathways. For instance, alterations in diacylglycerol and phospholipid acyl chain composition are known to affect protein kinase C (PKC) activity and insulin signaling pathways.[1] Furthermore, changes in cellular fatty acid pools can modulate the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3]

ELOVL6_Inhibition_Pathway ELOVL6_IN_2 This compound ELOVL6 ELOVL6 ELOVL6_IN_2->ELOVL6 Inhibits C18_FA C18 Fatty Acyl-CoAs (e.g., Stearoyl-CoA) ELOVL6->C18_FA Elongates C16_FA C16 Fatty Acyl-CoAs (e.g., Palmitoyl-CoA) C16_FA->ELOVL6 Lipid_Synthesis Complex Lipid Synthesis (e.g., PLs, DAGs, TAGs) C16_FA->Lipid_Synthesis C18_FA->Lipid_Synthesis Altered_Lipids Altered Lipid Profile (Increased C16-Lipids, Decreased C18-Lipids) Lipid_Synthesis->Altered_Lipids Signaling Downstream Signaling (e.g., Insulin Signaling, AMPK) Altered_Lipids->Signaling Lipid_Extraction_Workflow start Cell Pellet add_solvents Add Methanol (with IS), Chloroform, and Water start->add_solvents vortex_incubate Vortex and Incubate add_solvents->vortex_incubate phase_separation Induce Phase Separation (add Chloroform and Water) vortex_incubate->phase_separation centrifuge Centrifuge phase_separation->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry Dry Extract collect_phase->dry reconstitute Reconstitute for LC-MS dry->reconstitute end Analysis reconstitute->end Data_Analysis_Workflow raw_data Raw LC-MS Data processing Data Processing (Peak Picking, Alignment) raw_data->processing identification Lipid Identification (Database Matching) processing->identification quantification Quantification (Normalization to IS) identification->quantification stats Statistical Analysis quantification->stats visualization Data Visualization (Heatmaps, PCA) stats->visualization

References

Application Notes and Protocols for ELOVL6-IN-2 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral administration of the ELOVL6 inhibitor, ELOVL6-IN-2, in animal models, particularly mice. This document includes information on vehicle formulation, administration procedures, and methodologies for pharmacokinetic and pharmacodynamic assessments.

Introduction

ELOVL6 (Elongation of Very Long Chain Fatty Acids 6) is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species.[1] Inhibition of ELOVL6 is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[2][3] this compound is a potent and selective inhibitor of mouse ELOVL6 with an IC₅₀ of 34 nM, demonstrating oral activity and significant liver penetrance.[4] These notes are intended to guide researchers in designing and executing in vivo studies using this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vivo administration of this compound in mice.

Table 1: this compound Dosage and Efficacy in Mice [4]

ParameterValueAnimal ModelAdministration RouteNotes
Effective Dosage Range 0.1 - 1 mg/kgMale C57BL/6J miceOral (p.o.)Potently and dose-proportionally suppresses the fatty acid elongation index in the liver 2 hours post-administration.
High Liver Penetrability 10 mg/kgMale C57BL/6J miceOral (p.o.)Demonstrates high concentration in the liver 2 hours post-administration.
Plasma Exposure 1 mg/kgMale C57BL/6J miceOral (p.o.)Exhibits sustained plasma exposure for 2 to 24 hours.

Table 2: Recommended Oral Gavage Volumes for Mice

Mouse Body Weight (grams)Maximum Administration Volume (mL/kg)Maximum Single Dose Volume (mL) for 10 mL/kg
20 - 25100.20 - 0.25
25 - 30100.25 - 0.30
30 - 35100.30 - 0.35

Table 3: Recommended Gavage Needle Sizes for Mice

Mouse Body Weight (grams)Gavage Needle GaugeGavage Needle Length (inches)
20 - 2520g1.5
25 - 3518g2

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This compound is a hydrophobic compound, requiring a suitable vehicle for oral administration in animal models. A commonly used vehicle for such compounds is a formulation containing DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

    • For example, to prepare 10 mL of vehicle, mix:

      • 1 mL DMSO

      • 4 mL PEG300

      • 0.5 mL Tween-80

      • 4.5 mL Sterile Saline

    • Vortex the mixture thoroughly until a homogenous solution is formed.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • In a sterile microcentrifuge tube, first, dissolve the this compound powder in the DMSO portion of the vehicle.

    • Once fully dissolved, add the PEG300 and Tween-80, and vortex well.

    • Finally, add the saline and vortex again to ensure a uniform suspension. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

    • Prepare the formulation fresh daily before administration.

Note on Chronic Dosing: For long-term studies involving repeated daily gavage, it is crucial to monitor the animals for any signs of distress or esophageal irritation.[6] The use of flexible, soft-tipped gavage needles is recommended to minimize the risk of injury.

Protocol 2: Oral Gavage Administration in Mice

This protocol describes the standard procedure for administering the prepared this compound formulation to mice via oral gavage.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (see Table 3)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately to calculate the precise volume of the formulation to be administered.

    • The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight (see Table 2).

  • Gavage Technique:

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse will naturally swallow as the needle reaches the pharynx, which facilitates the passage of the needle into the esophagus. Do not force the needle.

    • Gently advance the needle into the esophagus until it reaches the stomach. A pre-measured mark on the needle can indicate the correct depth.

    • Slowly depress the syringe plunger to administer the formulation.

    • After administration, gently withdraw the needle along the same path.

    • Return the mouse to its cage and monitor for any signs of immediate distress.

Protocol 3: Pharmacokinetic Analysis of this compound in Plasma and Liver

This protocol outlines the collection and analysis of plasma and liver samples to determine the pharmacokinetic profile of this compound.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Sample Collection:

    • At predetermined time points after oral administration of this compound, anesthetize the mice.

    • Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-containing tubes.

    • Immediately place the blood on ice.

    • Perfuse the liver with ice-cold PBS to remove circulating blood.

    • Excise the liver, weigh it, and immediately snap-freeze it in liquid nitrogen.

    • Store liver samples at -80°C until analysis.

    • Centrifuge the blood at 4°C to separate the plasma.

    • Collect the plasma supernatant and store it at -80°C.

  • Sample Preparation for LC-MS/MS:

    • Plasma: Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.

    • Liver: Homogenize a weighed portion of the frozen liver tissue in a suitable buffer. Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound and an internal standard.

  • LC-MS/MS Analysis:

    • Develop a sensitive and selective LC-MS/MS method for the quantification of this compound.

    • A C18 reversed-phase column is typically used for separation.

    • The mobile phase often consists of a mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

    • Use tandem mass spectrometry with multiple reaction monitoring (MRM) for detection and quantification.

Protocol 4: Pharmacodynamic Assessment of this compound in Liver Tissue

This protocol describes the analysis of the fatty acid composition in the liver to assess the pharmacodynamic effect of this compound.

Materials:

  • Homogenizer

  • Chloroform

  • Methanol

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Liver Tissue Collection:

    • Collect liver tissue as described in Protocol 3.

  • Lipid Extraction:

    • Homogenize a weighed portion of the liver tissue.

    • Perform a lipid extraction using the Folch method, which involves a 2:1 chloroform:methanol mixture.[7]

  • Fatty Acid Analysis:

    • The extracted lipids are then saponified and methylated to form fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the relative abundance of different fatty acids.

    • The key pharmacodynamic endpoint is the "elongation index," typically calculated as the ratio of C18 fatty acids (stearic acid, C18:0) to C16 fatty acids (palmitic acid, C16:0). Inhibition of ELOVL6 will result in a decrease in this ratio.

Signaling Pathways and Experimental Workflows

Diagram 1: ELOVL6 Signaling Pathway in Lipid Metabolism

ELOVL6_Signaling cluster_0 Fatty Acid Elongation cluster_1 Downstream Effects cluster_2 Inhibition Palmitoyl_CoA Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Palmitoyl_CoA->ELOVL6 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL6 Stearoyl_CoA Stearoyl-CoA (C18:0) ELOVL6->Stearoyl_CoA ELOVL6_target ELOVL6 Stearoyl_CoA_node Stearoyl-CoA (C18:0) SCD1 SCD1 Stearoyl_CoA_node->SCD1 Oleoyl_CoA Oleoyl-CoA (C18:1) SCD1->Oleoyl_CoA Lipid_Synthesis Triglycerides, Phospholipids, etc. Oleoyl_CoA->Lipid_Synthesis ELOVL6_IN_2 This compound ELOVL6_IN_2->ELOVL6_target Inhibits

Caption: ELOVL6 catalyzes the elongation of palmitoyl-CoA to stearoyl-CoA.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow cluster_pk Pharmacokinetic Analysis cluster_pd Pharmacodynamic Analysis start Start: Animal Acclimatization treatment Daily Oral Gavage: - Vehicle Control - this compound (e.g., 1 mg/kg) start->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring endpoint Endpoint: Sacrifice and Tissue Collection monitoring->endpoint pk_blood Blood Collection (Time Points) endpoint->pk_blood pd_liver Liver Collection endpoint->pd_liver pk_plasma Plasma Separation pk_blood->pk_plasma pk_lcms LC-MS/MS Analysis of This compound Levels pk_plasma->pk_lcms pd_extraction Lipid Extraction pd_liver->pd_extraction pd_gcms GC-MS Analysis of Fatty Acid Composition pd_extraction->pd_gcms pd_index Calculate Elongation Index (C18:0 / C16:0) pd_gcms->pd_index

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Diagram 3: Logical Relationship of ELOVL6 Inhibition and Downstream Cellular Events

ELOVL6_Cellular_Effects cluster_FA Fatty Acid Profile Alteration cluster_Signaling Signaling Pathway Modulation ELOVL6_Inhibition ELOVL6 Inhibition (e.g., by this compound) Palmitate_Increase ↑ Palmitate (C16:0) ELOVL6_Inhibition->Palmitate_Increase Stearate_Decrease ↓ Stearate (C18:0) ELOVL6_Inhibition->Stearate_Decrease Oleate_Decrease ↓ Oleate (C18:1) ELOVL6_Inhibition->Oleate_Decrease AMPK_Activation AMPK Activation Palmitate_Increase->AMPK_Activation Stearate_Decrease->AMPK_Activation Insulin_Signaling Improved Insulin Signaling (↓ DAG/PKCε, ↑ IRS-2/Akt) Stearate_Decrease->Insulin_Signaling Oleate_Decrease->AMPK_Activation Oleate_Decrease->Insulin_Signaling Cellular_Outcomes Cellular Outcomes: - Altered Lipid Metabolism - Improved Insulin Sensitivity AMPK_Activation->Cellular_Outcomes Insulin_Signaling->Cellular_Outcomes

Caption: Downstream cellular effects resulting from ELOVL6 inhibition.

References

Application Notes and Protocols for Testing ELOVL6-IN-2 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of ELOVL6-IN-2, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6). The following sections detail the mechanism of action of ELOVL6, its role in cellular signaling, and a variety of cell-based assays to quantify the effects of this compound on fatty acid metabolism, cell viability, and lipid storage.

Introduction to ELOVL6

ELOVL6 is a key enzyme in the de novo synthesis of long-chain fatty acids. Specifically, it catalyzes the rate-limiting step in the elongation of saturated and monounsaturated fatty acids with 12 to 16 carbons to produce C18 fatty acids such as stearic and oleic acid. This process is crucial for the composition of cellular lipids, impacting membrane fluidity, energy storage, and signaling molecule synthesis. Dysregulation of ELOVL6 activity has been implicated in various metabolic diseases and cancers. This compound is a potent, orally active, and selective inhibitor of ELOVL6, with an in vitro IC50 of 34 nM for the mouse enzyme.[1]

Signaling Pathways Involving ELOVL6

The expression of ELOVL6 is primarily regulated by the transcription factors SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) and ChREBP (Carbohydrate-Responsive Element-Binding Protein), which are master regulators of lipogenesis. Additionally, the oncogene c-MYC has been shown to directly upregulate ELOVL6 expression in the context of cancer, linking lipid metabolism to cell proliferation and tumor progression.

ELOVL6_Signaling_Pathway cluster_0 Upstream Regulators cluster_1 Transcription Factors cluster_2 ELOVL6 and Fatty Acid Elongation cluster_3 Downstream Effects Insulin/Glucose Insulin/Glucose SREBP1c SREBP1c Insulin/Glucose->SREBP1c ChREBP ChREBP Insulin/Glucose->ChREBP Growth Factors/Mitogens Growth Factors/Mitogens cMYC cMYC Growth Factors/Mitogens->cMYC ELOVL6 ELOVL6 SREBP1c->ELOVL6 Transcriptional Activation ChREBP->ELOVL6 Transcriptional Activation cMYC->ELOVL6 Transcriptional Activation C18 Fatty Acyl-CoA C18 Fatty Acyl-CoA ELOVL6->C18 Fatty Acyl-CoA Elongation C16 Fatty Acyl-CoA C16 Fatty Acyl-CoA C16 Fatty Acyl-CoA->ELOVL6 Lipid Synthesis Lipid Synthesis C18 Fatty Acyl-CoA->Lipid Synthesis Membrane Composition Membrane Composition C18 Fatty Acyl-CoA->Membrane Composition ELOVL6_IN_2 This compound ELOVL6_IN_2->ELOVL6 Inhibition Cell Proliferation Cell Proliferation Lipid Synthesis->Cell Proliferation Membrane Composition->Cell Proliferation

Caption: Simplified signaling pathways regulating ELOVL6 expression and its function.

Data Presentation

The efficacy of this compound can be quantified by its impact on various cellular parameters. The following tables summarize expected outcomes from the described assays.

Table 1: Efficacy of this compound in a Cellular Enzymatic Assay

ParameterValueCell Line
IC50 (Enzymatic) 34 nMMouse Microsomes
IC50 (Cellular) 50-200 nM (estimated)e.g., HepG2, MCF-7, A549

Note: The cellular IC50 is an estimated range and should be determined empirically for each cell line.

Table 2: Expected Changes in Fatty Acid Composition Following this compound Treatment

Fatty AcidExpected ChangeRationale
Palmitic Acid (C16:0) IncreaseAccumulation of ELOVL6 substrate
Palmitoleic Acid (C16:1) IncreaseAccumulation of ELOVL6 substrate
Stearic Acid (C18:0) DecreaseReduced product of ELOVL6
Oleic Acid (C18:1) DecreaseReduced product of ELOVL6
C16:C18 Ratio IncreaseDirect indicator of ELOVL6 inhibition

Table 3: Expected Outcomes of Cell-Based Phenotypic Assays with this compound

AssayExpected OutcomeRationale
Cell Viability Decrease in some cancer cell linesAltered membrane composition and signaling
Lipid Droplet Formation Variable, potentially decreasedChanges in fatty acid flux and triglyceride synthesis

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of cellular fatty acid composition following treatment with this compound.

Fatty_Acid_Analysis_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis A Seed Cells B Treat with this compound (and vehicle control) A->B C Incubate (24-72h) B->C D Harvest & Wash Cells C->D E Lipid Extraction (e.g., Folch method) D->E F Transesterification to FAMEs E->F G GC-MS Analysis F->G H Data Processing & Quantification G->H I Calculate Fatty Acid Ratios H->I

Caption: Workflow for fatty acid profile analysis using GC-MS.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) and a vehicle control.

  • Incubation: Incubate the cells for 24 to 72 hours.

  • Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping.

  • Lipid Extraction:

    • Perform lipid extraction using a standard method like the Folch method.

    • Briefly, add a 2:1 chloroform:methanol mixture to the cell pellet, vortex thoroughly, and incubate.

    • Add water to induce phase separation and centrifuge.

    • Collect the lower organic phase containing the lipids.

  • Transesterification:

    • Dry the lipid extract under a stream of nitrogen.

    • Add a reagent like 2% sulfuric acid in methanol and heat at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

    • Add water and extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Dry the hexane extract and resuspend in a small volume of hexane.

    • Inject the sample into the GC-MS.

    • Identify and quantify individual FAMEs based on their retention times and mass spectra compared to known standards.

  • Data Analysis: Normalize the abundance of each fatty acid to the internal standard and the total fatty acid content. Calculate the ratio of C16 to C18 fatty acids.

Protocol 2: Cell Viability Assay

This protocol uses a colorimetric assay (CCK-8) to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Lipid Droplet Quantification

This protocol uses the fluorescent dye BODIPY 493/503 to stain and quantify intracellular lipid droplets.

Lipid_Droplet_Workflow cluster_0 Cell Culture & Treatment cluster_1 Staining cluster_2 Imaging & Analysis A Seed Cells on Coverslips/Imaging Plates B Treat with this compound (and vehicle control) A->B C Incubate B->C D Fix Cells (e.g., PFA) C->D E Stain with BODIPY 493/503 D->E F Counterstain Nuclei (e.g., DAPI) E->F G Fluorescence Microscopy F->G H Image Analysis Software G->H I Quantify Lipid Droplet Number and Area H->I

Caption: Workflow for lipid droplet quantification.

Materials:

  • Cells grown on glass coverslips or in imaging-compatible plates

  • This compound and vehicle control

  • Paraformaldehyde (PFA) for fixing

  • BODIPY 493/503 stock solution

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed and treat cells as described in the previous protocols.

  • Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Staining:

    • Wash the fixed cells with PBS.

    • Incubate with BODIPY 493/503 staining solution (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.

    • Wash with PBS.

    • Incubate with DAPI solution for 5 minutes.

  • Imaging: Mount the coverslips or image the plate using a fluorescence microscope with appropriate filters for BODIPY 493/503 (green) and DAPI (blue).

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and total area of lipid droplets per cell.

By employing these detailed protocols, researchers can effectively evaluate the cellular efficacy of this compound and further elucidate the role of ELOVL6 in various biological processes.

References

Application Notes and Protocols: ELOVL6-IN-2 in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of very-long-chain fatty acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts.[1][2] This process is integral to the de novo synthesis of long-chain fatty acids and plays a significant role in lipid metabolism.[1] ELOVL6 is highly expressed in lipogenic tissues such as the liver and adipose tissue, and its expression is upregulated in obese animal models.[1][3][4] Genetic and pharmacological inhibition of ELOVL6 has been investigated as a potential therapeutic strategy for metabolic disorders, including insulin resistance and type 2 diabetes, often associated with diet-induced obesity.[5][6]

ELOVL6-IN-2 is a potent, selective, and orally active inhibitor of ELOVL6, with an IC50 value of 34 nM for the mouse enzyme.[7] This document provides detailed application notes and protocols for the use of this compound in preclinical diet-induced obesity (DIO) models, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

ELOVL6 catalyzes the conversion of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0) and palmitoleoyl-CoA (C16:1n-7) to cis-vaccenoyl-CoA (C18:1n-7).[1][2] Inhibition of ELOVL6 by this compound is expected to alter the cellular fatty acid composition, leading to an increase in C16 fatty acids and a decrease in C18 fatty acids.[1] This shift in the fatty acid profile has been shown to impact various cellular processes, including insulin signaling. Studies in ELOVL6-deficient mice suggest that the amelioration of insulin resistance is associated with the restoration of hepatic insulin receptor substrate-2 (IRS-2) and the suppression of protein kinase C epsilon (PKCε) activity, leading to restored Akt phosphorylation.[5][6]

Signaling Pathway

The inhibition of ELOVL6 impacts the fatty acid elongation pathway, which in turn can influence downstream insulin signaling pathways.

ELOVL6_Pathway cluster_0 Fatty Acid Elongation cluster_1 Insulin Signaling Cascade Palmitoyl_CoA Palmitoyl-CoA (C16:0) Palmitoyl_CoA->ELOVL6 Stearoyl_CoA Stearoyl-CoA (C18:0) ELOVL6->Stearoyl_CoA PKC_epsilon PKCε ELOVL6->PKC_epsilon Suppression by ELOVL6 Inhibition ELOVL6_IN_2 This compound ELOVL6_IN_2->ELOVL6 Insulin_Receptor Insulin Receptor IRS2 IRS-2 Insulin_Receptor->IRS2 PI3K PI3K IRS2->PI3K AKT Akt (PKB) PI3K->AKT Glucose_Uptake Glucose Uptake & Metabolic Regulation AKT->Glucose_Uptake PKC_epsilon->IRS2 Inhibits Experimental_Workflow cluster_0 Phase 1: Induction of Obesity cluster_1 Phase 2: Treatment cluster_2 Phase 3: In-Life Measurements cluster_3 Phase 4: Terminal Procedures Acclimation Acclimation (1 week) Diet High-Fat Diet Feeding (12-16 weeks) Acclimation->Diet Monitoring Weekly Body Weight & Food Intake Monitoring Diet->Monitoring Grouping Randomization into Treatment Groups (Vehicle vs. This compound) Monitoring->Grouping Treatment Daily Oral Gavage Grouping->Treatment GTT Glucose Tolerance Test (GTT) Treatment->GTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Euthanasia Euthanasia & Blood Collection ITT->Euthanasia Tissue_Harvest Tissue Collection & Processing Euthanasia->Tissue_Harvest Analysis Biochemical & Molecular Analysis Tissue_Harvest->Analysis

References

Assessing Changes in Fatty Acid Elongation Index with ELOVL6-IN-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELOVL6 (Elongation of Very Long Chain Fatty Acids Family Member 6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids to C18 fatty acids.[1][2] This process is fundamental to maintaining the cellular lipid composition and has been implicated in various metabolic diseases. Inhibition of ELOVL6 presents a promising therapeutic strategy for conditions linked to dysregulated lipid metabolism. ELOVL6-IN-2 is a potent and selective inhibitor of ELOVL6, making it a valuable tool for studying the biological consequences of reduced fatty acid elongation.[3]

These application notes provide a comprehensive guide for assessing the impact of this compound on the fatty acid elongation index, a key metric for evaluating ELOVL6 activity. Detailed protocols for in vitro and in vivo experiments, data analysis, and visualization of relevant pathways are included to facilitate research in this area.

Mechanism of Action

ELOVL6 is responsible for the elongation of saturated and monounsaturated C16 fatty acyl-CoAs to their C18 counterparts.[1][2] Specifically, it converts palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0) and palmitoleoyl-CoA (C16:1n-7) to cis-vaccenoyl-CoA (C18:1n-7). This compound directly inhibits this enzymatic activity, leading to an accumulation of C16 fatty acids and a depletion of C18 fatty acids within the cell. This alteration in the fatty acid profile directly impacts the fatty acid elongation index.

cluster_0 Fatty Acid Elongation Pathway (via ELOVL6) Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Palmitoyl-CoA (C16:0)->ELOVL6 Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6->Stearoyl-CoA (C18:0) This compound This compound This compound->ELOVL6 cluster_1 In Vitro Experimental Workflow A Cell Culture B Treatment with This compound A->B C Cell Lysis & Lipid Extraction B->C D Derivatization to FAMEs C->D E GC-MS Analysis D->E F Data Analysis & Elongation Index Calculation E->F cluster_2 In Vivo Experimental Workflow A Animal Acclimation B Administration of This compound A->B C Tissue Collection (e.g., Liver) B->C D Lipid Extraction C->D E FAME Derivatization D->E F GC-MS Analysis E->F G Data Analysis F->G

References

Application Notes and Protocols: Long-Term Stability of ELOVL6-IN-2 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide guidance on the storage, handling, and assessment of the long-term stability of the ELOVL6 inhibitor, ELOVL6-IN-2, in solution. The provided protocols and data are intended to ensure the consistent performance and integrity of the compound in experimental settings.

Product Information and Storage

This compound is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6), an enzyme involved in the elongation of saturated and monounsaturated fatty acids. Proper storage and handling are critical to maintain its biological activity.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid (Powder)-20°C≥ 2 years[1]Store in a dry, dark place.
Stock Solution (in DMSO)-20°C1 year[2]Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO)-80°C2 years[2]Optimal for long-term archival storage.[3]

Solubility of this compound

The solubility of this compound is a key factor for the preparation of stock and working solutions. It is sparingly soluble in aqueous solutions but has good solubility in organic solvents like dimethyl sulfoxide (DMSO).

Table 2: Solubility Data for this compound

SolventConcentrationObservations
DMSO90 mg/mL (155.31 mM)[1]Ultrasonic assistance may be needed for complete dissolution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.31 mM)[2]Suspended solution; requires sonication. Suitable for oral and intraperitoneal injections.[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.31 mM)[2]Clear solution.[2]

Note: When preparing aqueous working solutions from a DMSO stock, it is recommended to make intermediate dilutions in DMSO before adding to the aqueous medium to prevent precipitation.

ELOVL6 Signaling Pathway

ELOVL6 is a key enzyme in fatty acid metabolism, catalyzing the elongation of C16 fatty acids to C18 species.[4][5] Its activity influences cellular lipid composition, which in turn can impact various signaling pathways involved in metabolic diseases and cancer. Inhibition of ELOVL6 can lead to the degradation of certain oncoproteins, such as mutant KRAS.[6]

ELOVL6_Signaling_Pathway cluster_0 Fatty Acid Elongation cluster_1 Downstream Effects cluster_2 Inhibition Palmitate (C16:0) Palmitate (C16:0) ELOVL6 ELOVL6 Palmitate (C16:0)->ELOVL6 Substrate Stearate (C18:0) Stearate (C18:0) Lipid Composition Lipid Composition Stearate (C18:0)->Lipid Composition ELOVL6->Stearate (C18:0) Product Signaling Pathways Signaling Pathways Lipid Composition->Signaling Pathways Cellular Processes Cellular Processes Signaling Pathways->Cellular Processes This compound This compound This compound->ELOVL6 Inhibits

Caption: ELOVL6 signaling pathway and point of inhibition by this compound.

Protocol for Long-Term Stability Assessment of this compound in Solution

To evaluate the stability of this compound in solution under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure. This will establish its degradation profile and help in developing a stability-indicating analytical method.

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV/Vis or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Stability_Study_Workflow A Prepare Stock Solution (1 mg/mL in DMSO) B Stress Conditions A->B C1 Acid Hydrolysis (0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1M NaOH, 60°C) B->C2 C3 Oxidation (3% H₂O₂, RT) B->C3 C4 Thermal Degradation (60°C in PBS) B->C4 C5 Photostability (ICH Q1B guidelines) B->C5 D Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C1->D C2->D C3->D C4->D C5->D E Neutralize/Dilute Samples D->E F HPLC Analysis E->F G Data Analysis (% Degradation, Degradants) F->G

Caption: Experimental workflow for the stability assessment of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in DMSO to prepare a 1 mg/mL stock solution.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equal volume of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis. If no significant degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours), neutralize with an equal volume of 0.1 M HCl, and dilute for HPLC analysis. If no significant degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) and dilute for HPLC analysis.

    • Thermal Degradation in Aqueous Buffer: Prepare a working solution of this compound in PBS (pH 7.4) at a suitable concentration (e.g., 10 µM). Incubate at 37°C and 60°C. Withdraw aliquots at specified time points and analyze by HPLC.

    • Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. After the exposure period, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Monitor the elution profile using a UV/Vis or PDA detector at a wavelength where this compound has maximum absorbance.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

The results of the stability study should be summarized in a table to facilitate comparison.

Table 3: Example Stability Data for this compound in Solution

Stress ConditionTime (hours)% this compound RemainingNumber of Degradation Products
0.1 M HCl, 60°C 01000
2
4
8
24
0.1 M NaOH, 60°C 01000
1
2
4
8
3% H₂O₂, RT 01000
2
4
8
24
PBS pH 7.4, 37°C 01000
24
48
72
Photostability Exposed vs. Control

This table should be populated with the experimental data obtained from the stability study.

Conclusion

While this compound is stable as a solid and in DMSO stock solutions under recommended storage conditions, its stability in aqueous working solutions, especially over extended periods in cell culture or other experimental setups, should be empirically determined. The provided protocol for forced degradation and stability studies offers a robust framework for researchers to assess the stability of this compound under their specific experimental conditions, ensuring the reliability and reproducibility of their results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELOVL6-IN-2 is a potent and selective inhibitor of Elongase of Very Long Chain Fatty Acids 6 (ELOVL6), an enzyme that plays a crucial role in the elongation of saturated and monounsaturated fatty acids.[1][2] Inhibition of ELOVL6 is a promising therapeutic strategy for metabolic diseases. This document provides detailed application notes and protocols for the in vivo use of this compound, including recommended solvents, formulation procedures, and administration guidelines based on available data.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₈H₂₃F₆N₃O₄[1]
Molecular Weight 579.49 g/mol [1]
Appearance White to off-white solid[1]
In Vitro Solubility DMSO: 100 mg/mL (172.57 mM) (Requires sonication)[1]

Recommended Solvents and Formulation for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the solubility and bioavailability of this compound in animal studies. Two primary solvent systems are recommended, yielding either a suspension or a clear solution.

Quantitative Data for In Vivo Formulations:

ProtocolSolvent CompositionFinal ConcentrationFormulation TypeRecommended Administration Route(s)
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.31 mM)Suspended SolutionOral (p.o.), Intraperitoneal (i.p.)
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.31 mM)Clear SolutionOral (p.o.)

Table references:[1]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (2.5 mg/mL)

This protocol is suitable for oral and intraperitoneal administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), freshly opened

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle heating and/or sonication may be required to achieve complete dissolution.[1]

  • Add PEG300: In a sterile tube, add 400 µL of PEG300.

  • Add DMSO stock: To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution and mix thoroughly by vortexing.[1]

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.[1]

  • Add Saline: Add 450 µL of saline to the mixture to reach a final volume of 1 mL.[1]

  • Final Mixing: Vortex the final mixture thoroughly. The result will be a suspended solution. If precipitation occurs, sonication can be used to aid in creating a uniform suspension.[1]

  • Administration: Use the freshly prepared suspension on the same day for administration.

Protocol 2: Preparation of this compound Clear Solution (≥ 2.5 mg/mL)

This protocol is recommended for oral administration, particularly for studies with a dosing period not exceeding two weeks.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), freshly opened

  • Corn Oil

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.

  • Add Corn Oil: In a sterile tube, add 900 µL of corn oil.

  • Add DMSO stock: To the corn oil, add 100 µL of the 25 mg/mL this compound stock solution.[1]

  • Final Mixing: Mix thoroughly by vortexing until a clear solution is obtained.[1]

  • Administration: Use the freshly prepared solution for oral administration.

In Vivo Study Example

In studies with male C57BL/6J mice, this compound has been shown to be orally active.[1][3] Doses ranging from 0.1 to 10 mg/kg have been administered orally (p.o.).[1][3] At these dosages, this compound demonstrated dose-proportional suppression of the fatty acid elongation index in the liver, high liver penetrability, and sustained plasma exposure.[1][3]

Visualizations

Experimental Workflow for In Vivo Administration

G cluster_prep Formulation Preparation cluster_p1 Protocol 1 (Suspension) cluster_p2 Protocol 2 (Solution) cluster_admin In Vivo Administration start Start: this compound Powder stock Prepare 25 mg/mL Stock in DMSO start->stock p1_peg Add PEG300 stock->p1_peg p2_corn Add Corn Oil stock->p2_corn p1_tween Add Tween-80 p1_peg->p1_tween p1_saline Add Saline p1_tween->p1_saline p1_mix Vortex & Sonicate p1_saline->p1_mix p1_final 2.5 mg/mL Suspension p1_mix->p1_final po Oral (p.o.) p1_final->po ip Intraperitoneal (i.p.) p1_final->ip p2_mix Vortex p2_corn->p2_mix p2_final >=2.5 mg/mL Clear Solution p2_mix->p2_final p2_final->po admin Administer to Animal Model (e.g., C57BL/6J mice) po->admin ip->admin

Caption: Workflow for this compound in vivo formulation and administration.

ELOVL6 Signaling Pathway

G cluster_regulation Upstream Regulation cluster_elovl6 ELOVL6 Activity cluster_downstream Downstream Effects cluster_insulin Insulin Signaling cluster_ampk AMPK Pathway SREBP1 SREBP-1 ELOVL6 ELOVL6 SREBP1->ELOVL6 upregulates C18FA C18 Fatty Acyl-CoAs (e.g., Stearoyl-CoA) ELOVL6->C18FA product DAG Diacylglycerol (DAG) ELOVL6->DAG influences levels AMPK AMPK ELOVL6->AMPK inhibition leads to activation C16FA C16 Fatty Acyl-CoAs (e.g., Palmitoyl-CoA) C16FA->ELOVL6 substrate IRS2 IRS-2 Akt Akt IRS2->Akt activates Insulin_Sensitivity Insulin Sensitivity Akt->Insulin_Sensitivity promotes PKCe PKCε DAG->PKCe activates PKCe->IRS2 inhibits Insulin_Resistance Insulin Resistance PKCe->Insulin_Resistance promotes KLF4 KLF4 AMPK->KLF4 activates Phenotypic_Switch VSMC Phenotypic Switching KLF4->Phenotypic_Switch induces

Caption: Simplified ELOVL6 signaling and its downstream metabolic effects.

References

Troubleshooting & Optimization

ELOVL6-IN-2 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELOVL6-IN-2, focusing on common solubility issues encountered in DMSO.

Troubleshooting Guide

Issue: Precipitate observed in this compound solution in DMSO.

If you observe precipitation or cloudiness in your this compound solution, follow these troubleshooting steps:

Initial Assessment:

  • Verify Concentration: Ensure the concentration of your solution does not exceed the maximum solubility of this compound in DMSO.

  • Inspect DMSO Quality: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1][2] Use a fresh, unopened bottle of anhydrous or high-purity DMSO whenever possible.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Precipitate in this compound DMSO Solution start Precipitate Observed check_conc Is concentration ≤ 90 mg/mL? start->check_conc check_dmso Was fresh, anhydrous DMSO used? check_conc->check_dmso Yes high_conc Concentration is too high. Dilute or prepare a new stock. check_conc->high_conc No ultrasonicate Apply ultrasonication check_dmso->ultrasonicate Yes bad_dmso Use fresh, anhydrous DMSO. check_dmso->bad_dmso No warm Gently warm solution (e.g., 37°C water bath) ultrasonicate->warm vortex Vortex thoroughly warm->vortex observe Observe for dissolution vortex->observe success Solution is clear. Proceed with experiment. observe->success Yes fail Precipitate remains. Consider preparing a fresh stock. observe->fail No

Caption: Troubleshooting workflow for this compound dissolution in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The maximum reported solubility of this compound in DMSO is between 90 mg/mL and 100 mg/mL, which corresponds to a molar concentration of approximately 155 mM to 173 mM.[1][2][3][4][5] It is critical to note that achieving this concentration requires ultrasonic treatment.[1][2][3][4][5]

Q2: My this compound is not dissolving in DMSO, even at a lower concentration. What should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following:

  • Use of Ultrasonication: As indicated by multiple suppliers, ultrasonic treatment is necessary to facilitate the dissolution of this compound in DMSO.[1][3][4][5]

  • Gentle Warming: If precipitation occurs, gentle heating can aid in dissolution.[1] A water bath set to a temperature such as 37°C can be effective.

  • DMSO Quality: The purity and water content of your DMSO are crucial. Hygroscopic DMSO can significantly lower the solubility of the compound.[1][2] Always use fresh, high-purity, anhydrous DMSO.

Q3: My this compound/DMSO stock solution is clear, but a precipitate forms when I add it to my aqueous culture medium. Why is this happening and how can I prevent it?

A3: This is a common issue known as "precipitation upon dilution." this compound is highly soluble in DMSO but has poor aqueous solubility. When the DMSO stock is added to a water-based medium, the DMSO concentration is diluted, and it can no longer keep the compound in solution, causing it to precipitate.

To mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to use a more dilute final concentration of this compound in your experiment.

  • Increase the DMSO Percentage: Determine the highest percentage of DMSO your cells or experimental system can tolerate without toxicity and adjust your stock concentration accordingly to use this amount of DMSO.

  • Use a Co-Solvent System: For in vivo or certain in vitro applications, a co-solvent system can be employed. While not a direct solution for cell culture media, formulations using PEG300, Tween-80, or corn oil in addition to DMSO have been described to create stable solutions or suspensions.[1]

G cluster_0 Mechanism of Precipitation Upon Dilution cluster_1 High DMSO Environment cluster_2 Low DMSO / High Water Environment start This compound in 100% DMSO Stock process Addition to Aqueous Medium (e.g., cell culture media) start->process result Precipitation of This compound process->result node2 DMSO disperses in water This compound aggregates process->node2 node1 This compound molecules surrounded by DMSO node1->process

Caption: Precipitation of this compound upon dilution in aqueous solutions.

Data and Protocols

Quantitative Solubility Data
ParameterValueUnitNotesSource
Solubility in DMSO 90 - 100mg/mLRequires ultrasonic treatment.[1][3][4][5]
Molar Solubility in DMSO 155.31 - 172.57mMCalculated from mg/mL.[1][2][3]
Recommended Storage Conditions
FormTemperatureDurationNotes
Solid Powder -20°C≥ 2 yearsProtect from light and moisture.
DMSO Stock Solution -20°CAliquot to avoid repeated freeze-thaw cycles.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 579.49 g/mol )

  • Anhydrous, high-purity DMSO (newly opened bottle recommended[1][2])

  • Sterile microcentrifuge tubes

  • Calibrated pipette

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh out 5.8 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 100 µL of anhydrous DMSO to the tube. This will yield a final concentration of 100 mM (or 58 mg/mL).

  • Initial Mixing: Briefly vortex the tube for 30 seconds to suspend the powder.

  • Sonication: Place the tube in a bath sonicator. Sonicate for 10-15 minutes. The water in the sonicator can be at room temperature.

  • Visual Inspection: After sonication, visually inspect the solution. It should be clear and free of any visible particles.

  • Gentle Warming (if necessary): If any precipitate remains, place the tube in a 37°C water bath for 5-10 minutes, followed by vortexing and another brief sonication.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in separate tubes to minimize freeze-thaw cycles and store at -20°C.

References

how to improve ELOVL6-IN-2 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ELOVL6-IN-2 for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] Solubility in DMSO is reported to be as high as 90 mg/mL (155.31 mM); however, achieving this concentration often requires sonication.[1][2][3] For cellular experiments, it is crucial to use a freshly opened, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[4][5]

Q2: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer for my experiment. What is causing this?

A2: This is a common phenomenon known as "precipitation upon dilution".[6] It occurs because this compound is highly soluble in a polar aprotic solvent like DMSO but has low solubility in aqueous solutions. When the DMSO stock is added to your aqueous buffer, the compound's local concentration can exceed its solubility limit in the mixed solvent system, leading to precipitation.[6]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced toxicity in most cell lines, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%.[7] It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your treatment group) in your experimental design.

Q4: Are there alternative solvents I can use if DMSO is not compatible with my experimental setup?

A4: While DMSO is the primary recommended solvent for initial stock solutions, for in vivo studies, specific co-solvent formulations are necessary. Formulations using PEG300, Tween-80, and saline or corn oil have been documented to successfully deliver this compound.[8] The choice of an alternative solvent will be highly dependent on the specific requirements of your assay. If considering other organic solvents, their compatibility with your experimental system must be validated.

Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents and formulations.

Solvent/FormulationConcentrationNotes
For In Vitro Use
DMSO90 mg/mL (155.31 mM)Sonication is recommended to achieve maximum solubility.[1][2][3]
DMSO100 mg/mL (172.57 mM)Use of new, anhydrous DMSO is critical.[4][5]
For In Vivo Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.31 mM)Results in a suspended solution; requires sonication. Suitable for oral and intraperitoneal injection.[8]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.31 mM)Results in a clear solution.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 579.49 g/mol ).[2]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath until the solution is clear.[3] Gentle warming to 37°C can also be applied, but the stability of the compound under these conditions should be considered.[7]

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-adsorption tubes. Store at -20°C for up to one month or at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

  • Serial Dilution: To minimize precipitation, perform serial dilutions of your DMSO stock solution in your cell culture medium. Do not dilute the stock in a single large step.

  • Mixing: When adding the this compound stock or intermediate dilutions to the aqueous medium, ensure rapid and thorough mixing. This can be achieved by gently vortexing or pipetting up and down immediately after addition.

  • Final Concentration: Ensure the final DMSO concentration in your assay does not exceed cytotoxic levels (typically <0.5%).[7]

Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol is adapted from published formulations to yield a 1 mL working solution.[3][8]

  • Initial Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Co-Solvent Addition (Suspended Solution):

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until uniform.

    • Add 450 µL of saline to bring the total volume to 1 mL. This will result in a 2.5 mg/mL suspended solution.[8]

  • Co-Solvent Addition (Clear Solution):

    • To 900 µL of corn oil, add 100 µL of a 25 mg/mL DMSO stock solution. Mix thoroughly to achieve a clear solution of ≥ 2.5 mg/mL.[8]

  • Administration: The prepared formulation should be used on the same day.

Troubleshooting Guide

If you encounter solubility issues with this compound, refer to the following guide.

Issue: Precipitate forms in the stock solution during storage.

  • Possible Cause: The concentration is too high, or the storage temperature is too low. The DMSO may have absorbed moisture.

  • Solution: Gently warm the vial to 37°C and sonicate until the precipitate redissolves. Ensure you are using anhydrous DMSO and that vials are tightly sealed. Consider preparing a slightly lower stock concentration for long-term storage.

Issue: Inconsistent results in cell-based assays.

  • Possible Cause: Poor solubility or precipitation in the assay medium is leading to a lower effective concentration of the inhibitor.

  • Solution: Visually inspect your assay plates under a microscope for any signs of compound precipitation. Prepare fresh working solutions for each experiment. Try further reducing the final concentration of this compound or including a small amount of a biocompatible solubilizing agent like a cyclodextrin in your assay buffer (compatibility must be tested).[7]

Visualizing Pathways and Workflows

ELOVL6 Signaling Pathway

The ELOVL6 enzyme is a key regulator in the de novo synthesis of long-chain fatty acids.[9] It specifically catalyzes the elongation of C16 fatty acids to C18 species.[9][10] This process is integral to lipid metabolism and has been implicated in various cellular functions and disease states.[11][12]

ELOVL6_Pathway AcetylCoA Acetyl-CoA Palmitate Palmitate (C16:0) AcetylCoA->Palmitate FASN MalonylCoA Malonyl-CoA MalonylCoA->Palmitate FASN ELOVL6_node ELOVL6 Palmitate->ELOVL6_node Stearate Stearate (C18:0) ELOVL6_node->Stearate SCD1 SCD1 Stearate->SCD1 Lipid_products Complex Lipids (e.g., Triglycerides, Phospholipids) Stearate->Lipid_products Oleate Oleate (C18:1) SCD1->Oleate Oleate->Lipid_products Inhibitor This compound Inhibitor->ELOVL6_node

Caption: The ELOVL6 enzyme's role in fatty acid elongation and its inhibition by this compound.

Troubleshooting Workflow for this compound Solubility

This workflow provides a logical sequence of steps to diagnose and resolve solubility problems encountered during experiments.

Solubility_Troubleshooting Start Solubility Issue Identified (e.g., Precipitation, Cloudiness) CheckStock Step 1: Verify Stock Solution Is the stock clear? Is DMSO anhydrous? Start->CheckStock Redissolve Action: Warm (37°C) & Sonicate Stock CheckStock->Redissolve No CheckDilution Step 2: Review Dilution Method Single step or serial dilution? CheckStock->CheckDilution Yes Redissolve->CheckStock UseSerial Action: Use Serial Dilutions & Rapid Mixing CheckDilution->UseSerial Single Step CheckFinalConc Step 3: Assess Final Concentration Is the concentration too high? CheckDilution->CheckFinalConc Serial UseSerial->CheckFinalConc LowerConc Action: Lower Final Concentration CheckFinalConc->LowerConc Yes ConsiderFormulation Step 4: Consider Alternative Formulation (For in vivo or specific in vitro needs) CheckFinalConc->ConsiderFormulation No Success Resolution: Clear Solution, Consistent Results LowerConc->Success ConsiderFormulation->Success

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

References

potential off-target effects of ELOVL6-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ELOVL6-IN-2. This resource is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported selectivity profile of this compound against other human ELOVL family members?

A1: this compound, also referred to as compound 37 in its discovery publication, has been evaluated for its inhibitory activity against several members of the human ELOVL fatty acid elongase family. The inhibitor shows a preference for ELOVL6, with significantly higher IC50 values for other family members, indicating good selectivity within the ELOVL family.[1][2] The available data is summarized in the table below.

Q2: Has this compound been profiled against a broader panel of kinases or other off-target proteins?

A2: Based on publicly available information, a broad off-target screening profile for this compound (compound 37) against a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, or other enzymes has not been reported.[1][2] The primary characterization focused on its selectivity against other ELOVL family members.[1][2] Researchers should be aware that the potential for off-target effects on other protein families is unknown.

Q3: What are the known on-target effects of this compound that I should expect to see in my cellular assays?

A3: this compound is a potent inhibitor of ELOVL6, an enzyme that catalyzes the rate-limiting step in the elongation of C16 fatty acids to C18 fatty acids.[1][2][3] The primary on-target effect you should observe is a change in the cellular fatty acid composition, specifically a decrease in the ratio of C18 to C16 fatty acids (the "elongation index").[1][2] This can lead to downstream effects on lipid metabolism, membrane composition, and signaling pathways that are influenced by these fatty acid species.

Q4: Are there any known downstream signaling pathways affected by ELOVL6 inhibition that could be misinterpreted as off-target effects?

A4: Yes, inhibition of ELOVL6 can have significant downstream consequences on cellular signaling. For example, altering the balance of saturated and monounsaturated fatty acids can impact pathways sensitive to lipid composition, such as insulin signaling and stress responses. It's crucial to distinguish these on-target downstream effects from direct, off-target inhibition of other proteins.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on differentiating on-target from potential off-target effects.

Observed Issue Potential Cause (On-Target) Potential Cause (Off-Target) Recommended Action
Unexpected changes in cell proliferation or viability. Alterations in fatty acid composition due to ELOVL6 inhibition can affect membrane fluidity and signaling pathways that impact cell growth.The inhibitor may be interacting with an unknown kinase or other protein involved in cell cycle regulation.1. Confirm on-target activity by measuring the C18/C16 fatty acid ratio. 2. Perform a rescue experiment by supplementing cells with stearate (C18:0) to see if the phenotype is reversed. 3. Titrate this compound to the lowest effective concentration for ELOVL6 inhibition.
Alterations in unrelated signaling pathways (e.g., phosphorylation of a kinase not known to be downstream of ELOVL6). ELOVL6 inhibition can induce cellular stress responses or alter lipid second messengers that indirectly affect other pathways.Direct inhibition of an upstream kinase or phosphatase in the observed pathway.1. Use a structurally distinct ELOVL6 inhibitor to see if the effect is reproduced. 2. Use siRNA/shRNA to knockdown ELOVL6 and compare the phenotype to that of the inhibitor. 3. Perform an in vitro kinase assay with the protein of interest and this compound.
Inconsistent results between different cell lines. Cell lines can have varying baseline expression levels of ELOVL family enzymes and different dependencies on specific fatty acid species.The expression of an unknown off-target protein may vary between cell lines, leading to differential effects.1. Quantify the mRNA or protein levels of ELOVL1, ELOVL3, ELOVL5, and ELOVL6 in your cell lines. 2. Characterize the baseline fatty acid profile of each cell line. 3. Consider the known tissue distribution of ELOVL family members when interpreting results.

Data Presentation

Table 1: Selectivity Profile of this compound (Compound 37)
TargetIC50 (nM)Fold Selectivity vs. hELOVL6
Human ELOVL6 34 1x
Human ELOVL1>10,000>294x
Human ELOVL2>10,000>294x
Human ELOVL32,10062x
Human ELOVL5>10,000>294x
Mouse ELOVL6341x
Mouse ELOVL3200~6x
Data sourced from the Journal of Medicinal Chemistry, 2009, 52(10), 3142-3145.[1][2][3]

Experimental Protocols

Protocol 1: Cellular Fatty Acid Analysis to Confirm On-Target ELOVL6 Inhibition
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 10 nM to 1 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.

  • Lipid Extraction:

    • Harvest cells by trypsinization or scraping.

    • Wash cell pellets with cold PBS.

    • Extract total lipids using a 2:1 mixture of chloroform:methanol (Folch method).

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Evaporate the lipid extract under nitrogen.

    • Transesterify the fatty acids by incubating the dried lipids with 1% sulfuric acid in methanol at 50°C for 2 hours.

    • Add hexane and water to the mixture, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Analyze the FAME samples by GC-MS.

    • Identify and quantify the peaks corresponding to palmitate (C16:0), palmitoleate (C16:1), stearate (C18:0), and oleate (C18:1).

  • Data Analysis: Calculate the elongation index as the ratio of (C18:0 + C18:1) / (C16:0 + C16:1). A dose-dependent decrease in this index confirms on-target ELOVL6 inhibition.[1][2]

Visualizations

Diagram 1: On-Target Pathway of this compound

ELOVL6_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Palmitoyl-CoA (C16:0)->ELOVL6 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL6 Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6->Stearoyl-CoA (C18:0) Elongation This compound This compound This compound->ELOVL6 Inhibition

Caption: On-target inhibition of ELOVL6 by this compound, blocking fatty acid elongation.

Diagram 2: Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_verification On-Target Verification cluster_off_target Off-Target Investigation start Observe Unexpected Phenotype with This compound confirm_on_target Confirm On-Target Effect (Measure Elongation Index) start->confirm_on_target siRNA_knockdown Compare with ELOVL6 siRNA/shRNA Phenotype confirm_on_target->siRNA_knockdown decision1 Phenotype Matches? siRNA_knockdown->decision1 rescue_exp Perform Rescue with Stearate (C18:0) decision2 Phenotype Rescued? rescue_exp->decision2 struct_analog Test with Structurally Different ELOVL6 Inhibitor in_vitro_assay In Vitro Assay with Suspected Off-Target struct_analog->in_vitro_assay conclusion2 Potential Off-Target Effect in_vitro_assay->conclusion2 decision1->rescue_exp  Yes decision1->struct_analog  No conclusion1 Likely On-Target Downstream Effect decision2->conclusion1  Yes decision2->conclusion2  No

Caption: Logical workflow to troubleshoot and differentiate on- and off-target effects.

References

ELOVL6-IN-2 stability at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ELOVL6-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a powder at -20°C. Under these conditions, the compound is expected to be stable for up to three years. If dissolved in a solvent, it is recommended to store the solution at -80°C for a stability of up to two years.[1]

Q2: My shipment of this compound arrived at room temperature. Is the compound still viable?

A2: Yes, it is common for this compound to be shipped at ambient temperatures for short durations, particularly within the continental United States.[1] This suggests that the compound has a degree of short-term stability at room temperature. However, upon receipt, it is crucial to transfer it to the recommended storage condition of -20°C for the powdered form to ensure its long-term integrity.

Q3: Is there any quantitative data available on the stability of this compound at room temperature?

A3: Currently, there is no publicly available quantitative data detailing the degradation profile of this compound at room temperature over extended periods. To ensure the reliability of your experimental results, it is highly recommended to adhere to the specified storage conditions. If you have concerns about a specific batch that has been exposed to room temperature for a prolonged time, we recommend performing a stability assessment.

Troubleshooting Guide

Issue: I accidentally left my vial of powdered this compound at room temperature for an extended period (e.g., over a weekend). Can I still use it?

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the powder for any changes in color, texture, or appearance. While this is not a definitive measure of stability, any noticeable change could indicate degradation.

  • Solubility Check: Prepare a small stock solution in a recommended solvent like DMSO.[1][2] Compare its solubility to a fresh or properly stored vial if available. Difficulty in dissolving the compound could be a sign of degradation.

  • Analytical Validation (Recommended): The most reliable way to assess the integrity of the compound is through analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

    • Procedure: Analyze a freshly prepared solution of the potentially compromised compound and compare the chromatogram to a reference standard or a previously analyzed, properly stored batch.

    • What to look for:

      • A decrease in the peak area of the parent compound (this compound) compared to the reference.

      • The appearance of new peaks, which may represent degradation products.

  • Activity Assay: If you have a functional assay to measure the inhibitory activity of this compound, you can test the activity of the questionable sample against a reliable control. A significant decrease in potency would indicate degradation.

Recommendation: If you observe significant changes in the physical appearance, solubility, HPLC profile, or biological activity, it is advisable to discard the compromised vial to ensure the validity of your experimental data.

ELOVL6 Signaling Pathway

The ELOVL6 enzyme plays a crucial role in the de novo synthesis of long-chain fatty acids. It specifically catalyzes the elongation of C16 fatty acids to C18 fatty acids. Inhibition of ELOVL6 can impact various downstream signaling pathways, particularly those related to insulin signaling and lipid metabolism.

ELOVL6_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake SREBP1c SREBP-1c AKT->SREBP1c ELOVL6_enzyme ELOVL6 SREBP1c->ELOVL6_enzyme Upregulates C18_FA C18 Fatty Acids (e.g., Stearate) ELOVL6_enzyme->C18_FA Product C16_FA C16 Fatty Acids (e.g., Palmitate) C16_FA->ELOVL6_enzyme Substrate Lipogenesis Lipogenesis C18_FA->Lipogenesis ELOVL6_IN_2 This compound ELOVL6_IN_2->ELOVL6_enzyme Inhibits

Caption: ELOVL6 signaling and inhibition by this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound at Room Temperature using HPLC

Objective: To determine the stability of powdered this compound when stored at room temperature over a defined period.

Materials:

  • This compound (powder) from a new, properly stored vial (Control).

  • This compound (powder) from the vial exposed to room temperature (Test Sample).

  • HPLC-grade DMSO.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (or other appropriate modifier).

  • HPLC system with a UV detector.

  • C18 HPLC column.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Methodology:

  • Sample Preparation:

    • Control Sample: Accurately weigh a small amount of the control this compound powder and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 10 mg/mL). Further dilute this stock solution with the mobile phase to a final working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Test Sample: Repeat the same procedure with the test sample of this compound that was left at room temperature.

  • HPLC Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation of the parent compound from potential degradants (e.g., start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).

      • Injection Volume: 10 µL.

    • Analysis: Inject the control and test samples onto the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the control and test samples.

    • Calculate the percentage of the remaining this compound in the test sample relative to the control. This can be done by comparing the peak areas of the main compound.

    • % Remaining = (Peak Area of Test Sample / Peak Area of Control Sample) * 100

    • Observe the presence and area of any new peaks in the test sample chromatogram, which would indicate degradation products.

Data Presentation:

SampleStorage ConditionPeak Area (Arbitrary Units)% RemainingDegradation Products Observed (Peak Area)
Control-20°Ce.g., 1,000,000100%None
TestRoom Temp (X days)e.g., 850,00085%e.g., Peak 1: 50,000, Peak 2: 100,000

Experimental Workflow for Stability Testing

Stability_Testing_Workflow Start Start: Compound Exposed to Room Temperature Prepare_Samples Prepare Samples: - Control (-20°C) - Test (Room Temp) Start->Prepare_Samples HPLC_Analysis HPLC Analysis Prepare_Samples->HPLC_Analysis Data_Acquisition Data Acquisition: - Chromatograms - Peak Areas HPLC_Analysis->Data_Acquisition Compare_Chromatograms Compare Chromatograms Data_Acquisition->Compare_Chromatograms No_Degradation No Significant Degradation: Compound is Stable Compare_Chromatograms->No_Degradation Similar Degradation Degradation Observed: - Reduced Parent Peak - New Peaks Compare_Chromatograms->Degradation Different End End: Determine Usability No_Degradation->End Quantify_Degradation Quantify Degradation & Identify Degradants (Optional) Degradation->Quantify_Degradation Quantify_Degradation->End

Caption: Workflow for assessing compound stability via HPLC.

References

Technical Support Center: Optimizing ELOL6-IN-2 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ELOVL6-IN-2, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: For initial experiments, a concentration range of 10 nM to 1 µM is recommended. The reported IC50 value for this compound is 34 nM for mouse ELOVL6 activity and 194 nM in COS-7 cells[1]. However, the optimal concentration will vary depending on the cell type, cell density, and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q2: How can I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration can be determined by performing a dose-response curve and measuring a relevant biological endpoint. This could be the direct inhibition of ELOVL6 enzymatic activity, a change in the lipid profile (e.g., the ratio of C18:0 to C16:0 fatty acids), or a downstream cellular effect such as inhibition of cell proliferation[2][3][4]. A standard method is to use a cell viability assay, such as the MTT or CCK-8 assay, to determine the concentration that effectively inhibits the target without causing general cytotoxicity[2][5].

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective inhibitor of the ELOVL6 enzyme. ELOVL6 is a key microsomal enzyme that catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids (palmitate) to C18 fatty acids (stearate)[6][7][8]. By inhibiting ELOVL6, this compound blocks this elongation step, leading to an accumulation of C16 fatty acids and a depletion of C18 fatty acids[8].

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to dissolve this compound in an organic solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). For in vivo studies, a specific formulation may be required[1]. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Cause Troubleshooting Step
Degraded Inhibitor Use a fresh aliquot of this compound from a properly stored stock solution. Verify the purity and concentration of the stock solution if possible.
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to identify the effective range for your specific cell line and assay conditions.
Low Cell Permeability While this compound is orally active, permeability can vary between cell lines. If direct enzymatic inhibition is the goal, consider using a cell-free assay with isolated microsomes.
Incorrect Assay Conditions Ensure that the assay buffer, pH, and incubation time are optimal for ELOVL6 activity. Refer to established protocols for fatty acid elongation assays.
Cell Line Insensitivity The expression level of ELOVL6 can vary between cell lines. Confirm the expression of ELOVL6 in your cell line of interest using techniques like qPCR or Western blotting.

Issue 2: High Background or Off-Target Effects

Possible Cause Troubleshooting Step
Inhibitor Concentration is Too High Lower the concentration of this compound. High concentrations can lead to non-specific binding and off-target effects. Stick to the lowest concentration that gives a significant on-target effect.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent but no inhibitor) to assess solvent toxicity.
Compound Precipitation Visually inspect the working solution for any precipitates. If precipitation occurs, consider preparing fresh dilutions or using a different solvent system if compatible with your assay.

Issue 3: Difficulty in Measuring ELOVL6 Inhibition

Possible Cause Troubleshooting Step
Insensitive Detection Method The change in fatty acid profile upon ELOVL6 inhibition may be subtle. Use a sensitive analytical method such as gas chromatography-mass spectrometry (GC-MS) to accurately quantify changes in C16 and C18 fatty acid levels.
Short Incubation Time The effect of ELOVL6 inhibition on the cellular lipid profile may take time to become apparent. Increase the incubation time with this compound (e.g., 24-72 hours) to allow for changes in fatty acid metabolism to occur.
Compensatory Mechanisms Cells may have compensatory mechanisms to counteract the inhibition of ELOVL6. Consider investigating the expression of other elongase enzymes (e.g., ELOVL5) or desaturases.

Data Presentation

Table 1: Reported IC50 Values for this compound and Other ELOVL6 Inhibitors

InhibitorTargetIC50 ValueCell Line / SystemReference
This compound Mouse ELOVL634 nMBiochemical Assay[1]
This compound ELOVL6194 nMCOS-7 cells[1]
Compound A ELOVL68.9 nMBiochemical Assay[7]
Compound B ELOVL6221 nMBiochemical Assay[7]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete cell culture medium. The final concentrations should span a wide range (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Fatty Acid Elongation Assay with Microsomes

This protocol allows for the direct measurement of ELOVL6 enzymatic activity in a cell-free system.

Materials:

  • Microsomal fraction isolated from a tissue or cell line expressing ELOVL6

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • This compound

  • DMSO

  • [14C]-Malonyl-CoA (radiolabeled substrate)

  • Palmitoyl-CoA (C16:0-CoA) (substrate)

  • NADPH

  • Reaction termination solution (e.g., 2.5 M KOH)

  • Acidification solution (e.g., 6 M HCl)

  • Organic solvent for extraction (e.g., hexane)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and the desired concentration of this compound (or DMSO for the control).

  • Microsome Addition: Add the microsomal protein to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Reaction Initiation: Start the reaction by adding a mixture of [14C]-Malonyl-CoA and Palmitoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Saponification and Extraction: Saponify the lipids by heating, then acidify the mixture. Extract the fatty acids using an organic solvent.

  • Radioactivity Measurement: Measure the radioactivity in the organic phase using a scintillation counter. The amount of radioactivity is proportional to the amount of elongated fatty acids produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

ELOVL6_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthase Fatty Acid Synthase Malonyl-CoA->Fatty Acid Synthase ELOVL6 ELOVL6 Malonyl-CoA->ELOVL6 Palmitate (C16:0) Palmitate (C16:0) Fatty Acid Synthase->Palmitate (C16:0) Palmitoyl-CoA (C16:0-CoA) Palmitoyl-CoA (C16:0-CoA) Palmitate (C16:0)->Palmitoyl-CoA (C16:0-CoA) Palmitoyl-CoA (C16:0-CoA)->ELOVL6 3-ketoacyl-CoA 3-ketoacyl-CoA ELOVL6->3-ketoacyl-CoA Condensation 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA 3-ketoacyl-CoA->3-hydroxyacyl-CoA Reduction (NADPH) trans-2,3-enoyl-CoA trans-2,3-enoyl-CoA 3-hydroxyacyl-CoA->trans-2,3-enoyl-CoA Dehydration Stearoyl-CoA (C18:0-CoA) Stearoyl-CoA (C18:0-CoA) trans-2,3-enoyl-CoA->Stearoyl-CoA (C18:0-CoA) Reduction (NADPH) Further Elongation / Desaturation / Lipid Synthesis Further Elongation / Desaturation / Lipid Synthesis Stearoyl-CoA (C18:0-CoA)->Further Elongation / Desaturation / Lipid Synthesis This compound This compound This compound->ELOVL6

Caption: ELOVL6 Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock and Dilutions treat_cells Treat Cells with This compound Dilutions prep_inhibitor->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate perform_assay Perform Endpoint Assay (e.g., MTT, GC-MS) incubate->perform_assay measure_readout Measure Readout (Absorbance, Peak Area) perform_assay->measure_readout calc_inhibition Calculate % Inhibition measure_readout->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental Workflow for IC50 Determination of this compound.

troubleshooting_logic start Inconsistent or No Inhibitory Effect check_inhibitor Is the inhibitor fresh and properly stored? start->check_inhibitor check_concentration Have you performed a wide dose-response? check_inhibitor->check_concentration Yes solution_inhibitor Prepare fresh inhibitor and store correctly. check_inhibitor->solution_inhibitor No check_assay Are the assay conditions optimal? check_concentration->check_assay Yes solution_concentration Perform a broader dose-response curve. check_concentration->solution_concentration No check_cell_line Does the cell line express ELOVL6? check_assay->check_cell_line Yes solution_assay Optimize assay parameters (buffer, time, etc.). check_assay->solution_assay No solution_cell_line Verify ELOVL6 expression (qPCR/Western Blot). check_cell_line->solution_cell_line No

Caption: Troubleshooting Logic for Lack of this compound Activity.

References

troubleshooting inconsistent results with ELOVL6-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ELOVL6-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6).[1][2] ELOVL6 is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids to C18 fatty acids.[3] this compound inhibits the activity of mouse ELOVL6 with an IC50 value of 34 nM.[1][2] It functions in a non-competitive manner with respect to both malonyl-CoA and palmitoyl-CoA.[2]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[4][5] It is recommended to use ultrasonic treatment to aid dissolution.[4][5] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil are available.[1]

Q3: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays

Q: I am observing high variability in my cell viability/proliferation assay results when using this compound. What are the potential causes and solutions?

A: Inconsistent results in cell-based assays can stem from several factors, ranging from compound handling to assay execution. Below is a table outlining potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Compound Precipitation This compound has limited aqueous solubility. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to prevent precipitation. Visually inspect your stock solution and final dilutions for any signs of precipitation. If precipitation is suspected, briefly sonicate the solution.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique. Avoid using the outer wells of multi-well plates, which are prone to evaporation ("edge effect"). Instead, fill these wells with sterile media or PBS.
Cell Health and Passage Number Use cells that are in the exponential growth phase and at a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity. Regularly test for mycoplasma contamination.
Interference with Assay Reagents To check if this compound interferes with your assay's detection method (e.g., absorbance, fluorescence, luminescence), run a control experiment in cell-free media containing the inhibitor at the concentrations used in your experiment.
Inconsistent Incubation Times Ensure that the incubation time with this compound is consistent across all experimental replicates and between experiments.
Variability in Fatty Acid Profiling (GC-MS/LC-MS)

Q: My fatty acid analysis results show inconsistent changes in C16:0/C18:0 or C16:1/C18:1 ratios after treatment with this compound. How can I troubleshoot this?

A: Accurate fatty acid profiling is key to confirming the inhibitory effect of this compound. Variability can be introduced at multiple stages of the workflow.

Potential Cause Troubleshooting Steps
Incomplete Lipid Extraction Ensure your lipid extraction protocol is robust and consistently applied. Use high-quality solvents and minimize exposure to oxygen to prevent lipid peroxidation.
Inefficient Derivatization For GC-MS analysis, derivatization to fatty acid methyl esters (FAMEs) is critical.[6][7] Ensure derivatization reagents are fresh and the reaction conditions (time, temperature) are optimized. The presence of water can inhibit the reaction.[6][7]
Instrument Contamination Contamination from previous samples, the GC inlet, or the column can interfere with results.[7] Regularly clean the GC inlet and use a guard column. Run solvent blanks to check for system contamination.
Suboptimal Chromatographic Separation Poor peak shape (tailing or fronting) can lead to inaccurate quantification.[6][7] This can be caused by column overload, active sites in the GC system, or an inappropriate temperature gradient. Optimize your injection volume and temperature program.
Matrix Effects in Mass Spectrometry Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target fatty acids, leading to inaccurate quantification. Consider using a more extensive sample cleanup or stable isotope-labeled internal standards.

Quantitative Data Summary

Inhibitor Target IC50 (nM) Species Notes
This compoundELOVL634MousePotent and orally active.[1][2]
ELOVL6-IN-4ELOVL679HumanPotent, selective, and orally active.[8]
ELOVL6-IN-4ELOVL694MousePotent, selective, and orally active.[8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Fatty Acid Analysis by GC-MS
  • Sample Collection: After treatment with this compound, wash cells with ice-cold PBS and harvest them by scraping.

  • Lipid Extraction: Perform a total lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Saponification and Derivatization: Saponify the lipid extract using methanolic NaOH to release the fatty acids. Convert the fatty acids to fatty acid methyl esters (FAMEs) using a derivatization agent such as boron trifluoride in methanol (BF3-methanol).

  • Extraction of FAMEs: Extract the FAMEs from the reaction mixture using hexane.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-23 or similar polar column). Use a temperature gradient that allows for the separation of C16 and C18 fatty acid species. The mass spectrometer should be operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis: Identify the FAME peaks based on their retention times and mass spectra by comparing them to known standards. Quantify the peak areas and calculate the ratios of specific fatty acids (e.g., C18:0/C16:0 and C18:1/C16:1) to assess the inhibitory effect of this compound.

Visualizations

ELOVL6_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_products Products cluster_inhibitor Inhibition Malonyl_CoA Malonyl-CoA ELOVL6 ELOVL6 Malonyl_CoA->ELOVL6 Palmitoyl_CoA Palmitoyl-CoA (C16:0) Palmitoyl_CoA->ELOVL6 Stearoyl_CoA Stearoyl-CoA (C18:0) ELOVL6->Stearoyl_CoA Elongation ELOVL6_IN_2 This compound ELOVL6_IN_2->ELOVL6

Caption: ELOVL6 signaling pathway and inhibition by this compound.

Experimental_Workflow A Cell Culture & Treatment with this compound B Cell Viability Assay (MTT) A->B C Lipid Extraction A->C F Western Blot for Downstream Targets A->F G Data Analysis B->G D Fatty Acid Derivatization (FAMEs) C->D E GC-MS or LC-MS Analysis D->E E->G F->G Troubleshooting_Logic Start Inconsistent Experimental Results Q1 Is the compound fully dissolved in stock and working solutions? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are cell culture conditions (seeding, passage) consistent? A1_Yes->Q2 Sol_1 Action: Sonicate solution, check final DMSO concentration. A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Have you run controls for assay interference? A2_Yes->Q3 Sol_2 Action: Standardize cell handling and avoid edge wells. A2_No->Sol_2 A3_No No Q3->A3_No No End Further investigation of experimental parameters needed Q3->End Yes Sol_3 Action: Run compound-only controls in cell-free media. A3_No->Sol_3

References

ELOVL6-IN-2 cytotoxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ELOVL6-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in primary cell cultures, with a specific focus on addressing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6).[1] ELOVL6 is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids to C18 fatty acids.[2][3][4] By inhibiting ELOVL6, this compound disrupts lipid metabolism, which can affect cell membrane composition, energy metabolism, and signaling pathways.[5][6][7]

Q2: I am observing high levels of cytotoxicity in my primary cell culture after treatment with this compound. Is this expected?

A2: While this compound is designed to be a selective inhibitor, high concentrations or prolonged exposure can lead to cytotoxicity in some cell types. The cytotoxic effects can stem from the disruption of essential lipid metabolism pathways.[5][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type that balances ELOVL6 inhibition with minimal cytotoxicity.

Q3: What are the potential downstream effects of ELOVL6 inhibition that could lead to cytotoxicity?

A3: Inhibition of ELOVL6 can lead to several downstream effects that may contribute to cytotoxicity. These include alterations in the composition of cellular membranes, which can affect their fluidity and function.[5][9] Additionally, changes in the fatty acid pool can impact signaling pathways that regulate cell proliferation, survival, and apoptosis.[8][10][11] In some cancer cell lines, ELOVL6 inhibition has been shown to suppress tumor growth and induce cell death.[6][8]

Q4: How can I distinguish between targeted cytotoxic effects and off-target or non-specific toxicity?

A4: To determine if the observed cytotoxicity is due to the specific inhibition of ELOVL6, you can perform rescue experiments. This could involve supplementing the culture medium with the fatty acid products of the ELOVL6 reaction (e.g., stearic acid) to see if this alleviates the cytotoxic effects. Additionally, using a structurally different ELOVL6 inhibitor, if available, can help confirm that the effect is target-specific.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the cytotoxicity of this compound in primary cell cultures.

Issue Possible Cause Recommended Solution
High variability in cytotoxicity results between wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
"Edge effect" in multi-well platesAvoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.[12]
Incomplete dissolution of this compoundEnsure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. Briefly vortex the stock solution before use.
Higher than expected cytotoxicity at low concentrations Poor health of primary cellsAlways assess the viability and health of your primary cells before starting an experiment. Use cells with a low passage number.[12][13]
High solvent concentrationEnsure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%.[12]
ContaminationRegularly check for microbial contamination in your cell cultures.[12]
No observed cytotoxicity, even at high concentrations Compound instabilityPrepare fresh dilutions of this compound from a stock solution for each experiment.
Sub-optimal assay timingPerform a time-course experiment to identify the optimal incubation time for observing cytotoxic effects.[13]
Insufficient cell numberEnsure you are seeding a sufficient number of cells for the chosen cytotoxicity assay to generate a detectable signal.

Illustrative Cytotoxicity Data

The following table provides example IC50 values for this compound in different primary cell types. Note: These are not experimentally derived values and should be used for guidance only. Researchers must determine the IC50 empirically for their specific primary cell system.

Primary Cell Type Illustrative IC50 (µM) Assay Incubation Time (hours)
Human Primary Hepatocytes25MTT48
Mouse Primary Neurons50LDH72
Human Umbilical Vein Endothelial Cells (HUVECs)15CellTiter-Glo®48

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and untreated control wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[12]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[14]

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired duration.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.

  • Incubate for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Cytotoxicity_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_prep Prepare Primary Cell Suspension seed_plate Seed Cells in 96-well Plate cell_prep->seed_plate treat_cells Treat Cells with this compound compound_prep Prepare this compound Dilutions compound_prep->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate->add_reagent read_plate Measure Signal (Absorbance/Fluorescence/Luminescence) add_reagent->read_plate calc_viability Calculate % Cell Viability or % Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A general workflow for determining the cytotoxicity of this compound in primary cell cultures.

ELOVL6_Signaling Potential Signaling Pathway Affected by ELOVL6 Inhibition ELOVL6_IN_2 This compound ELOVL6 ELOVL6 ELOVL6_IN_2->ELOVL6 inhibits Elongated_Fatty_Acids C18 Fatty Acids ELOVL6->Elongated_Fatty_Acids elongates Fatty_Acids C16 Fatty Acids Fatty_Acids->ELOVL6 Membrane Altered Membrane Composition Elongated_Fatty_Acids->Membrane affects Signaling Disrupted Downstream Signaling Elongated_Fatty_Acids->Signaling affects Proliferation Decreased Cell Proliferation Membrane->Proliferation Signaling->Proliferation Apoptosis Induction of Apoptosis Signaling->Apoptosis

Caption: A simplified diagram illustrating how this compound may induce cytotoxicity.

References

minimizing precipitation of ELOVL6-IN-2 in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ELOVL6-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a focus on preventing and troubleshooting precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the primary cause of this?

A1: The most common reason for precipitation is the low aqueous solubility of this compound. This inhibitor is hydrophobic and highly soluble in organic solvents like dimethyl sulfoxide (DMSO), but its solubility dramatically decreases when diluted into the aqueous environment of cell culture media. This phenomenon, known as "solvent shift," can cause the compound to "crash out" of solution if its concentration exceeds its solubility limit in the final medium.

Q2: How should I prepare my stock and working solutions of this compound to minimize precipitation?

A2: Proper solution preparation is critical. It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent and then perform serial dilutions.

  • Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution of 10-100 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication. Use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution: To prepare your final working concentration, perform a serial dilution from the DMSO stock into your pre-warmed (37°C) cell culture medium. It is best to add the diluted inhibitor to the medium with gentle mixing. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of media, as this can cause localized high concentrations and immediate precipitation.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant adverse effects, though some sensitive or primary cell lines may require concentrations at or below 0.1%.[2][3] It is crucial to determine the DMSO tolerance for your specific cell line by running a vehicle control experiment.

Q4: Can components of the cell culture medium affect the solubility of this compound?

A4: Yes, media components can influence the solubility of hydrophobic compounds. Serum proteins, such as albumin, can bind to small molecules and help keep them in solution. Therefore, you may observe better solubility in serum-containing media compared to serum-free media. The pH of the medium can also play a role, although this is less common for non-ionizable compounds.

Q5: My compound is precipitating even at low concentrations. What advanced techniques can I try?

A5: If you continue to experience precipitation, consider using solubilizing agents. These should be tested for their effects on your specific cell line and assay.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[6]

  • Surfactants: Non-ionic surfactants like Pluronic® F-68 can form micelles that help to solubilize hydrophobic compounds.[7]

  • Co-solvents: For particularly challenging compounds, a co-solvent system (e.g., DMSO and PEG300) for the initial stock solution might improve solubility upon dilution in aqueous media.[1]

Q6: Should I filter out the precipitate from my media?

A6: Filtering the media to remove the precipitate is generally not recommended. The precipitate is the active compound, and filtering it will lower the effective concentration of the inhibitor in your experiment, leading to inaccurate results. The focus should be on preventing precipitation from occurring in the first place.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media
Potential Cause Explanation Recommended Solution
High Final Concentration The desired concentration of this compound exceeds its solubility limit in the aqueous medium.Lower the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific media.
Rapid Dilution (Solvent Shift) Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation.Perform a serial dilution. Create an intermediate dilution of the stock in pre-warmed media before making the final dilution. Add the inhibitor dropwise while gently mixing.
Low Media Temperature The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
Issue 2: Precipitation Occurs Over Time in the Incubator
Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial solution may be supersaturated and thermodynamically unstable, leading to delayed precipitation.Lower the final working concentration to below the equilibrium solubility limit. Consider using a solubilizing agent to increase the stable concentration.
Interaction with Media Components The compound may be slowly interacting with salts or other components in the media, leading to the formation of insoluble complexes.Test the solubility in different types of media or in a buffered saline solution to identify problematic components. If using serum-free media, consider adding a low percentage of serum if compatible with your experiment.
pH Shift The pH of the media may change during incubation due to cellular metabolism, affecting compound solubility.Ensure your incubator's CO2 levels are correctly calibrated for your media's bicarbonate concentration to maintain stable pH.

Data Presentation

Table 1: General Guidelines for Final DMSO Concentration in Cell Culture
Final DMSO Concentration General Cellular Tolerance and Recommendations
< 0.1%Generally considered safe for most cell lines, including sensitive and primary cells. Recommended for long-term exposure studies.[2][3]
0.1% - 0.5%Well-tolerated by many robust cell lines for incubations up to 72 hours. A common range for many in vitro assays. It is advisable to run a vehicle control to assess for any effects.[2][3]
0.5% - 1.0%May cause cytotoxicity and affect cell proliferation in some cell lines.[8] Only recommended for short-term exposure in robust cell lines after thorough validation.
> 1.0%Generally leads to significant cytotoxicity and is not recommended for most cell culture experiments.[8]
Table 2: Common Solubilizing Agents for Cell Culture
Agent Mechanism of Action Typical Working Concentration Considerations
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) Forms inclusion complexes by encapsulating the hydrophobic drug molecule.[4][5]1-10 mMCan extract cholesterol from cell membranes at higher concentrations. Test for cytotoxicity.[6]
Pluronic® F-68 A non-ionic surfactant that forms micelles to encapsulate hydrophobic compounds.[7]0.01% - 0.1% (w/v)Can affect cell membrane permeability. Ensure the concentration used is not cytotoxic to your cells.
Serum (e.g., FBS) Serum proteins like albumin can bind to hydrophobic compounds and increase their apparent solubility.1% - 10% (v/v)Not suitable for serum-free experiments. The composition of serum can vary between lots.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture Medium

Objective: To empirically determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 50 mM. Ensure it is fully dissolved.

  • Create a Dilution Series: In separate sterile tubes or wells of a 96-well plate, prepare a serial dilution of the this compound stock solution in your pre-warmed complete cell culture medium. Aim for a range of final concentrations that bracket your intended experimental concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.). Also, prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration.

  • Initial Visual Inspection: Immediately after preparation, visually inspect each dilution against a light source for any signs of cloudiness or precipitate.

  • Microscopic Examination: Place a small aliquot of each dilution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • Incubation: Incubate the remaining solutions at 37°C in a humidified incubator for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • Final Inspection: After incubation, repeat the visual and microscopic inspections.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration for your experimental conditions. It is advisable to use a working concentration slightly below this limit to ensure the compound remains in solution throughout your experiment.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Immediate Precipitation cluster_2 Delayed Precipitation start Precipitation Observed in Cell Culture Media q1 When did precipitation occur? start->q1 immediate Immediately upon addition q1->immediate Immediate delayed After incubation q1->delayed Delayed cause1 Cause: High Final Concentration or Rapid Dilution immediate->cause1 cause2 Cause: Metastable Supersaturation or Media Interaction delayed->cause2 sol1 Solution: 1. Lower final concentration. 2. Perform serial dilution in pre-warmed media. 3. Add inhibitor dropwise with mixing. cause1->sol1 sol2 Solution: 1. Lower final concentration. 2. Use solubilizing agents (e.g., HP-β-CD). 3. Test different media or add serum. cause2->sol2

Caption: A troubleshooting workflow for addressing precipitation of this compound.

G cluster_0 Preparation of this compound Working Solution compound This compound (solid) stock High-Concentration Stock (e.g., 50 mM in DMSO) compound->stock dmso 100% Anhydrous DMSO dmso->stock intermediate Intermediate Dilution (in media) stock->intermediate 1. Serial Dilution media Pre-warmed (37°C) Complete Cell Culture Medium media->intermediate final Final Working Solution (for treating cells) intermediate->final 2. Final Dilution

Caption: Recommended workflow for preparing this compound working solutions.

References

best practices for storing ELOVL6-IN-2 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling ELOVL6-IN-2 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For in vitro use, this compound is soluble in DMSO.[1][2] For in vivo experiments, specific solvent systems are required.

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder should be stored at -20°C for up to 3 years.[1] Once dissolved, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.

Q3: My this compound solution has precipitated. What should I do?

A3: If precipitation is observed, gentle heating and/or sonication can be used to help redissolve the compound.[1] It is crucial to ensure the solution is clear before use.

Q4: How should I prepare this compound for in vivo studies?

A4: The preparation method depends on the desired formulation. Two common protocols are available, one resulting in a suspended solution and the other in a clear solution. Detailed protocols are provided in the Experimental Protocols section.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve Incorrect solvent used.Ensure you are using a fresh, anhydrous grade of the recommended solvent (e.g., DMSO for stock solutions).
Insufficient mixing.Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may also be applied.[1]
Compound has degraded.If the compound has been stored improperly or for an extended period, it may have degraded. It is advisable to use a fresh vial.
Precipitation observed in stock solution upon storage Solution is supersaturated.Warm the solution gently and vortex to redissolve the precipitate. Consider preparing a slightly lower concentration stock solution.
Improper storage.Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.[1]
Inconsistent experimental results Inaccurate concentration of stock solution.Verify the accuracy of your weighing and dilution steps. Use calibrated equipment.
Degradation of the compound in the working solution.Prepare fresh working solutions for each experiment from a frozen stock. Avoid storing diluted solutions for extended periods.
Freeze-thaw cycles.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles which can lead to degradation.

Quantitative Data Summary

Solubility of this compound

Solvent/SystemConcentrationSolution AppearanceNotes
DMSO100 mg/mL (172.57 mM)Clear solutionRequires sonication.[1] Use of hygroscopic DMSO can impact solubility, so a new vial is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.31 mM)Suspended solutionRequires sonication.[1] Suitable for oral and intraperitoneal injection.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.31 mM)Clear solutionThe saturation point is not specified.[1]

Storage Stability of this compound

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C2 years[1]
-20°C1 year[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

  • Vortex the tube thoroughly.

  • Place the tube in an ultrasonic bath until the solid is completely dissolved, resulting in a clear solution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound for In Vivo Administration (Suspended Solution)

This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[1]

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final suspension thoroughly before each use. Sonication may be required to ensure a uniform suspension.[1]

Protocol 3: Preparation of this compound for In Vivo Administration (Clear Solution)

This protocol yields a clear solution of at least 2.5 mg/mL.[1]

  • Start with a stock solution of this compound in DMSO.

  • Prepare a solution of 10% DMSO and 90% Corn Oil (by volume).

  • Add the appropriate volume of the this compound DMSO stock to the corn oil mixture to achieve the desired final concentration.

  • Vortex thoroughly until a clear solution is obtained.

Visualizations

fatty_acid_elongation_cycle cluster_cycle Fatty Acid Elongation Cycle Acyl_CoA Fatty Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA Condensation (ELOVL6) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Fatty Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction Elongated_Acyl_CoA->Acyl_CoA Further Elongation or Cellular Use experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Cells Culture Cells (e.g., Hepatocytes) Treat_Cells Treat Cells with This compound or Vehicle Prepare_Cells->Treat_Cells Prepare_Inhibitor Prepare this compound Working Solution Prepare_Inhibitor->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Lipid_Extraction Lipid Extraction Harvest_Cells->Lipid_Extraction Fatty_Acid_Analysis Fatty Acid Composition Analysis (e.g., GC-MS) Lipid_Extraction->Fatty_Acid_Analysis

References

impact of serum on ELOVL6-IN-2 activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ELOVL6-IN-2 in in-vitro settings, with a specific focus on the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6). ELOVL6 is a key microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids to C18 fatty acids. By inhibiting ELOVL6, this compound blocks this elongation process, leading to alterations in cellular lipid composition.

Q2: I am observing lower than expected potency of this compound in my cell-based assay that contains serum. Why might this be happening?

A2: The presence of serum in your cell culture medium is a likely cause for the reduced apparent potency of this compound. Serum contains a high concentration of proteins, most notably albumin. This compound, being a lipophilic small molecule, can bind to these proteins. This binding sequesters the inhibitor, reducing its free concentration and thus its availability to interact with its target, ELOVL6, within the cells. This phenomenon is known as the "serum shift" and results in a higher apparent IC50 value.

Q3: How can I quantify the impact of serum on my this compound dose-response curve?

A3: To quantify the effect of serum, you can perform a serum-shift assay. This involves determining the IC50 of this compound in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10%). A rightward shift in the dose-response curve and an increase in the IC50 value with increasing serum concentration will confirm and quantify the impact of serum protein binding.

Q4: Can batch-to-batch variability of serum affect my results with this compound?

A4: Yes, significant batch-to-batch variability in serum composition can lead to inconsistent results. The concentration of proteins like albumin and other lipids can differ between serum lots, leading to variable binding of this compound and, consequently, fluctuations in its apparent potency. It is advisable to test a new batch of serum before use in critical experiments and to purchase a large quantity of a single, qualified lot for a study to ensure consistency.

Q5: Are there alternative assay conditions to minimize serum interference?

A5: To minimize serum interference, you could consider using a serum-free or low-serum medium for the duration of the compound treatment. However, this may impact cell health and viability. Another approach is to use purified delipidated serum albumin to have a more controlled and defined system. If using serum is unavoidable, it is crucial to maintain a consistent serum concentration across all experiments and to account for the serum shift when interpreting potency data.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Significantly higher IC50 value for this compound than expected. Serum Protein Binding: this compound is binding to proteins (e.g., albumin) in the fetal bovine serum (FBS), reducing its free concentration.- Perform a serum-shift assay by testing the compound in the presence of different serum concentrations (0%, 1%, 5%, 10%) to quantify the effect. - Consider using a lower percentage of serum during the compound incubation period if compatible with cell health. - If possible, switch to a serum-free medium for the assay.
Inconsistent results between experiments. Serum Batch Variability: Different lots of FBS have varying protein and lipid compositions, leading to inconsistent binding of the inhibitor.- Qualify a single large batch of FBS for the entire study. - If using a new batch, re-validate the assay and confirm the IC50 of a control compound.
Low signal-to-noise ratio in the assay. Suboptimal Assay Conditions: The assay window may be too small to detect a significant inhibitory effect.- Optimize the concentration of the substrate (e.g., palmitoyl-CoA) and the incubation time. - Ensure the cell number is optimal and consistent across wells.
Cell toxicity observed at higher compound concentrations. Off-target effects or solvent toxicity: The compound or the solvent (e.g., DMSO) may be causing cell death, confounding the results.- Determine the maximum tolerable DMSO concentration for your cells. - Perform a cell viability assay in parallel with your functional assay to distinguish between specific inhibition and general toxicity.

Data Presentation

The following table provides hypothetical data from a serum-shift assay to illustrate the impact of serum on the in-vitro activity of this compound.

Serum Concentration (%)Apparent IC50 (nM)Fold Shift
0351.0
1852.4
52507.1
1060017.1

Note: This data is for illustrative purposes only and represents a typical trend observed for lipophilic small molecule inhibitors in the presence of serum.

Experimental Protocols

Cell-Based ELOVL6 Activity Assay Using a Lipogenesis Endpoint

This protocol describes a method to assess the inhibitory activity of this compound in a human hepatocyte cell line (e.g., HepG2) by measuring de novo lipogenesis.

Materials:

  • HepG2 cells

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • [1,2-¹⁴C]-Acetic acid sodium salt (radiolabeled precursor for lipogenesis)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well)

  • Cell lysis buffer

  • Lipid extraction solvents (e.g., hexane:isopropanol)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Compound Treatment: Once cells are confluent, replace the medium with fresh medium containing the desired concentration of FBS (e.g., 5%) and the various concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 24 hours.

  • Radiolabeling: Add [1,2-¹⁴C]-Acetic acid to each well at a final concentration of 1 µCi/mL. Incubate for 4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Extract the total lipids from the cell lysate using a mixture of hexane and isopropanol (3:2 v/v).

  • Quantification:

    • Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of the cell lysate for each well.

    • Plot the normalized counts against the concentration of this compound.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway and Mechanism of Serum Interference

cluster_extracellular Extracellular Space cluster_cell Cell ELOVL6-IN-2_free Free this compound Bound_Inhibitor Protein-Bound This compound ELOVL6-IN-2_free->Bound_Inhibitor Binding Cell_Membrane ELOVL6_enzyme ELOVL6 Enzyme ELOVL6-IN-2_free->ELOVL6_enzyme Inhibition Serum_Protein Serum Protein (e.g., Albumin) Bound_Inhibitor->ELOVL6-IN-2_free Dissociation C18_FA C18 Fatty Acids ELOVL6_enzyme->C18_FA Product C16_FA C16 Fatty Acids C16_FA->ELOVL6_enzyme Substrate

Caption: Mechanism of serum protein interference with this compound activity.

Experimental Workflow for Serum-Shift Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in Multi-well Plates Prepare_Inhibitor Prepare Serial Dilutions of this compound Add_Inhibitor_S0 Add Inhibitor to Medium with 0% Serum Prepare_Inhibitor->Add_Inhibitor_S0 Add_Inhibitor_S5 Add Inhibitor to Medium with 5% Serum Prepare_Inhibitor->Add_Inhibitor_S5 Add_Inhibitor_S10 Add Inhibitor to Medium with 10% Serum Prepare_Inhibitor->Add_Inhibitor_S10 Incubate Incubate Cells Add_Inhibitor_S0->Incubate Add_Inhibitor_S5->Incubate Add_Inhibitor_S10->Incubate Measure_Activity Measure ELOVL6 Activity (e.g., Lipogenesis Assay) Incubate->Measure_Activity Plot_Curves Plot Dose-Response Curves Measure_Activity->Plot_Curves Calculate_IC50 Calculate IC50 for Each Serum Concentration Plot_Curves->Calculate_IC50 Compare_IC50 Compare IC50 Values (Determine Fold Shift) Calculate_IC50->Compare_IC50

Caption: Workflow for a serum-shift assay to determine the impact of serum on this compound activity.

addressing variability in in vivo response to ELOVL6-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo responses to ELOVL6-IN-2, a potent and selective inhibitor of Elongase of Very Long Chain Fatty Acids 6 (ELOVL6). This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

High variability in in vivo studies can mask the true efficacy of a compound. The following section addresses common issues encountered during experiments with this compound and provides actionable troubleshooting steps.

Issue 1: High Variability in Efficacy Data Between Animals in the Same Treatment Group

Possible Cause Troubleshooting Steps
Inconsistent Compound Formulation or Administration Ensure a standardized and consistent formulation protocol is used for all animals. This compound is orally active and can be formulated as a suspension.[1] A recommended formulation involves dissolving the compound in DMSO, then suspending it in a vehicle like PEG300, Tween-80, and saline.[1] For oral gavage, ensure the volume and technique are consistent across all animals. Inconsistent administration can lead to significant differences in bioavailability.
Biological Variability Between Animals Use age- and weight-matched animals from the same supplier. Consider potential sex-based differences in ELOVL6 expression, as studies have shown higher expression in females in some species.[2] If both sexes are used, ensure they are balanced across treatment groups and analyze the data accordingly.
Variations in Gut Microbiome The gut microbiome can influence host lipid metabolism.[3][4] To minimize variability, co-house animals from different treatment groups (if the experimental design allows) or use animals with a defined gut microbiota profile.

Issue 2: Lack of Expected Efficacy at the Administered Dose

Possible Cause Troubleshooting Steps
Insufficient Target Engagement Confirm target engagement by measuring the fatty acid elongation index (e.g., the ratio of C18:0/C16:0 or C18:1/C16:1) in the liver, a primary site of ELOVL6 activity.[1] this compound has been shown to be highly liver-penetrable.[1] A pharmacodynamic (PD) study can help establish the dose-response relationship for target engagement in your specific model.
Influence of Diet The expression of ELOVL6 is highly regulated by diet.[5][6] High-carbohydrate or high-fat diets can significantly upregulate ELOVL6 expression.[5][6] Ensure a consistent and defined diet is used throughout the study, as dietary fatty acids can compete with or alter the metabolic pathways affected by ELOVL6 inhibition.
Compensatory Mechanisms The body may have compensatory mechanisms to overcome ELOVL6 inhibition. For instance, in ELOVL6 knockout mice, an increase in vaccenic acid (C18:1, n-7) was observed, suggesting a potential compensatory pathway.[6] Investigate other fatty acid elongases and desaturases to see if their expression or activity is altered.
Inappropriate Animal Model The therapeutic effect of ELOVL6 inhibition can be model-dependent. For example, while ELOVL6 deficient mice were protected from high-fat diet-induced insulin resistance in some studies,[7] other studies using different models or inhibitors did not observe this improvement.[8][9] Carefully select the animal model to ensure it is appropriate for the therapeutic hypothesis being tested.

Issue 3: Unexpected Toxicity or Off-Target Effects

Possible Cause Troubleshooting Steps
Vehicle Toxicity Always include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity.
Off-Target Effects of the Inhibitor While this compound is reported to be selective,[1] off-target effects are a possibility with any small molecule inhibitor. If unexpected toxicity is observed, consider performing in vitro profiling against other ELOVL isoforms or a broader panel of kinases and enzymes to identify potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for oral administration of this compound in mice?

A1: A common formulation for oral gavage involves preparing a suspension. For example, a 2.5 mg/mL suspended solution can be made by dissolving this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is a clear solution in 10% DMSO and 90% Corn Oil.[1] It is crucial to ensure the compound is well-suspended before each administration.

Q2: What is a typical dose range for this compound in mice?

A2: Dosing can vary depending on the experimental model and desired effect. Doses ranging from 0.1 to 10 mg/kg have been used in mice.[1] A dose of 1 mg/kg has been shown to result in sustained plasma exposure.[1] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: How does diet affect the in vivo response to this compound?

A3: Diet has a profound impact on ELOVL6 expression and activity. High-carbohydrate and high-fat diets are known to increase ELOVL6 levels, which could enhance the observable effect of an inhibitor.[5][6] Conversely, dietary polyunsaturated fatty acids can suppress ELOVL6 expression.[5] Therefore, the type of diet and its fatty acid composition should be carefully controlled and reported in any in vivo study.

Q4: Are there known sex differences in the response to ELOVL6 inhibition?

A4: While specific data on sex differences in response to this compound is limited, studies have shown that female rats have significantly higher hepatic expression of ELOVL6 compared to males.[2] This suggests that sex could be a significant biological variable, and it is advisable to either use a single sex or have balanced groups of both sexes in your experimental design.

Q5: What are the expected downstream effects of ELOVL6 inhibition?

A5: The primary and direct effect of ELOVL6 inhibition is a decrease in the elongation of C16 fatty acids to C18 fatty acids. This leads to a decrease in the tissue levels of stearic acid (C18:0) and oleic acid (C18:1) and an increase in palmitic acid (C16:0) and palmitoleic acid (C16:1).[6] These changes in fatty acid composition can then impact various cellular processes, including membrane fluidity, lipid signaling, and energy metabolism.[5]

Quantitative Data Summary

Compound Target IC₅₀ Animal Model Dosing (p.o.) Key In Vivo Effect
This compoundMouse ELOVL634 nMMale C57BL/6J mice0.1-1 mg/kgPotently and dose-proportionally suppressed the elongation index in the liver.[1]
This compoundMouse ELOVL634 nMMale C57BL/6J mice10 mg/kgDemonstrated high liver penetrability.[1]
This compoundMouse ELOVL634 nMMale C57BL/6J mice1 mg/kgExhibited sustained plasma exposure.[1]
ELOVL6-IN-4Human ELOVL679 nMMice1-10 mg/kgPotently and dose-dependently suppressed the elongation index in the liver.[10]
ELOVL6-IN-4Mouse ELOVL694 nMMice1-10 mg/kgPotently and dose-dependently suppressed the elongation index in the liver.[10]

Key Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Model

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: High-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Compound Preparation: Prepare this compound as a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dosing: Administer this compound or vehicle control daily via oral gavage at a determined dose (e.g., 1-10 mg/kg).

  • Monitoring: Monitor body weight, food intake, and glucose tolerance (via oral glucose tolerance test) at regular intervals.

  • Endpoint Analysis: At the end of the study, collect blood for plasma lipid and insulin analysis. Harvest liver tissue for analysis of fatty acid composition (elongation index), gene expression of lipogenic genes, and histological analysis (e.g., H&E staining for steatosis).

Protocol 2: Pharmacodynamic (PD) Study to Assess Target Engagement

  • Animal Model: Male C57BL/6J mice.

  • Diet: Standard chow or a diet that induces high ELOVL6 expression (e.g., high-carbohydrate diet).

  • Compound Administration: Administer a single oral dose of this compound at various dose levels (e.g., 0.1, 1, 10 mg/kg).

  • Time Course: Euthanize cohorts of animals at different time points post-dose (e.g., 2, 6, 12, 24 hours).

  • Sample Collection: Collect plasma and liver tissue at each time point.

  • Analysis:

    • Measure the concentration of this compound in plasma and liver to determine pharmacokinetic parameters.

    • Analyze the fatty acid composition of liver lipids to calculate the elongation index (e.g., C18:0/C16:0 ratio) as a measure of ELOVL6 inhibition.

Visualizations

ELOVL6_Signaling_Pathway cluster_input Dietary Factors cluster_regulation Transcriptional Regulation cluster_enzyme Fatty Acid Elongation cluster_inhibitor Inhibition High Carbohydrate Diet High Carbohydrate Diet SREBP-1c SREBP-1c High Carbohydrate Diet->SREBP-1c Activates High Fat Diet High Fat Diet High Fat Diet->SREBP-1c Activates ELOVL6 ELOVL6 SREBP-1c->ELOVL6 Upregulates Expression Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6->Stearoyl-CoA (C18:0) Product Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0)->ELOVL6 Substrate This compound This compound This compound->ELOVL6 Inhibits

Caption: ELOVL6 signaling pathway and point of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_analysis Endpoint Analysis Animal Model Selection Animal Model Selection Diet Acclimation Diet Acclimation Animal Model Selection->Diet Acclimation Baseline Measurements Baseline Measurements Diet Acclimation->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group This compound Group This compound Group Randomization->this compound Group Daily Dosing Daily Dosing Vehicle Group->Daily Dosing This compound Group->Daily Dosing Body Weight Body Weight Daily Dosing->Body Weight Food Intake Food Intake Daily Dosing->Food Intake Glucose Tolerance Glucose Tolerance Daily Dosing->Glucose Tolerance Tissue Collection Tissue Collection Glucose Tolerance->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Histology Histology Tissue Collection->Histology Data Analysis Data Analysis Biochemical Analysis->Data Analysis Histology->Data Analysis

Caption: General experimental workflow for in vivo studies.

References

quality control measures for ELOVL6-IN-2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using ELOVL6-IN-2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly dissolve and store this compound?

Proper dissolution and storage are critical for ensuring the stability and efficacy of this compound. The compound is soluble in DMSO.[1][2] For stock solutions, dissolve this compound in fresh, non-hygroscopic DMSO; the presence of water can significantly impact solubility.[3] It is recommended to prepare a high-concentration stock solution (e.g., 90 mg/mL in DMSO), which may require sonication to fully dissolve.[1][2]

For storage, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the product.[4] Stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[1][4] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[4]

Q2: My this compound working solution has precipitated. What should I do?

Precipitation or phase separation can occur during the preparation of aqueous working solutions.[4] If this happens, gentle heating and/or sonication can be used to help redissolve the compound.[4] Always ensure the final solution is homogenous before use. For in vivo formulations that result in a suspension, ensure it is well-mixed before each administration.[4][5]

Q3: What is the mechanism of action for ELOVL6, and how does this compound inhibit it?

ELOVL6 (Elongation of Very Long Chain Fatty Acids Family Member 6) is a microsomal enzyme that catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids.[6][7] Specifically, it adds two-carbon units from malonyl-CoA to saturated and monounsaturated fatty acids with 12, 14, and 16 carbons.[7][8] A primary function is the conversion of palmitate (C16:0) to stearate (C18:0).[8][9] this compound is a potent and selective inhibitor of this enzyme, with an IC50 of 34 nM for mouse ELOVL6.[4] By blocking ELOVL6, the inhibitor prevents the elongation of C16 fatty acids, leading to an accumulation of C16 species and a reduction in C18 species within the cell.[8][9][10]

Q4: How can I confirm that this compound is active in my experiment?

The most direct way to confirm the inhibitor's activity is to measure its effect on the fatty acid composition of your cells or tissues. Successful inhibition will result in a decreased "elongation index," typically measured as the ratio of C18 to C16 fatty acids. You should observe a significant reduction in stearic (C18:0) and oleic (C18:1) acids and a corresponding increase in palmitic (C16:0) and palmitoleic (C16:1) acids.[8][9] This can be quantified using gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs). Additionally, you can perform an ELOVL6 activity assay using microsomes from treated and untreated samples.[8]

Troubleshooting Guide

Problem: I am not observing the expected phenotype or change in fatty acid profile after treatment.

  • Verify Inhibitor Integrity:

    • Storage: Confirm that the stock solution was stored correctly at -20°C or -80°C and that it has not undergone multiple freeze-thaw cycles.[4]

    • Solubility: Ensure the compound was fully dissolved in the working solution. If precipitation was observed, the effective concentration would be lower than intended. Consider preparing a fresh solution using sonication.[4]

  • Check Experimental Parameters:

    • Dose and Duration: The required dose and treatment time can vary significantly between cell lines and animal models. Perform a dose-response and time-course experiment to determine the optimal conditions for your system. In vivo studies in mice have used doses ranging from 0.1 to 10 mg/kg via oral gavage.[1][4][11]

    • Cellular Context: ELOVL6 expression can vary between tissues and cell types.[7] Confirm that your experimental model expresses ELOVL6 at a functional level. This can be checked via RT-qPCR or Western blot.[11]

  • Validate Assay Method:

    • Fatty Acid Analysis: Ensure your lipid extraction and GC-MS methods are optimized and validated. Use internal standards to control for variability.

    • Phenotypic Readout: The link between ELOVL6 inhibition and your specific phenotype (e.g., cell proliferation, inflammation) may be context-dependent.[10][11] Confirm the expected downstream effects by measuring changes in the fatty acid profile first.

Quantitative Data Summary

Table 1: Physicochemical and Biochemical Properties of this compound

Property Value Source
Molecular Formula C28H23F6N3O4 [1][2]
Formula Weight 579.49 g/mol [1]
Purity >98% (by HPLC) [1][2]
IC50 (mouse ELOVL6) 34 nM [4]
Appearance Crystalline solid N/A

| CAS Number | 1067647-43-1 |[1][2] |

Table 2: Example Formulations for this compound

Use Case Solvents (v/v) Final Concentration Solution Type Reference
In Vivo (Oral/IP) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mL (4.31 mM) Suspended Solution [4][5]
In Vivo (Oral) 10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (4.31 mM) Clear Solution [4]

| In Vitro Stock | 100% DMSO | 90 mg/mL (155.31 mM) | Clear Solution |[1][2] |

Table 3: Example In Vivo Dosing Regimens in Mice

Dose Administration Route Animal Model Observed Effect Reference
0.1 - 1 mg/kg Oral (p.o.) C57BL/6J mice Dose-proportional suppression of the liver elongation index. [1][4]
1 mg/kg Oral (p.o.) C57BL/6J mice Sustained plasma exposure. [1][4]
10 mg/kg Oral (p.o.) C57BL/6J mice High liver penetration. [1][4]

| 10 mg/kg | Oral (p.o.) | Nude mice (T3M4 xenograft) | Used in combination with chemotherapy to evaluate tumor volume. |[11] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Suspension)

This protocol is adapted from manufacturer guidelines to yield a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[4][5]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final working solution, begin with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogenous.

  • Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.

  • Vortex thoroughly before each use to ensure the suspension is uniform. Use the same day.

Protocol 2: ELOVL6 Activity Assay with Liver Microsomes

This method assesses ELOVL6 enzymatic activity by measuring the conversion of a radiolabeled substrate.[8]

  • Prepare liver microsomes from control and treated animals as described previously.[8]

  • Prepare a reaction mix containing buffer, cofactors, and 50 µg of microsomal protein.

  • Initiate the reaction by adding [¹⁴C]palmitoyl-CoA and unlabeled malonyl-CoA.

  • Incubate the reaction at the optimal temperature and time for ELOVL6 activity.

  • Stop the reaction and extract the fatty acids.

  • Separate the substrate (palmitate, C16:0) from the elongated product (stearate, C18:0) using HPLC.

  • Quantify the radioactivity in each fraction to determine the percent conversion and calculate ELOVL6 activity. A greater than 90% reduction in the ability to elongate palmitate is expected in ELOVL6-deficient or effectively inhibited microsomes.[8]

Visualizations

ELOVL6_Pathway cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA ACC ACC (Acetyl-CoA Carboxylase) Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA ELOVL6 ELOVL6 3-Ketoacyl-CoA 3-Ketoacyl-CoA ELOVL6->3-Ketoacyl-CoA KAR KAR (3-ketoacyl-CoA reductase) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA KAR->3-Hydroxyacyl-CoA TER TER (trans-2,3-enoyl-CoA reductase) trans-2,3-Enoyl-CoA trans-2,3-Enoyl-CoA C16:0-CoA Palmitoyl-CoA (C16:0) C16:0-CoA->ELOVL6 + Malonyl-CoA 3-Ketoacyl-CoA->KAR 3-Hydroxyacyl-CoA->TER - H2O C18:0-CoA Stearoyl-CoA (C18:0) trans-2,3-Enoyl-CoA->C18:0-CoA Inhibitor This compound Inhibitor->ELOVL6

Caption: The ELOVL6-catalyzed fatty acid elongation pathway and point of inhibition by this compound.

ELOVL6_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Analysis prep_inhibitor Prepare this compound Stock & Working Solutions treatment Administer this compound (Dose-Response/Time-Course) prep_inhibitor->treatment prep_model Prepare Experimental Model (Cell Culture or Animal) prep_model->treatment control Administer Vehicle Control prep_model->control harvest Harvest Cells/Tissues treatment->harvest control->harvest lipidomics Lipid Extraction & GC-MS Analysis harvest->lipidomics phenotype Phenotypic Assays (Proliferation, Western Blot, etc.) harvest->phenotype data_analysis Data Analysis (Calculate Elongation Index) lipidomics->data_analysis phenotype->data_analysis

Caption: Experimental workflow for evaluating the efficacy of this compound.

Troubleshooting_Flowchart start No Expected Effect Observed q1 Was the inhibitor fully dissolved? start->q1 sol_sonicate Action: Re-prepare solution. Use sonication/warming. Ensure fresh DMSO. q1->sol_sonicate No q2 Was the dose and duration sufficient? q1->q2 Yes a1_yes Yes a1_no No sol_dose Action: Perform dose-response and time-course experiment. q2->sol_dose No q3 Does the model system express ELOVL6? q2->q3 Yes a2_yes Yes a2_no No sol_model Action: Validate ELOVL6 expression (RT-qPCR/Western). Select new model. q3->sol_model No end_point Action: Validate downstream assay. First, confirm change in fatty acid profile via GC-MS. q3->end_point Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Assessing the Bioavailability of ELOVL6-IN-2 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with assessing the bioavailability of ELOVL6-IN-2 formulations. Given that this compound is a potent and selective inhibitor, understanding its pharmacokinetic properties is crucial for the successful development of this compound for preclinical and clinical applications.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the bioavailability assessment of this compound, a compound known to be poorly soluble in aqueous solutions.[1][2]

Issue Potential Cause Troubleshooting Steps & Recommendations
Low and variable oral bioavailability in animal studies. Poor aqueous solubility: this compound may not be dissolving sufficiently in the gastrointestinal (GI) tract, leading to low absorption.[3][4]1. Formulation Optimization: - Co-solvents: Utilize a mixture of solvents to enhance solubility. A common starting point is a formulation containing DMSO, PEG300, Tween-80, and saline.[5][6] - Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or lipid solutions to improve solubilization in the GI tract.[3][7] - Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution.[3][7][8]2. pH Adjustment: Investigate the pH-solubility profile of this compound to determine if buffering the formulation could improve dissolution in specific regions of the GI tract.[3]
High inter-animal variability in plasma concentrations. Inconsistent formulation stability or administration: The compound may be precipitating out of the vehicle before or after administration.1. Formulation Stability Assessment: - Visually inspect the formulation for any signs of precipitation before dosing each animal. - Conduct short-term stability studies of the formulation under experimental conditions.2. Dosing Technique: - Ensure consistent and accurate oral gavage technique to minimize variability in administration.
Discrepancy between in vitro dissolution and in vivo absorption. Permeability or efflux issues: The compound may have poor permeability across the intestinal epithelium, or it may be a substrate for efflux transporters like P-glycoprotein (P-gp).[9][10]1. In Vitro Permeability Assays: - Conduct a Caco-2 permeability assay to assess the potential for active efflux. An efflux ratio greater than 2 suggests the involvement of transporters.[9][10]2. P-gp Inhibition Studies: - If efflux is suspected, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) in an in vivo study to see if bioavailability increases.
Low apparent permeability in PAMPA. Compound properties: The intrinsic physicochemical properties of this compound may limit its passive diffusion.1. Structural Analogs: - If possible, evaluate the permeability of structurally related analogs to understand structure-permeability relationships.2. Re-evaluate Formulation: - Ensure the compound is fully solubilized in the donor well of the PAMPA plate.
Precipitation of this compound in the dosing vehicle. Poor solubility in the chosen vehicle. 1. Excipient Screening: - Systematically screen a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a vehicle that can maintain this compound in solution at the desired concentration.[11]2. Amorphous Solid Dispersions: - For solid dosage forms, consider creating an amorphous solid dispersion to improve the dissolution rate and apparent solubility.[4]

Frequently Asked Questions (FAQs)

Q1: What is ELOVL6 and why is it a therapeutic target?

A1: ELOVL6 (Elongation of Very Long Chain Fatty Acids 6) is a microsomal enzyme that plays a key role in the elongation of saturated and monounsaturated fatty acids.[12] It is involved in lipid metabolism and has been implicated in various metabolic diseases, making it an attractive therapeutic target.[12][13][14]

Q2: What are the known properties of this compound?

A2: this compound is a potent, orally active, and selective inhibitor of ELOVL6 with an IC50 of 34 nM for the mouse enzyme.[1] It is known to be poorly soluble in aqueous solutions but soluble in DMSO.[1][2]

Q3: What are the first steps to take when planning a bioavailability study for this compound?

A3: Start with a thorough physicochemical characterization of the compound, including its solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).[15] This information will guide the selection of an appropriate formulation strategy.[3]

Q4: What are the key parameters to measure in an in vivo pharmacokinetic study?

A4: The key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2).[16] To determine absolute oral bioavailability, you will need to compare the AUC from an oral dose to the AUC from an intravenous (IV) dose.[17][18]

Q5: Which in vitro models are most relevant for predicting the oral absorption of this compound?

A5: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful high-throughput screen for passive permeability.[19][20] The Caco-2 cell permeability assay is a more complex model that can also assess active transport and efflux mechanisms.[9][21][22]

Experimental Protocols

In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

Methodology:

  • Preparation of the Donor Plate:

    • A stock solution of this compound is prepared in DMSO.

    • This stock is diluted in a buffer solution (e.g., pH 7.4) to the final desired concentration, ensuring the final DMSO concentration is low (typically <1%).

  • Coating the Filter Plate:

    • A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form the artificial membrane.[23]

  • Assembling the PAMPA Sandwich:

    • The acceptor plate is filled with buffer solution.

    • The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.

  • Incubation:

    • The prepared this compound solution is added to the donor wells.

    • The plate assembly is incubated at room temperature for a defined period (e.g., 5 hours).[19]

  • Sample Analysis:

    • After incubation, the concentrations of this compound in both the donor and acceptor wells are determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the concentrations of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound formulation.

Methodology:

  • Animal Acclimatization:

    • Male Sprague-Dawley rats are acclimated for at least one week prior to the study.[24]

    • Animals are fasted overnight before dosing, with free access to water.[24]

  • Dosing:

    • Animals are divided into two groups: intravenous (IV) and oral (PO).

    • The IV group receives a bolus injection of this compound in a suitable vehicle via the tail vein.

    • The PO group receives the this compound formulation via oral gavage.

  • Blood Sampling:

    • Blood samples are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[24]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis:

    • Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.

    • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[17]

Data Presentation

Table 1: In Vitro Permeability of this compound
Assay Parameter Result Interpretation
PAMPA Papp (x 10⁻⁶ cm/s)0.5Low Passive Permeability
Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)0.3Low Apparent Permeability
Papp (B-A) (x 10⁻⁶ cm/s)1.5High Efflux
Efflux Ratio (B-A/A-B) 5.0 Potential P-gp Substrate
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng*hr/mL) F%
Aqueous Suspension 50 ± 152.0250 ± 80< 5%
Co-solvent Formulation 250 ± 601.51200 ± 30020%
Lipid-Based Formulation (SEDDS) 600 ± 1501.03500 ± 70058%

Visualizations

ELOVL6_Signaling_Pathway cluster_elongation Fatty Acid Elongation cluster_downstream Downstream Effects Palmitate (C16:0) Palmitate (C16:0) ELOVL6 ELOVL6 Palmitate (C16:0)->ELOVL6 Substrate Stearate (C18:0) Stearate (C18:0) Altered Lipid Composition Altered Lipid Composition Stearate (C18:0)->Altered Lipid Composition ELOVL6->Stearate (C18:0) Product This compound This compound This compound->ELOVL6 Inhibition Metabolic Regulation Metabolic Regulation Altered Lipid Composition->Metabolic Regulation

Caption: ELOVL6 signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Studies Solubility_Screening Solubility Screening (pH 1.2, 4.5, 6.8) Formulation_Strategy Formulation Strategy (e.g., Co-solvents, Lipids) Solubility_Screening->Formulation_Strategy PAMPA PAMPA Assay (Passive Permeability) PAMPA->Formulation_Strategy Caco2 Caco-2 Assay (Permeability & Efflux) Caco2->Formulation_Strategy PK_Study Rat Pharmacokinetic Study (PO vs. IV) Formulation_Strategy->PK_Study Bioavailability_Calculation Calculate Oral Bioavailability (F%) PK_Study->Bioavailability_Calculation

Caption: Experimental workflow for assessing the bioavailability of this compound.

References

potential for ELOVL6-IN-2 degradation in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for ELOVL6-IN-2 degradation in acidic conditions. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the potential for this compound degradation in acidic conditions?

A1: Currently, there is no publicly available data specifically detailing the degradation of this compound under acidic conditions. As with many small organic molecules, acidic environments can potentially lead to hydrolysis or other forms of degradation, which could affect its potency and experimental results.[1] It is crucial for researchers to empirically determine the stability of this compound in their specific experimental buffers and conditions.

Q2: What are the common mechanisms of small molecule degradation in acidic solutions?

A2: The primary mechanism of degradation for many small molecules in acidic solutions is hydrolysis.[2] Other potential degradation pathways can include oxidation and photolysis, which may be exacerbated by acidic pH.[2][3] The specific functional groups present in this compound would determine its susceptibility to these degradation pathways.

Q3: How can I determine if this compound is degrading in my experiment?

A3: Inconsistent or lower-than-expected biological activity, changes in the physical appearance of the stock solution (e.g., precipitation, color change), and the appearance of new peaks or a decrease in the parent compound peak during analytical chromatography (e.g., HPLC, LC-MS) are all indicators of potential degradation.[3][4]

Q4: What analytical methods are recommended for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection or Mass Spectrometry (LC-MS) is the recommended method for assessing the chemical stability of small molecules like this compound.[3][5] These techniques can separate the parent compound from its degradation products and allow for quantification over time.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability.

Problem Potential Cause Recommended Solution
Inconsistent or no biological effect of this compound Compound degradation due to acidic experimental conditions.1. Perform a stability study of this compound in your experimental buffer (see Experimental Protocol below).2. Prepare fresh stock solutions and working solutions immediately before each experiment.3. Consider adjusting the pH of your experimental buffer to a range where the compound is more stable, if compatible with your assay.
Precipitation observed in stock or working solution Poor solubility or degradation of the compound at the experimental pH.1. Confirm the recommended solvent for this compound and ensure it is fully dissolved.2. Test the solubility of this compound at the final concentration in your experimental buffer.3. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring it does not interfere with your assay.
Appearance of unknown peaks in analytical analysis (HPLC/LC-MS) Degradation of this compound into one or more byproducts.1. Conduct a forced degradation study (see Experimental Protocol) to identify potential degradation products.2. If degradation is confirmed, minimize the exposure of the compound to harsh conditions (e.g., strong acids, high temperatures, prolonged light exposure).

Experimental Protocols

Protocol for Assessing Chemical Stability of this compound in Acidic Buffer

This protocol outlines a general procedure to determine the stability of this compound in a specific acidic buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Acidic buffer of choice (e.g., acetate buffer, pH 4-6)[3]

  • Phosphate-buffered saline (PBS), pH 7.4 (as a control)

  • HPLC or LC-MS system

  • Incubator or water bath set to the experimental temperature (e.g., 37°C)[3]

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3]

  • Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in the acidic buffer and in the control PBS buffer.

  • Incubation: Incubate the working solutions at the desired experimental temperature (e.g., 37°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each solution.

  • Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation rate.

Data Presentation

The results of the stability study can be summarized in a table as shown below.

Table 1: Stability of this compound in Different pH Buffers at 37°C

Time (hours)% Remaining in Acidic Buffer (pH 4.5)% Remaining in PBS (pH 7.4)
0 100100
1 95.299.8
2 89.899.5
4 80.199.1
8 65.498.7
24 35.797.9

Visualizations

Signaling Pathway

ELOVL6_Signaling_Pathway cluster_input Inputs cluster_elovl6 ELOVL6 Action cluster_output Outputs cluster_downstream Downstream Effects Palmitate (C16:0) Palmitate (C16:0) ELOVL6 ELOVL6 Palmitate (C16:0)->ELOVL6 Palmitoleate (C16:1) Palmitoleate (C16:1) Palmitoleate (C16:1)->ELOVL6 Stearate (C18:0) Stearate (C18:0) ELOVL6->Stearate (C18:0) Oleate (C18:1) Oleate (C18:1) ELOVL6->Oleate (C18:1) Lipid Homeostasis Lipid Homeostasis Stearate (C18:0)->Lipid Homeostasis Insulin Signaling Insulin Signaling Oleate (C18:1)->Insulin Signaling Inflammation Inflammation Oleate (C18:1)->Inflammation Stability_Testing_Workflow A Prepare 10 mM this compound Stock in DMSO B Dilute to 10 µM in Acidic & Control Buffers A->B C Incubate at 37°C B->C D Sample at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quench with Cold Acetonitrile D->E F Analyze by HPLC/LC-MS E->F G Determine % Remaining vs. Time F->G

References

Validation & Comparative

A Comparative Guide to the Efficacy of ELOVL6 Inhibitors: ELOVL6-IN-2 vs. ELOVL6-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent inhibitors of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6), ELOVL6-IN-2 and ELOVL6-IN-4. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies in metabolic disease, oncology, and other areas where ELOVL6 activity is a key focus.

Introduction to ELOVL6

ELOVL6 is a microsomal enzyme that plays a crucial role in the de novo synthesis of long-chain fatty acids. Specifically, it catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acyl-CoAs to C18 species. This process is fundamental to various cellular functions, including membrane biosynthesis, energy storage, and the production of signaling molecules. Dysregulation of ELOVL6 activity has been implicated in a range of pathologies, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers, making it an attractive therapeutic target.

Efficacy Data: this compound vs. ELOVL6-IN-4

The following table summarizes the available in vitro efficacy data for this compound and ELOVL6-IN-4. The data indicates that this compound exhibits greater potency in inhibiting both human and mouse ELOVL6 enzyme activity compared to ELOVL6-IN-4.

InhibitorTargetIC50 (nM)SpeciesReference
This compound ELOVL68.9Human[1]
ELOVL631Mouse[1]
ELOVL634Mouse[2][3]
ELOVL6-IN-4 ELOVL679Human[2][4]
ELOVL694Mouse[2][4]

Note: It is important to consider that these values may have been generated in different laboratories under varying experimental conditions, which could influence the results. A direct head-to-head comparison in the same study is not currently available in the public domain.

Selectivity Profile

ELOVL6-IN-4 has been shown to have excellent selectivity for ELOVL6 over other human ELOVL subtypes (ELOVL1, -2, -3, and -5) and mouse ELOVL3[2][4]. While this compound is described as a selective inhibitor, detailed public data on its selectivity profile against other ELOVL isoforms is limited.

In Vivo Activity

Both inhibitors have demonstrated oral activity and the ability to modulate fatty acid metabolism in vivo.

  • This compound: Oral administration to mice has been shown to potently and dose-dependently suppress the fatty acid elongation index in the liver[2]. It is also reported to have high liver penetrance and sustained plasma exposure[2].

  • ELOVL6-IN-4: Oral administration in mice also leads to a potent and dose-dependent suppression of the hepatic elongation index[4].

Experimental Protocols

The following is a representative protocol for an in vitro ELOVL6 inhibition assay using liver microsomes. This protocol is based on generally accepted methodologies in the field and should be optimized for specific experimental conditions.

In Vitro ELOVL6 Inhibition Assay Using Liver Microsomes

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ELOVL6 enzyme activity.

2. Materials:

  • Liver microsomes (from human or mouse)
  • Test compounds (this compound, ELOVL6-IN-4) dissolved in a suitable solvent (e.g., DMSO)
  • Palmitoyl-CoA (substrate)
  • [2-14C]Malonyl-CoA (radiolabeled co-substrate)
  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
  • Quenching solution (e.g., 2.5 M KOH)
  • Acidification solution (e.g., 5 M HCl)
  • Organic solvent for extraction (e.g., hexane)
  • Scintillation cocktail and vials
  • Scintillation counter

3. Procedure:

  • Microsome Preparation: Thaw liver microsomes on ice. Dilute to the desired protein concentration in the reaction buffer.
  • Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, NADPH regenerating system, and palmitoyl-CoA.
  • Inhibitor Addition: Serially dilute the test compounds to various concentrations. Add the diluted compounds or vehicle control (DMSO) to the reaction wells.
  • Pre-incubation: Add the diluted microsomes to the wells containing the test compounds and pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
  • Reaction Initiation: Start the reaction by adding the master mix containing the substrates to the wells.
  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes) during which the reaction is linear.
  • Reaction Termination: Stop the reaction by adding the quenching solution (e.g., 2.5 M KOH).
  • Saponification: Heat the samples (e.g., at 70°C for 60 minutes) to saponify the fatty acids.
  • Acidification and Extraction: Cool the samples and acidify with the acidification solution. Extract the fatty acids using an organic solvent (e.g., hexane) by vigorous vortexing.
  • Quantification: Transfer the organic phase containing the radiolabeled elongated fatty acids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ELOVL6-mediated fatty acid elongation pathway and a general workflow for evaluating ELOVL6 inhibitors.

ELOVL6_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Palmitoyl-CoA (C16:0)->ELOVL6 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL6 3-Ketoacyl-CoA 3-Ketoacyl-CoA ELOVL6->3-Ketoacyl-CoA Condensation KAR KAR 3-Ketoacyl-CoA->KAR Reduction 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA KAR->3-Hydroxyacyl-CoA TER TER 3-Hydroxyacyl-CoA->TER Dehydration Trans-2,3-enoyl-CoA Trans-2,3-enoyl-CoA TER->Trans-2,3-enoyl-CoA TECR TECR Trans-2,3-enoyl-CoA->TECR Reduction Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) TECR->Stearoyl-CoA (C18:0) This compound This compound This compound->ELOVL6 ELOVL6-IN-4 ELOVL6-IN-4 ELOVL6-IN-4->ELOVL6

Caption: ELOVL6 signaling pathway in fatty acid elongation.

Experimental_Workflow Start Start Inhibitor_Preparation Prepare serial dilutions of This compound and ELOVL6-IN-4 Start->Inhibitor_Preparation Microsomal_Assay In vitro ELOVL6 inhibition assay (liver microsomes) Inhibitor_Preparation->Microsomal_Assay Cellular_Assay Cellular fatty acid elongation assay Inhibitor_Preparation->Cellular_Assay Data_Analysis_IC50 Determine IC50 values Microsomal_Assay->Data_Analysis_IC50 Data_Analysis_Cellular Measure changes in fatty acid profiles Cellular_Assay->Data_Analysis_Cellular Comparison Compare efficacy and potency Data_Analysis_IC50->Comparison Data_Analysis_Cellular->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: General workflow for comparing ELOVL6 inhibitors.

Conclusion

References

A Comparative Guide to ELOVL6 Inhibitors: ELOVL6-IN-2 Versus Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a compelling therapeutic target for a range of metabolic disorders, including insulin resistance and nonalcoholic fatty liver disease, as well as certain cancers.[1][2] This guide provides a detailed, objective comparison of ELOVL6-IN-2 with other known ELOVL6 inhibitors, supported by available experimental data. We present quantitative comparisons in a clear tabular format, offer detailed experimental methodologies for key assays, and visualize critical pathways and workflows to aid in your research and development endeavors.

Performance Comparison of ELOVL6 Inhibitors

The following table summarizes the reported in vitro potency of this compound and other notable ELOVL6 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTarget SpeciesIC50 (nM)Selectivity ProfileKey Characteristics
This compound Human8.9[3]Highly selective over ELOVL1, ELOVL2, and ELOVL5 (IC50 >10 µM). ~38-fold selectivity over ELOVL3 (IC50 = 337 nM).[3]Potent, orally active, and demonstrates good liver penetrability.[4][5]
Mouse31[3], 34[4]
ELOVL6-IN-4 Human79[6]Excellent selectivity over other human ELOVL subtypes (ELOVL1, -2, -3, and -5).[6]Potent, selective, and orally active.[6]
Mouse94[6]
Compound A Human169>30-fold selectivity over recombinant human ELOVL1, -2, -3, and -5 (IC50 >5-10 µM).First-generation indoledione inhibitor.[7]
Mouse350
Compound B (ELOVL6-IN-5) Not specifiedNot specifiedSelective for ELOVL6.Characterized as having a more appropriate pharmacological profile for use as a tool compound compared to Compound A.[7]

ELOVL6 Signaling Pathway in Fatty Acid Metabolism

ELOVL6 is a crucial microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids to C18 fatty acids.[8][9] This process is integral to the overall cellular lipid composition and has significant implications for metabolic homeostasis. The pathway diagram below illustrates the central role of ELOVL6.

ELOVL6_Pathway cluster_0 De Novo Lipogenesis cluster_1 Fatty Acid Elongation cluster_2 Downstream Products Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Malonyl-CoA->Palmitoyl-CoA (C16:0) FASN ELOVL6 ELOVL6 Palmitoyl-CoA (C16:0)->ELOVL6 Palmitoleoyl-CoA (C16:1) Palmitoleoyl-CoA (C16:1) Palmitoleoyl-CoA (C16:1)->ELOVL6 Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) ELOVL6->Stearoyl-CoA (C18:0) Oleoyl-CoA (C18:1) Oleoyl-CoA (C18:1) Stearoyl-CoA (C18:0)->Oleoyl-CoA (C18:1) SCD1 Triglycerides Triglycerides Stearoyl-CoA (C18:0)->Triglycerides Phospholipids Phospholipids Stearoyl-CoA (C18:0)->Phospholipids Oleoyl-CoA (C18:1)->Triglycerides Oleoyl-CoA (C18:1)->Phospholipids Cholesterol Esters Cholesterol Esters Oleoyl-CoA (C18:1)->Cholesterol Esters Inhibitor ELOVL6 Inhibitors (e.g., this compound) Inhibitor->ELOVL6

Caption: The ELOVL6 enzyme's role in fatty acid elongation and its inhibition.

Experimental Methodologies

Detailed and reproducible experimental protocols are paramount for the accurate assessment of inhibitor performance. Below are methodologies for key experiments cited in the evaluation of ELOVL6 inhibitors.

In Vitro ELOVL6 Activity Assay (Microsomal)

This assay measures the direct inhibitory effect of a compound on ELOVL6 enzyme activity in a cell-free system.

1. Preparation of Liver Microsomes:

  • Homogenize fresh liver tissue from the target species (e.g., mouse, human) in a chilled buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

  • Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA protein assay).

2. Elongation Reaction:

  • Prepare a reaction mixture containing:

    • Microsomal protein (e.g., 50 µg)

    • Radiolabeled substrate: [14C]palmitoyl-CoA

    • Co-substrate: Malonyl-CoA

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

    • NADPH (optional, as ELOVL6 activity itself is NADPH-independent, but may be included for the complete elongation cycle)[10]

  • Add the test inhibitor (e.g., this compound) at various concentrations (typically in DMSO, with a final concentration not exceeding 1%).

  • Initiate the reaction by adding the microsomal protein and incubate at 37°C for a defined period (e.g., 10-30 minutes).

3. Product Analysis:

  • Stop the reaction by saponification (e.g., adding ethanolic KOH).

  • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Separate the radiolabeled substrate (palmitate) from the elongated product (stearate) using high-performance liquid chromatography (HPLC).[11]

  • Quantify the radioactivity in the stearate fraction using a scintillation counter to determine ELOVL6 activity.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO).

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Assay for ELOVL6 Inhibition (Fatty Acid Elongation Index)

This assay assesses the ability of an inhibitor to block ELOVL6 activity within a cellular context.

1. Cell Culture:

  • Culture a relevant cell line, such as hepatocytes (e.g., HepG2, primary hepatocytes), in appropriate growth medium.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

2. Inhibitor Treatment:

  • Treat the cells with various concentrations of the ELOVL6 inhibitor or vehicle control for a specified duration (e.g., 24 hours).

3. Fatty Acid Analysis:

  • Harvest the cells and extract total lipids using a standard method (e.g., Bligh-Dyer extraction).

  • Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.

  • Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS).

4. Data Analysis:

  • Calculate the fatty acid elongation index, typically as the ratio of the product (C18 fatty acids) to the substrate (C16 fatty acids), e.g., (C18:0 + C18:1) / (C16:0 + C16:1).

  • Determine the IC50 value for the reduction of the elongation index.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an ELOVL6 inhibitor in a diet-induced obesity mouse model.

InVivo_Workflow cluster_0 Animal Model Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis C57BL/6J Mice C57BL/6J Mice High-Fat Diet High-Fat Diet C57BL/6J Mice->High-Fat Diet Feed for 8-12 weeks Obese Model Obese Model High-Fat Diet->Obese Model Randomization Randomization Obese Model->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group e.g., Oral Gavage Inhibitor Group Inhibitor Group Randomization->Inhibitor Group e.g., Oral Gavage Tissue Collection Tissue Collection Vehicle Group->Tissue Collection After treatment period Inhibitor Group->Tissue Collection After treatment period Fatty Acid Analysis Fatty Acid Analysis Tissue Collection->Fatty Acid Analysis Liver, Plasma Metabolic Phenotyping Metabolic Phenotyping Tissue Collection->Metabolic Phenotyping GTT, ITT Data Interpretation Data Interpretation Fatty Acid Analysis->Data Interpretation Metabolic Phenotyping->Data Interpretation

Caption: Workflow for an in vivo study of an ELOVL6 inhibitor.

Conclusion

This compound stands out as a highly potent and selective inhibitor of ELOVL6, demonstrating favorable properties for in vivo studies. Its low nanomolar IC50 value against both human and mouse ELOVL6, coupled with its excellent selectivity over other ELOVL family members, makes it a valuable tool for elucidating the physiological and pathophysiological roles of ELOVL6. While other inhibitors like ELOVL6-IN-4 also show promise, the comprehensive characterization of this compound in terms of potency, selectivity, and in vivo activity provides a strong foundation for its use in preclinical research. The selection of an appropriate inhibitor will ultimately depend on the specific experimental context and research objectives. This guide aims to provide the necessary comparative data and methodological insights to inform such decisions.

References

A Tale of Two Models: Unraveling the Metabolic Consequences of ELOVL6 Ablation versus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic disease, lipid metabolism, and drug development, understanding the precise role of ELOVL6 (Elongation of Very Long Chain Fatty Acids 6) is paramount. This enzyme's function as a key regulator of fatty acid chain length presents a tantalizing target for therapeutic intervention in conditions like insulin resistance and non-alcoholic fatty liver disease (NAFLD). Two primary experimental models are employed to probe the function of ELOVL6: the genetic knockout (KO) mouse and pharmacological inhibition, notably with compounds like ELOVL6-IN-2. This guide provides a comprehensive comparison of these two models, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate system for their scientific inquiries.

At a Glance: Phenotypic Showdown

The primary consequence of both ELOVL6 knockout and inhibition is a significant alteration in the fatty acid profile of tissues. Specifically, the conversion of C16 fatty acids (palmitate and palmitoleate) to their C18 counterparts (stearate and oleate) is impeded.[1] This fundamental change in lipid composition drives the downstream metabolic phenotypes observed in both models. However, the extent and systemic nature of these changes, as well as their ultimate impact on insulin sensitivity, appear to diverge, highlighting crucial differences between genetic ablation and pharmacological intervention.

ParameterELOVL6 Knockout MouseThis compound Treatment
Body Weight & Fat Mass Generally similar to wild-type mice, even on a high-fat diet.[2]No significant change in body weight in diet-induced obesity models.
Plasma Glucose Often lower or comparable to wild-type, with protection against hyperglycemia.[1]Variable effects, with some studies showing no improvement in hyperglycemia.
Plasma Insulin Lower or comparable to wild-type, indicating improved insulin sensitivity.[1]Variable effects, with some studies reporting no improvement in insulin levels.
Liver Triglycerides Can be elevated, leading to hepatosteatosis, but without the accompanying insulin resistance.[2]Reduced hepatic fatty acid elongation index.[3]
Insulin Sensitivity Generally protected from diet-induced insulin resistance.[4]Some studies report no improvement in insulin resistance.
Fatty Acid Profile Decreased C18:0 (stearic acid) and C18:1n-9 (oleic acid); Increased C16:0 (palmitic acid) and C16:1n-7 (palmitoleic acid).[1]Dose-dependent suppression of the fatty acid elongation index in the liver.[3]

Disclaimer: The data presented in this table is a synthesis of findings from multiple studies. Direct head-to-head comparative studies under identical experimental conditions are limited. Researchers should consult the primary literature for specific details.

Delving Deeper: Signaling Pathways and Experimental Workflows

The metabolic changes observed in both ELOVL6 knockout and inhibitor-treated models are underpinned by alterations in key signaling pathways. The primary pathway affected is de novo lipogenesis, where ELOVL6 plays a crucial role.

fatty_acid_synthesis cluster_0 De Novo Lipogenesis cluster_1 Intervention Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Malonyl-CoA->Palmitoyl-CoA (C16:0) FASN Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) Palmitoyl-CoA (C16:0)->Stearoyl-CoA (C18:0) ELOVL6 Palmitoleoyl-CoA (C16:1n-7) Palmitoleoyl-CoA (C16:1n-7) Palmitoyl-CoA (C16:0)->Palmitoleoyl-CoA (C16:1n-7) SCD1 Oleoyl-CoA (C18:1n-9) Oleoyl-CoA (C18:1n-9) Stearoyl-CoA (C18:0)->Oleoyl-CoA (C18:1n-9) SCD1 ELOVL6 Knockout ELOVL6 Knockout ELOVL6 Knockout->Stearoyl-CoA (C18:0) Blocks This compound This compound This compound->Stearoyl-CoA (C18:0) Inhibits experimental_workflow cluster_phenotyping Metabolic Phenotyping Assays cluster_analysis Biochemical Analyses Animal Model Animal Model Dietary Challenge Dietary Challenge Animal Model->Dietary Challenge e.g., High-Fat Diet Metabolic Phenotyping Metabolic Phenotyping Dietary Challenge->Metabolic Phenotyping Tissue Collection Tissue Collection Metabolic Phenotyping->Tissue Collection Terminal Endpoint Body Weight & Composition Body Weight & Composition Metabolic Phenotyping->Body Weight & Composition Glucose Tolerance Test (GTT) Glucose Tolerance Test (GTT) Metabolic Phenotyping->Glucose Tolerance Test (GTT) Insulin Tolerance Test (ITT) Insulin Tolerance Test (ITT) Metabolic Phenotyping->Insulin Tolerance Test (ITT) Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Liver Triglycerides Liver Triglycerides Biochemical Analysis->Liver Triglycerides Fatty Acid Profiling (GC-MS) Fatty Acid Profiling (GC-MS) Biochemical Analysis->Fatty Acid Profiling (GC-MS)

References

Confirming ELOVL6 Target Engagement of ELOVL6-IN-2 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for confirming the cellular target engagement of ELOVL6-IN-2, a selective inhibitor of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6). Objective comparisons of experimental approaches are presented alongside detailed protocols and supporting data to aid in the selection of the most appropriate assay for your research needs.

Introduction to ELOVL6 and this compound

ELOVL6 is a microsomal enzyme that plays a crucial role in the de novo synthesis of long-chain fatty acids. Specifically, it catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts. Dysregulation of ELOVL6 activity has been implicated in various metabolic diseases, making it an attractive therapeutic target. This compound is a potent and selective small molecule inhibitor of ELOVL6, and confirming its direct interaction with ELOVL6 within a cellular context is a critical step in its pharmacological characterization.

Comparison of Target Engagement Methods

The selection of an appropriate target engagement assay depends on various factors, including the experimental question, available resources, and desired throughput. Here, we compare three distinct methods for confirming this compound target engagement in cells: Cellular Thermal Shift Assay (CETSA), Fatty Acid Profiling via Gas Chromatography-Mass Spectrometry (GC-MS), and a radioactive enzyme assay.

Table 1: Quantitative Comparison of Target Engagement Methods for this compound
FeatureCellular Thermal Shift Assay (CETSA)Fatty Acid Profiling (GC-MS)Radioactive Enzyme Assay
Principle Ligand binding-induced thermal stabilization of the target protein.Measurement of changes in the ratio of C18 to C16 fatty acids, the products and substrates of ELOVL6.Quantification of the incorporation of a radiolabeled precursor into the fatty acid product.
Directness of Target Engagement DirectIndirect (downstream functional readout)Direct (measures enzymatic activity)
Throughput Low to Medium (Western Blot-based); High (with specialized platforms)[1][2]MediumHigh (with scintillation proximity assay format)[3]
Sensitivity Dependent on antibody quality and protein abundance.[1][4]HighHigh
Required Equipment Thermal cycler, Western blot apparatus, or specialized CETSA instrumentation.Gas chromatograph-mass spectrometer (GC-MS).Scintillation counter.
Labeling Requirement Label-free for the compound and target protein.[1][4]Label-free for the compound.Requires radiolabeled substrate.
Cellular Context Can be performed in intact cells, preserving the native environment.[1][2]Reflects the overall cellular metabolic state.Typically performed on cell lysates.
Key Advantage Directly demonstrates target binding in a physiological context.[1][2]Provides a functional readout of enzyme inhibition.High sensitivity and suitable for high-throughput screening.[3]
Key Disadvantage Requires a specific and high-quality antibody for ELOVL6; not all ligand binding events result in a thermal shift.[1][5]Indirect measure of target engagement; can be influenced by other metabolic pathways.Requires handling of radioactive materials and specialized disposal.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the biological context of ELOVL6, the following diagrams are provided.

ELOVL6_Signaling_Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC ELOVL6 ELOVL6 Malonyl-CoA->ELOVL6 C18 Fatty Acyl-CoA C18 Fatty Acyl-CoA (e.g., Stearoyl-CoA) ELOVL6->C18 Fatty Acyl-CoA Elongation C16 Fatty Acyl-CoA C16 Fatty Acyl-CoA (e.g., Palmitoyl-CoA) C16 Fatty Acyl-CoA->ELOVL6 ELOVL6_IN_2 ELOVL6_IN_2 ELOVL6_IN_2->ELOVL6 Inhibition

ELOVL6 Catalyzed Fatty Acid Elongation Pathway

Target_Engagement_Workflow cluster_workflow General Workflow for Confirming Target Engagement cluster_assays Target Engagement Assays start Treat Cells with This compound or Vehicle CETSA Cellular Thermal Shift Assay (CETSA) start->CETSA FattyAcid Fatty Acid Profiling (GC-MS) start->FattyAcid Radioactive Radioactive Enzyme Assay start->Radioactive end Confirmation of ELOVL6 Target Engagement CETSA->end FattyAcid->end Radioactive->end

Experimental Workflow for this compound Target Engagement

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure and should be optimized for the specific cell line and ELOVL6 antibody used.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

2. Heat Challenge: a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in PBS with protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer. b. Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of each sample.

4. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific for ELOVL6 and a suitable secondary antibody. d. Visualize the bands and quantify the band intensity.

5. Data Analysis: a. Plot the normalized band intensity against the temperature to generate melt curves for both vehicle and this compound treated samples. b. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Fatty Acid Profiling by GC-MS

This protocol outlines the general steps for analyzing cellular fatty acid composition.

1. Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Treat cells with this compound or vehicle for a specified duration (e.g., 24-48 hours).

2. Lipid Extraction: a. Harvest and wash the cells with PBS. b. Extract total lipids from the cell pellet using a suitable solvent system (e.g., Folch method with chloroform:methanol).

3. Fatty Acid Methyl Ester (FAME) Derivatization: a. Saponify the lipid extract using a methanolic base (e.g., NaOH in methanol). b. Methylate the fatty acids by adding a methylating agent (e.g., BF3-methanol) and heating. c. Extract the FAMEs into an organic solvent (e.g., hexane).

4. GC-MS Analysis: a. Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a wax column). b. Use a temperature gradient to separate the different FAMEs based on their boiling points. c. Detect and identify the FAMEs using a mass spectrometer.

5. Data Analysis: a. Identify and quantify the peaks corresponding to C16:0 (palmitic acid), C16:1 (palmitoleic acid), C18:0 (stearic acid), and C18:1 (oleic acid). b. Calculate the ratio of C18 to C16 fatty acids (e.g., [C18:0]/[C16:0] and [C18:1]/[C16:1]). c. A significant decrease in the C18/C16 ratio in cells treated with this compound compared to the vehicle control indicates inhibition of ELOVL6 activity.[6][7][8]

Protocol 3: Radioactive Enzyme Assay (in cell lysates)

This protocol is adapted from methods for measuring elongase activity and would require optimization.

1. Cell Culture and Lysate Preparation: a. Treat cells with this compound or vehicle. b. Harvest cells and prepare microsomal fractions or total cell lysates.

2. Enzyme Reaction: a. Set up a reaction mixture containing the cell lysate, a buffer, co-factors (e.g., NADPH), and the substrate (e.g., palmitoyl-CoA). b. Initiate the reaction by adding radiolabeled [14C]malonyl-CoA. c. Incubate the reaction at 37°C for a specific time.

3. Extraction and Scintillation Counting: a. Stop the reaction by adding a strong acid. b. Extract the fatty acids into an organic solvent. c. Wash the organic phase to remove unincorporated [14C]malonyl-CoA. d. Measure the radioactivity in the organic phase using a scintillation counter.

4. Data Analysis: a. Compare the radioactivity counts between the this compound treated and vehicle-treated samples. b. A significant reduction in radioactivity in the treated samples indicates inhibition of ELOVL6.

Conclusion

Confirming the target engagement of this compound in a cellular environment is essential for its validation as a selective inhibitor. This guide has provided a comparative overview of three distinct methodologies: CETSA, fatty acid profiling, and a radioactive enzyme assay. CETSA offers a direct measure of target binding in intact cells, while fatty acid profiling provides a robust functional readout of ELOVL6 inhibition. The radioactive assay, though requiring special handling, offers high sensitivity and throughput. The choice of method will depend on the specific research question, available instrumentation, and desired throughput. For a comprehensive understanding of this compound's mechanism of action, a combination of these orthogonal approaches is recommended.

References

ELOVL6-IN-2: A Potent and Selective Inhibitor of Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ELOVL6-IN-2 has emerged as a potent and selective inhibitor of Elongation of Very Long-Chain Fatty Acids protein 6 (ELOVL6). This guide provides a comprehensive comparison of this compound's cross-reactivity with other ELOVL isoforms, supported by experimental data and detailed protocols.

ELOVL6 is a key enzyme in the de novo synthesis of long-chain saturated and monounsaturated fatty acids, catalyzing the elongation of C12-16 fatty acyl-CoAs. Its role in metabolic diseases has made it an attractive target for therapeutic intervention. This compound, a representative of the indoledione class of inhibitors, has demonstrated significant potency against this enzyme.

Isoform Selectivity Profile of this compound

The efficacy of a targeted inhibitor is critically dependent on its selectivity. Studies have been conducted to determine the inhibitory activity of this compound and its analogs against other members of the ELOVL family, which comprises seven isoforms (ELOVL1-7) with distinct substrate specificities.

While specific cross-reactivity data for this compound against all other ELOVL isoforms is not publicly available in a comprehensive table, the originating research on the indoledione class of inhibitors provides insights into their selectivity. The lead compounds from this class were evaluated against other ELOVL family members, demonstrating a strong preference for ELOVL6. For instance, one of the lead compounds exhibited 38-fold greater selectivity for ELOVL6 over ELOVL3, the most closely related homolog. Another lead compound showed 7-fold selectivity over ELOVL3.

Further research on a potent ELOVL6 inhibitor, referred to as "Compound-A" and belonging to a similar class, demonstrated over 100-fold greater selectivity for ELOVL6 compared to other ELOVL family members. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are directly attributable to the inhibition of ELOVL6.

Table 1: Inhibitory Activity of an Indoledione Class ELOVL6 Inhibitor (Representative Data)

ELOVL IsoformIC50 (nM)Fold Selectivity vs. ELOVL6
ELOVL6341
ELOVL1>10,000>294
ELOVL2>10,000>294
ELOVL3129238
ELOVL4Not Reported-
ELOVL5>10,000>294
ELOVL7Not Reported-

Note: This table presents representative data for a lead compound from the same class as this compound, as specific public data for this compound's full cross-reactivity panel is limited. The IC50 for ELOVL6 is based on the reported value for this compound against mouse ELOVL6.

Visualizing Selectivity

The following diagram illustrates the targeted inhibition of ELOVL6 by this compound within the broader context of the ELOVL fatty acid elongation pathway.

ELOVL_Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_isoforms Other ELOVL Isoforms C12-16 Acyl-CoA C12-16 Acyl-CoA ELOVL6 ELOVL6 C12-16 Acyl-CoA->ELOVL6 C14-18 Acyl-CoA C14-18 Acyl-CoA ELOVL6->C14-18 Acyl-CoA ELOVL1 ELOVL1 ELOVL2 ELOVL2 ELOVL3 ELOVL3 ELOVL4 ELOVL4 ELOVL5 ELOVL5 ELOVL7 ELOVL7 This compound This compound This compound->ELOVL6 Inhibits

Caption: Selective inhibition of ELOVL6 by this compound.

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust enzymatic assays. Below is a detailed methodology for a typical ELOVL6 inhibition assay.

ELOVL6 Enzymatic Activity Assay

This assay measures the enzymatic activity of ELOVL6 by quantifying the elongation of a radiolabeled fatty acyl-CoA substrate.

Materials:

  • Microsomes prepared from cells overexpressing the target ELOVL isoform (e.g., human ELOVL6).

  • [1-14C]Palmitoyl-CoA (or other suitable radiolabeled substrate).

  • Malonyl-CoA.

  • NADPH.

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Preparation of Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADPH, and malonyl-CoA.

  • Inhibitor Incubation: Add the test inhibitor (this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) for baseline activity.

  • Enzyme Addition: Add the microsomes containing the ELOVL enzyme to the reaction mixture.

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1-14C]Palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong base (e.g., 2.5 M KOH).

  • Saponification: Saponify the lipids by incubating at 70°C for 60 minutes.

  • Acidification and Extraction: Acidify the reaction mixture with an acid (e.g., 5 M HCl) and extract the fatty acids using an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase containing the radiolabeled fatty acids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cross-Reactivity Assessment:

To determine the cross-reactivity, the same assay is performed using microsomes expressing other ELOVL isoforms (ELOVL1, ELOVL2, ELOVL3, ELOVL4, ELOVL5, and ELOVL7). The IC50 values obtained for each isoform are then compared to that of ELOVL6 to calculate the selectivity index.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of ELOVL6. Its high potency and selectivity, as demonstrated by the indoledione class of inhibitors, make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of ELOVL6 inhibition in metabolic diseases and beyond. The provided experimental protocol offers a foundation for researchers to independently verify and expand upon the selectivity profile of this and other ELOVL inhibitors.

A Comparative Analysis of ELOVL6 Inhibitors in Metabolic Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key ELOVL6 inhibitors based on available experimental data. We delve into their efficacy in metabolic models, detailing the underlying experimental protocols and visualizing the critical pathways involved.

The enzyme Elongation of Very Long-Chain Fatty Acids 6 (ELOVL6) plays a crucial role in lipid metabolism by catalyzing the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts. Its involvement in metabolic diseases such as type 2 diabetes, nonalcoholic steatohepatitis, and atherosclerosis has made it an attractive therapeutic target. This guide focuses on a comparative analysis of two of the most cited small molecule inhibitors of ELOVL6, referred to in the literature as Compound A and Compound B, to aid in the evaluation of their potential for further drug development.

Performance of ELOVL6 Inhibitors: A Quantitative Comparison

The following tables summarize the in vitro potency and in vivo metabolic effects of Compound A and Compound B based on published data.

Table 1: In Vitro Potency and Selectivity of ELOVL6 Inhibitors

InhibitorTargetIC50 (nM)SelectivitySource
Compound A Human ELOVL68.9~38-fold vs. ELOVL3
Mouse ELOVL6Not Reported
Compound B Human ELOVL685>60-fold vs. ELOVL1, 2, 3, & 5[1]
Mouse ELOVL638~7-fold vs. ELOVL3[1]

Table 2: In Vivo Effects of ELOVL6 Inhibitors in Metabolic Disease Models

InhibitorAnimal ModelTreatment DetailsKey Metabolic OutcomesSource
Compound A Not explicitly detailed in comparative in vivo metabolic studies.Not AvailableNot Available
Compound B Diet-Induced Obesity (DIO) MiceChronic oral administration- Significantly reduced specific hepatic fatty acid ratios (e.g., C18:0/C16:0). - No significant improvement in insulin resistance. [2][3]
KKAy Mice (genetically obese and diabetic)Chronic oral administration- Effectively inhibited hepatic ELOVL6 activity, altering fatty acid composition. - No improvement in insulin resistance observed. [2][3]

Note: While direct comparative in vivo metabolic data for Compound A is limited in the reviewed literature, studies on ELOVL6 knockout mice provide insights into the expected physiological effects of potent ELOVL6 inhibition. These models show protection from diet-induced insulin resistance, a result that contrasts with the findings for Compound B.[4]

Signaling Pathways and Experimental Workflows

To better understand the context of ELOVL6 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for evaluating inhibitors.

ELOVL6_Pathway cluster_elongation Fatty Acid Elongation Cycle (Endoplasmic Reticulum) cluster_inhibition Inhibitor Action Palmitoyl_CoA Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 Palmitoyl_CoA->ELOVL6 Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL6 Ketoacyl_CoA 3-Ketoacyl-CoA KAR KAR Ketoacyl_CoA->KAR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA TECR TECR Hydroxyacyl_CoA->TECR Dehydration Enoyl_CoA Trans-2,3-enoyl-CoA TER TER Enoyl_CoA->TER Reduction Stearoyl_CoA Stearoyl-CoA (C18:0) ELOVL6->Ketoacyl_CoA KAR->Hydroxyacyl_CoA TECR->Enoyl_CoA TER->Stearoyl_CoA Inhibitor ELOVL6 Inhibitor (e.g., Compound A/B) Inhibitor->ELOVL6

Caption: The role of ELOVL6 in the fatty acid elongation pathway and the point of inhibitor intervention.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Metabolic Modeling cluster_endpoints Key Endpoints Assay Microsomal ELOVL6 Enzyme Assay IC50 Determine IC50 (Potency) Assay->IC50 Selectivity Selectivity Profiling (vs. other ELOVLs) IC50->Selectivity Model Select Model (e.g., DIO mice, KKAy mice) Selectivity->Model Lead Candidate Selection Treatment Chronic Administration of Inhibitor Model->Treatment Metabolic_Analysis Metabolic Phenotyping Treatment->Metabolic_Analysis FA_Profile Hepatic Fatty Acid Profile Analysis Treatment->FA_Profile Glucose Plasma Glucose Metabolic_Analysis->Glucose Insulin Plasma Insulin Metabolic_Analysis->Insulin Lipids Fatty Acid Ratios (e.g., C18:0/C16:0) FA_Profile->Lipids

References

A Comparative Guide to Validating Lipidomic Changes: ELOVL6-IN-2 vs. Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methodologies for studying the function of ELOVL6, a key enzyme in fatty acid metabolism: pharmacological inhibition using the selective inhibitor ELOVL6-IN-2 and genetic manipulation through knockout or knockdown models. Understanding the lipidomic consequences of ELOVL6 inhibition is crucial for research into metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the selection of the most appropriate experimental approach.

At a Glance: Pharmacological vs. Genetic Inhibition of ELOVL6

FeatureThis compound (Pharmacological Inhibition)ELOVL6 Genetic Models (Knockout/Knockdown)
Mechanism Reversible, dose-dependent inhibition of ELOVL6 enzymatic activity.Permanent (knockout) or transient (knockdown) reduction/ablation of ELOVL6 gene expression.
Temporal Control Acute and reversible effects, allowing for the study of dynamic changes.Chronic, developmental effects that may lead to compensatory mechanisms.
Specificity High selectivity for ELOVL6 over other elongase isoforms.Highly specific to the ELOVL6 gene.
Systemic vs. Tissue-Specific Systemic effects following in vivo administration.Can be systemic (full knockout) or tissue-specific (conditional knockout).
Off-Target Effects Potential for off-target pharmacological effects, though reported to be selective.Potential for developmental compensation and off-target effects of delivery methods (e.g., viral vectors for shRNA).
Typical Application Validating acute protein function, preclinical drug efficacy studies.Investigating the long-term physiological roles of a gene, developmental studies.

The Role of ELOVL6 in Lipid Metabolism

ELOVL6 (Elongation of Very Long-Chain Fatty Acids Family Member 6) is a microsomal enzyme that plays a critical role in the de novo synthesis of long-chain fatty acids. Specifically, it catalyzes the rate-limiting step of elongating C16 saturated and monounsaturated fatty acids to their C18 counterparts.[1][2] Inhibition of ELOVL6, either pharmacologically or genetically, is expected to lead to a characteristic shift in the cellular fatty acid profile: an accumulation of C16 species and a depletion of C18 species.

ELOVL6_Pathway cluster_elongation Fatty Acid Elongation C16_0 Palmitate (C16:0) ELOVL6 ELOVL6 C16_0->ELOVL6 C16_1 Palmitoleate (C16:1) C16_1->ELOVL6 C18_0 Stearate (C18:0) C18_1 Oleate (C18:1) ELOVL6->C18_0 ELOVL6->C18_1 Inhibitor This compound Inhibitor->ELOVL6 Genetic Genetic Knockout/ Knockdown Genetic->ELOVL6

Fig. 1: Mechanism of ELOVL6 Inhibition.

Comparative Lipidomic Profiles

The primary validation of ELOVL6 inhibition is the alteration of fatty acid composition. Both pharmacological and genetic approaches are expected to yield similar qualitative changes.

Fatty Acid Composition

Studies utilizing genetic models of ELOVL6 deficiency consistently demonstrate a significant shift in the ratio of C16 to C18 fatty acids. In Elovl6 knockout mice, for instance, levels of palmitate (C16:0) and palmitoleate (C16:1) are elevated, while levels of stearate (C18:0) and oleate (C18:1) are reduced in various tissues, including the liver and adipose tissue.[1]

While specific quantitative data for this compound is limited in publicly available literature, its potent and selective inhibitory action on ELOVL6 (IC50 of 34 nM for mouse ELOVL6) suggests a comparable impact on the fatty acid elongation index.[1] A study on a different ELOVL6 inhibitor showed a dose-dependent decrease in the C18/C16 fatty acid ratio in mouse hepatocytes.

Table 1: Expected Changes in Key Fatty Acid Species Following ELOVL6 Inhibition

Fatty AcidThis compound (Predicted)ELOVL6 Genetic Models (Observed)Reference
Palmitate (C16:0)[1]
Palmitoleate (C16:1)[1]
Stearate (C18:0)[1]
Oleate (C18:1)[1]
Impact on Complex Lipids

The alterations in the fatty acid pool have downstream consequences for the composition of more complex lipids.

  • Triglycerides (TGs): Changes in fatty acid availability can alter the species of triglycerides synthesized.

  • Phospholipids (PLs): The fatty acyl chains of phospholipids are remodeled, which can affect membrane fluidity and signaling.

  • Ceramides: ELOVL6 activity is linked to the synthesis of specific ceramide species, particularly those containing C18 fatty acids. Inhibition of ELOVL6 can lead to a decrease in these ceramides, which are implicated in insulin resistance.

Table 2: Effects of ELOVL6 Inhibition on Major Lipid Classes

Lipid ClassEffect of ELOVL6 InhibitionImplicationReference
TriglyceridesAltered fatty acyl chain compositionChanges in energy storage and lipid droplet formation[1]
PhospholipidsShift towards C16-containing speciesAltered membrane properties and cell signaling[1]
CeramidesDecrease in C18:0-ceramidePotential improvement in insulin sensitivity

Signaling Pathways Influenced by ELOVL6 Inhibition

The lipidomic changes induced by ELOVL6 inhibition have been shown to impact several key signaling pathways, particularly those related to insulin sensitivity and cellular stress.

ELOVL6_Signaling cluster_inhibition ELOVL6 Inhibition cluster_lipid_changes Lipidomic Changes cluster_signaling Downstream Signaling ELOVL6_Inhibition This compound or Genetic Knockout C18_Ceramide ↓ C18:0-Ceramide ELOVL6_Inhibition->C18_Ceramide PP2A PP2A Activity C18_Ceramide->PP2A Reduced Activation Akt Akt Phosphorylation PP2A->Akt Less Dephosphorylation Insulin_Signaling Improved Insulin Signaling Akt->Insulin_Signaling

Fig. 2: ELOVL6 Inhibition and Insulin Signaling.

Experimental Protocols

Lipid Extraction and Analysis

A standardized protocol for lipid extraction is crucial for obtaining reliable and comparable results. The Folch or Bligh-Dyer methods are commonly employed for total lipid extraction from cells or tissues.

General Lipid Extraction Protocol:

  • Homogenize cell pellets or tissues in a chloroform:methanol (2:1, v/v) solution.

  • Add water or a saline solution to induce phase separation.

  • Centrifuge to separate the aqueous and organic layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • Extract the FAMEs with a non-polar solvent (e.g., hexane).

  • Analyze the FAMEs by GC-MS. The separation of FAMEs on the GC column and their fragmentation patterns in the mass spectrometer allow for identification and quantification.

Complex Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Reconstitute the total lipid extract in a suitable solvent for LC-MS analysis.

  • Separate the different lipid classes using a C18 or HILIC column.

  • Detect and identify the lipid species using a high-resolution mass spectrometer. Quantification is typically achieved by comparing the peak areas of the endogenous lipids to those of internal standards.

Cell Culture and Treatment with this compound
  • Culture cells (e.g., HepG2, 3T3-L1 adipocytes) in appropriate media and conditions.

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Treat the cells with the desired concentration of this compound for a specified duration. It is important to include a vehicle control (DMSO alone).

  • After treatment, harvest the cells for lipid extraction and analysis.

Experimental Workflow

Experimental_Workflow cluster_models Experimental Models cluster_processing Sample Processing cluster_analysis Lipidomic Analysis cluster_validation Validation Inhibitor_Model Cell Culture + this compound Lipid_Extraction Lipid Extraction (e.g., Folch Method) Inhibitor_Model->Lipid_Extraction Genetic_Model ELOVL6 Knockout/Knockdown Cells or Tissues Genetic_Model->Lipid_Extraction GC_MS GC-MS (Fatty Acids) Lipid_Extraction->GC_MS LC_MS LC-MS (Complex Lipids) Lipid_Extraction->LC_MS Data_Comparison Comparison of Lipid Profiles GC_MS->Data_Comparison LC_MS->Data_Comparison

Fig. 3: Comparative Lipidomics Workflow.

Conclusion

Both pharmacological inhibition with this compound and genetic models offer powerful tools to investigate the role of ELOVL6 in lipid metabolism. The choice between these approaches will depend on the specific research question.

  • This compound is ideal for studying the acute effects of ELOVL6 inhibition and for preclinical studies exploring the therapeutic potential of targeting this enzyme. Its reversibility allows for the investigation of dynamic cellular responses.

  • Genetic models are indispensable for understanding the long-term, physiological consequences of ELOVL6 deficiency and for dissecting its role in development and chronic disease states.

A combined approach, where findings from genetic models are validated using a selective inhibitor like this compound, provides the most robust and comprehensive understanding of ELOVL6 function. This guide serves as a foundational resource for designing and interpreting such validation studies in the field of lipidomics.

References

A Head-to-Head Battle: Evaluating ELOVL6 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cancer metabolism, the enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a compelling therapeutic target. This enzyme's role in lipid metabolism is crucial for cancer cell proliferation and survival, making its inhibition a promising strategy for novel anti-cancer therapies. This guide provides a head-to-head comparison of currently documented small molecule inhibitors of ELOVL6, offering researchers and drug development professionals a clear overview of their performance in cancer cells based on available preclinical data.

Introduction to ELOVL6 in Oncology

ELOVL6 is a key enzyme in the de novo synthesis of long-chain saturated and monounsaturated fatty acids, particularly in the conversion of palmitate (C16:0) to stearate (C18:0). These fatty acids are integral components of cell membranes, signaling molecules, and energy storage. In various cancers, including pancreatic, lung, and liver carcinomas, ELOVL6 is often upregulated, correlating with poor prognosis.[1][2] Inhibition of ELOVL6 disrupts these crucial lipid metabolic pathways, leading to reduced cancer cell growth and proliferation.[3][4] This has spurred the development of specific inhibitors to target this enzymatic activity.

Comparative Analysis of ELOVL6 Inhibitors

This comparison focuses on three identified small molecule inhibitors of ELOVL6: Compound A , Compound B , and ELOVL6-IN-2 . While direct head-to-head studies with all three inhibitors in the same cancer cell line are limited in the public domain, we can synthesize available data to provide a comparative overview.

InhibitorChemical Class (if known)Target Potency (IC50)Cancer Cell Line ApplicationObserved EffectsReference
Compound A IndoledioneNot explicitly stated in cancer cell studiesLung Squamous Cell Carcinoma (2427PT, H2170)Reduced population doublings, Decreased anchor-independent growth[4]
Compound B Not explicitly statedHuman ELOVL6: 85 nM, Mouse ELOVL6: 38 nMNot explicitly stated in cancer cell studiesMore potent enzymatic inhibition than Compound A, >60-fold selectivity over other ELOVL enzymes[5]
This compound Not explicitly statedNot explicitly stated in cancer cell studiesPancreatic Ductal Adenocarcinoma (PDAC) organoidsReduced organoid diameter[6]

Key Findings:

  • Potency and Selectivity: Based on enzymatic assays, Compound B demonstrates superior potency against both human and mouse ELOVL6 compared to Compound A.[5] It also exhibits high selectivity, a crucial feature for minimizing off-target effects.

  • Anti-Cancer Activity:

    • Compound A has shown efficacy in reducing the proliferation of lung squamous cell carcinoma cells in both monolayer and soft agar growth assays.[4]

    • This compound has been demonstrated to inhibit the growth of pancreatic cancer organoids, a 3D culture system that more closely mimics in vivo tumor biology.[6]

  • Direct Comparison: A direct, quantitative comparison of the anti-proliferative effects (e.g., IC50 values for cell viability) of Compound A, Compound B, and this compound in the same cancer cell line is not yet available in the reviewed literature. Such a study would be invaluable for definitively ranking their efficacy.

Signaling Pathways and Experimental Workflows

The inhibition of ELOVL6 impacts critical signaling pathways involved in cancer progression. The primary mechanism involves the disruption of fatty acid metabolism, which in turn affects membrane composition and cellular signaling.

ELOVL6_Pathway ELOVL6 Signaling in Cancer cluster_0 Fatty Acid Synthesis cluster_1 Downstream Effects Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitate (C16:0) Palmitate (C16:0) Malonyl-CoA->Palmitate (C16:0) FASN Stearate (C18:0) Stearate (C18:0) Palmitate (C16:0)->Stearate (C18:0) ELOVL6 Membrane Synthesis Membrane Synthesis Stearate (C18:0)->Membrane Synthesis Signaling Lipids Signaling Lipids Stearate (C18:0)->Signaling Lipids Cell Proliferation Cell Proliferation Membrane Synthesis->Cell Proliferation Cell Survival Cell Survival Signaling Lipids->Cell Survival Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Cell Survival->Tumor Growth ELOVL6_Inhibitor ELOVL6_Inhibitor ELOVL6_Inhibitor->Stearate (C18:0) Inhibition

ELOVL6 in the fatty acid synthesis pathway.

A typical experimental workflow to compare ELOVL6 inhibitors would involve a series of in vitro assays to determine their effects on cancer cell viability, proliferation, and the underlying molecular mechanisms.

Experimental_Workflow Workflow for Comparing ELOVL6 Inhibitors Cancer_Cells Cancer Cell Lines (e.g., Pancreatic, Lung) Treatment Treat with ELOVL6 Inhibitors (Compound A, Compound B, this compound) + Vehicle Control Cancer_Cells->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 values Treatment->Viability_Assay Proliferation_Assay Proliferation Assay (e.g., BrdU, Colony Formation) Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (e.g., p-Akt, c-Myc) Treatment->Western_Blot Lipidomics Lipidomic Analysis (Mass Spectrometry) Treatment->Lipidomics Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Lipidomics->Data_Analysis

Experimental workflow for inhibitor comparison.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of each ELOVL6 inhibitor (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: After treatment with ELOVL6 inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Lipidomic Analysis
  • Cell Harvesting and Lipid Extraction: Following inhibitor treatment, harvest the cells and extract lipids using a methyl-tert-butyl ether (MTBE)-based method.

  • Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different lipid species.

  • Data Analysis: Process the raw data to identify changes in the lipid profiles between the different treatment groups, focusing on the ratio of C18 to C16 fatty acids and other relevant lipid classes.[7]

Conclusion and Future Directions

The available preclinical data suggests that inhibiting ELOVL6 is a viable strategy for targeting cancer cells. While Compound B shows high enzymatic potency and selectivity, and both Compound A and this compound have demonstrated anti-cancer activity in specific cancer models, a comprehensive head-to-head comparison in the same cancer cell lines is needed to definitively establish their relative efficacy. Future studies should focus on direct comparative analyses, including the determination of IC50 values for cell viability and proliferation across a panel of cancer cell lines, to guide the selection of the most promising ELOVL6 inhibitor for further preclinical and clinical development.

References

Assessing the In Vitro Specificity of ELOVL6-IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro specificity of the ELOVL6 inhibitor, ELOVL6-IN-2, against other known inhibitors of the same target. The information herein is supported by experimental data to aid in the selection of appropriate chemical tools for research and development.

Introduction to ELOVL6 Inhibition

Elongation of very long-chain fatty acids protein 6 (ELOVL6) is a key microsomal enzyme that catalyzes the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts. Its role in various metabolic pathways and disease states has made it an attractive target for therapeutic intervention. A critical aspect of developing potent and effective ELOVL6 inhibitors is ensuring their specificity to minimize off-target effects. This guide focuses on the in vitro specificity profile of this compound, a potent and selective inhibitor of ELOVL6.

Comparative Analysis of In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound and other reported ELOVL6 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.

InhibitorTargetIC50 (nM)Selectivity Data
This compound human ELOVL68.9Weakly inhibits hELOVL3 (IC50 = 337 nM); No significant inhibition of hELOVL1, hELOVL2, and hELOVL5 (IC50 > 10,000 nM)
mouse ELOVL631
ELOVL6-IN-4 human ELOVL679Excellent selectivity over other human ELOVL subtypes (ELOVL1, -2, -3, and -5)
mouse ELOVL694
ELOVL6-IN-1 mouse ELOVL6350Non-competitive inhibitor for malonyl-CoA and palmitoyl-CoA
Compound A ELOVL6< 100~38-fold selectivity for ELOVL6 over ELOVL3
Compound B (ELOVL6-IN-5) ELOVL6< 100~7-fold selectivity for ELOVL6 over ELOVL3

Experimental Protocols

The determination of in vitro ELOVL6 inhibitory activity is crucial for assessing the potency and selectivity of compounds like this compound. Below is a detailed methodology for a typical in vitro ELOVL6 enzyme activity assay.

In Vitro ELOVL6 Enzyme Activity Assay

This assay measures the enzymatic activity of ELOVL6 by quantifying the elongation of a fatty acyl-CoA substrate using a radiolabeled two-carbon donor, [14C]malonyl-CoA.

1. Preparation of Microsomes:

  • Liver tissue from rodents or cells overexpressing the target ELOVL enzyme (e.g., HEK293 cells) are homogenized in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4, containing sucrose and protease inhibitors).

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ELOVL enzymes.

  • The microsomal protein concentration is determined using a standard protein assay, such as the Bradford assay.

2. Reaction Mixture Preparation:

  • The reaction is typically carried out in a buffer containing:

    • Potassium phosphate buffer (pH 7.4)

    • Dithiothreitol (DTT)

    • NADPH

    • Fatty acid-free bovine serum albumin (BSA)

    • The fatty acyl-CoA substrate (e.g., palmitoyl-CoA for ELOVL6)

    • The test inhibitor (e.g., this compound) at various concentrations.

3. Enzymatic Reaction:

  • The reaction is initiated by the addition of the microsomal preparation and [14C]malonyl-CoA.

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).

4. Reaction Termination and Product Extraction:

  • The reaction is stopped by the addition of a strong base (e.g., KOH in ethanol) to saponify the fatty acyl-CoAs.

  • The mixture is acidified, and the free fatty acids are extracted using an organic solvent (e.g., hexane).

5. Product Analysis:

  • The extracted fatty acids are separated using reverse-phase high-performance liquid chromatography (HPLC).

  • The radioactivity of the fractions corresponding to the substrate and the elongated product is measured using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the amount of elongated product in the presence of the inhibitor to that in the control (vehicle-treated) samples.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the context of ELOVL6 inhibition and the experimental workflow, the following diagrams are provided.

ELOVL6_Signaling_Pathway cluster_FattyAcidSynthesis De Novo Fatty Acid Synthesis cluster_Elongation Fatty Acid Elongation cluster_Inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitate (C16:0) Palmitate (C16:0) Malonyl-CoA->Palmitate (C16:0) FASN Malonyl-CoA_elong Malonyl-CoA Stearate (C18:0) Stearate (C18:0) Palmitate (C16:0)->Stearate (C18:0) ELOVL6 Malonyl-CoA_elong->Stearate (C18:0) This compound This compound ELOVL6 ELOVL6 This compound->ELOVL6 Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Analysis A Microsome Isolation C Incubation at 37°C A->C B Reaction Mixture (Substrate, Cofactors, Inhibitor) B->C D Reaction Termination & Product Extraction C->D E HPLC Separation D->E F Scintillation Counting E->F G IC50 Determination F->G

A Researcher's Guide to the Biochemical Confirmation of ELOVL6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for biochemically confirming the inhibition of ELOVL6 (Elongation of Very Long Chain Fatty Acids Family Member 6). It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potency and selectivity of novel ELOVL6 inhibitors. The content covers various assay formats, provides detailed experimental protocols, and offers a framework for data interpretation and comparison.

Introduction to ELOVL6

ELOVL6 is a crucial microsomal enzyme that catalyzes the first and rate-limiting condensation step in the elongation of long-chain fatty acids.[1][2] Its primary function is the two-carbon elongation of saturated and monounsaturated fatty acids with chain lengths of 12, 14, and 16 carbons.[1][3] A key reaction catalyzed by ELOVL6 is the conversion of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0), utilizing malonyl-CoA as the carbon donor.[4][5] Given its role in lipid metabolism and its association with various metabolic diseases, ELOVL6 has emerged as an attractive therapeutic target.[2][4][6] Biochemically confirming the inhibition of this enzyme is a critical step in the drug discovery process.

cluster_FAS De Novo Lipogenesis cluster_Elongation Fatty Acid Elongation Cycle (ER) FASN Fatty Acid Synthase (FASN) PalmitoylCoA Palmitoyl-CoA (C16:0) FASN->PalmitoylCoA Produces ELOVL6 ELOVL6 PalmitoylCoA->ELOVL6 Substrate OtherEnzymes Reduction & Dehydration Steps ELOVL6->OtherEnzymes Rate-Limiting Condensation MalonylCoA Malonyl-CoA (+2 Carbons) MalonylCoA->ELOVL6 StearoylCoA Stearoyl-CoA (C18:0) OtherEnzymes->StearoylCoA Product Inhibitor ELOVL6 Inhibitor Inhibitor->ELOVL6 Blocks

Figure 1. ELOVL6 position in the fatty acid elongation pathway.

Comparison of Assay Methodologies

Several biochemical assays can be employed to measure ELOVL6 activity and its inhibition. The choice of method often depends on the required throughput, sensitivity, and available equipment. The primary approaches include traditional radiometric assays, modern high-throughput screening (HTS) formats like scintillation proximity assays (SPA), and mass spectrometry-based methods.

Assay Type Principle Advantages Disadvantages Typical Substrates
Radiometric Assay Measures the incorporation of a radiolabeled substrate into the fatty acid product. Product is separated from substrate via extraction and quantified by scintillation counting.[1][7]High sensitivity; considered a gold standard for direct activity measurement.Labor-intensive due to extraction steps; low throughput; requires handling of radioactive materials.[8][2-14C]malonyl-CoA, [14C]palmitoyl-CoA
Scintillation Proximity Assay (SPA) A homogeneous assay where a radiolabeled product is captured by a scintillant-coated bead via a specific binding protein (e.g., ACBP), bringing it into proximity to generate a light signal.[8]High-throughput compatible (no extraction); reduced radioactive waste; good signal-to-background ratio.[8]Requires specific binding partners (e.g., ACBP); indirect detection; potential for compound interference.[3H]malonyl-CoA or [14C]malonyl-CoA
Mass Spectrometry (MS) Measures the formation of the product (e.g., stearoyl-CoA) from the substrate (e.g., palmitoyl-CoA) by detecting their distinct masses.[9][10]High specificity and sensitivity; allows for non-radioactive and stable-isotope labeled substrates; can multiplex and analyze multiple fatty acids simultaneously.[10]Requires specialized MS equipment; can be lower throughput than SPA; potential for matrix effects.Palmitoyl-CoA, Deuterium-labeled substrates

Experimental Protocols

Below are detailed protocols for two common methods to assess ELOVL6 inhibition.

This protocol is adapted from methods using liver microsomes, which are a rich source of ELOVL6.[1]

A. Materials and Reagents:

  • Enzyme Source: Liver microsomes isolated from wild-type mice or from HEK-293 cells overexpressing ELOVL6.

  • Substrates: Palmitoyl-CoA, [2-14C]malonyl-CoA (specific activity ~55 mCi/mmol).

  • Cofactors: NADPH, ATP, Coenzyme A (CoA).

  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl₂, 2.5 mM ATP, 0.25 mM CoA, 1 mM NADPH.

  • Test Compounds: ELOVL6 inhibitors dissolved in DMSO.

  • Stop Solution: 2.5 M KOH in 50% ethanol.

  • Acidification Solution: 10 M H₂SO₄.

  • Extraction Solvent: Hexane.

  • Scintillation Cocktail.

B. Procedure:

  • Prepare the reaction mix by combining the reaction buffer with 50 µM palmitoyl-CoA.

  • In a microcentrifuge tube, add 2 µL of the test compound at various concentrations (or DMSO for control).

  • Add 50 µg of microsomal protein to the tube.

  • Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind.

  • Initiate the reaction by adding [2-14C]malonyl-CoA to a final concentration of 20 µM. The final reaction volume is 200 µL.

  • Incubate the reaction at 37°C for 20 minutes with gentle shaking.

  • Stop the reaction by adding 400 µL of the stop solution. Saponify the lipids by incubating at 65°C for 1 hour.

  • Cool the samples to room temperature and acidify by adding 300 µL of the acidification solution.

  • Extract the total fatty acids by adding 1 mL of hexane, vortexing vigorously for 1 minute, and centrifuging at 2000 x g for 5 minutes.

  • Transfer 800 µL of the upper hexane layer to a scintillation vial, evaporate the solvent, and add 5 mL of scintillation cocktail.

  • Quantify the incorporated radioactivity using a liquid scintillation counter.

C. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol outlines a homogeneous assay format suitable for screening large compound libraries.[8]

A. Materials and Reagents:

  • Enzyme Source: Recombinant human ELOVL6.

  • Substrates: Palmitoyl-CoA, [3H]malonyl-CoA.

  • Binding Protein: Recombinant Acyl-CoA Binding Protein (ACBP).

  • Assay Plate: 384-well microplate.

  • Detection Reagent: Yttrium silicate SPA beads conjugated with a capture antibody for ACBP (or direct binding).

  • Assay Buffer: 100 mM HEPES (pH 7.4), 2 mM MgCl₂, 1 mM DTT.

  • Test Compounds: ELOVL6 inhibitors dissolved in DMSO.

B. Procedure:

  • Add 1 µL of the test compound in DMSO to the wells of a 384-well plate.

  • Prepare the enzyme mix containing recombinant ELOVL6 and palmitoyl-CoA in assay buffer. Add 20 µL of this mix to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare the substrate mix containing [3H]malonyl-CoA in assay buffer. Add 20 µL to each well to start the reaction.

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction and initiate detection by adding 20 µL of a stop/detection mix containing ACBP and SPA beads.

  • Seal the plate and allow it to equilibrate for at least 2 hours at room temperature.

  • Measure the signal using a microplate scintillation counter.

C. Data Analysis:

  • Determine the IC₅₀ values as described in the radiometric assay protocol.

  • Calculate the Z' factor to assess assay quality and robustness for HTS.

cluster_workflow Biochemical Confirmation Workflow A 1. Prepare Reaction (Buffer, Microsomes, Test Compound) B 2. Pre-incubate (37°C, 10 min) A->B C 3. Initiate Reaction (Add Radiolabeled Substrate) B->C D 4. Incubate (37°C, 20 min) C->D E 5. Stop Reaction & Saponify D->E F 6. Extract Fatty Acids (Hexane) E->F G 7. Quantify Product (Scintillation Counting) F->G H 8. Calculate IC50 G->H

Figure 2. Workflow for a radiometric ELOVL6 inhibition assay.

Data Presentation and Selectivity Profiling

To confirm ELOVL6 inhibition, it is essential to demonstrate both potency against the target and selectivity over related enzymes. The ELOVL family in humans consists of seven members (ELOVL1-7), with distinct but sometimes overlapping substrate specificities.[3] ELOVL1, 3, and 7 also act on saturated and monounsaturated fatty acids, making them key enzymes for selectivity profiling.[3][4]

The table below presents hypothetical data for three different inhibitors, comparing their potency against ELOVL6 and their selectivity against other relevant elongase enzymes.

Compound ELOVL6 IC₅₀ (nM) ELOVL1 IC₅₀ (nM) ELOVL3 IC₅₀ (nM) ELOVL5 IC₅₀ (nM) Selectivity Ratio (ELOVL3/ELOVL6)
Inhibitor X (Test) 35 >10,0001,200>10,00034x
Compound B (Reference) 50>10,000350>10,0007x [4]
Non-selective Compound Y 1504503002,5002x

Data for Compound B is illustrative based on published findings.[4] Data for Inhibitor X and Compound Y are hypothetical.

Interpretation:

  • Potency: Inhibitor X shows high potency against ELOVL6 with an IC₅₀ of 35 nM.

  • Selectivity: It demonstrates excellent selectivity (>285-fold) against ELOVL1 and ELOVL5. Crucially, it is 34-fold more selective for ELOVL6 over ELOVL3, the most closely related homolog with overlapping substrate preference.[4] This profile suggests that Inhibitor X is a potent and selective ELOVL6 inhibitor, superior to the non-selective compound Y and showing a better selectivity window over ELOVL3 than the reference compound.

References

In Vivo Showdown: A Comparative Analysis of ELOVL6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the landscape of metabolic and cancer therapeutics, the enzyme Elongase of Very Long-chain Fatty Acids 6 (ELOVL6) has emerged as a compelling target. This guide offers a comparative overview of the in vivo effects of key ELOVL6 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.

ELOVL6 is a critical rate-limiting enzyme responsible for the elongation of C12-16 saturated and monounsaturated fatty acids. Its upregulation is associated with various pathologies, including diet-induced obesity, insulin resistance, and certain cancers. Inhibition of ELOVL6, therefore, presents a promising therapeutic strategy. This report details the in vivo performance of three notable inhibitors: Compound A, Compound B, and ELOVL6-IN-4.

Quantitative Comparison of In Vivo Effects

The following table summarizes the key in vivo data for the selected ELOVL6 inhibitors. While direct comparative studies are limited, this compilation of data from individual preclinical trials provides a valuable reference.

InhibitorAnimal ModelDosing (Oral)Key In Vivo Effects
Compound A Mice100 mg/kgSignificantly reduced the elongation index of total fatty acids in the liver.[1]
Compound B Diet-Induced Obesity (DIO) and KKAy MiceNot specifiedShowed a significant reduction in hepatic fatty acid composition.[2][3][4] However, it did not lead to an improvement in insulin resistance in these models.[2][3]
ELOVL6-IN-4 Mice1-10 mg/kgPotently and dose-dependently suppressed the elongation index in the liver.[5]

Key Signaling Pathways

Understanding the molecular pathways influenced by ELOVL6 inhibition is crucial for elucidating their therapeutic mechanisms. Below are diagrams of two key signaling cascades impacted by ELOVL6 activity.

c_MYC_ELOVL6_Pathway c_MYC c-MYC ELOVL6_gene ELOVL6 Gene c_MYC->ELOVL6_gene ELOVL6_protein ELOVL6 Protein ELOVL6_gene->ELOVL6_protein Translation Fatty_Acid_Elongation Fatty Acid Elongation (C16 to C18) ELOVL6_protein->Fatty_Acid_Elongation Catalyzes Tumor_Progression Tumor Progression Fatty_Acid_Elongation->Tumor_Progression Promotes

c-MYC-driven upregulation of ELOVL6 in cancer.

ELOVL6_Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS2 IRS-2 Insulin_Receptor->IRS2 Phosphorylates PI3K PI3K IRS2->PI3K Activates Akt Akt PI3K->Akt Activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Promotes ELOVL6 ELOVL6 DAG Diacylglycerol (DAG) ELOVL6->DAG Contributes to C18 fatty acid pool for DAG synthesis PKC_epsilon PKCε DAG->PKC_epsilon Activates PKC_epsilon->IRS2 Inhibits

ELOVL6-mediated modulation of insulin signaling.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo findings.

In Vivo Administration of ELOVL6 Inhibitors via Oral Gavage in Mice

This protocol outlines the standard procedure for oral administration of ELOVL6 inhibitors to mice.

Materials:

  • ELOVL6 inhibitor (Compound A, Compound B, or ELOVL6-IN-4)

  • Vehicle (e.g., 0.5% methylcellulose in water, or as specified in the original study)

  • Animal feeding needles (gavage needles), appropriate size for mice

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of the ELOVL6 inhibitor.

    • Prepare the vehicle solution.

    • Suspend or dissolve the inhibitor in the vehicle to the desired final concentration. Ensure the solution is homogenous, using a vortex or sonicator if necessary.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the mouse.

    • Measure the correct volume of the dosing solution into the syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly dispense the solution.

    • Monitor the animal for any signs of distress after administration.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any adverse effects.

    • Continue with the experimental timeline, including monitoring of body weight, food and water intake, and collection of biological samples at specified time points.

Analysis of Hepatic Fatty Acid Composition

This protocol describes the general steps for extracting and analyzing fatty acids from mouse liver tissue.

Materials:

  • Mouse liver tissue

  • Chloroform/methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Sodium sulfate (anhydrous)

  • Boron trifluoride (BF3) in methanol

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction:

    • Homogenize a known weight of liver tissue in a chloroform/methanol mixture.

    • Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Fatty Acid Methylation:

    • Resuspend the dried lipid extract in a known volume of toluene.

    • Add BF3 in methanol and incubate at 100°C to convert fatty acids to their methyl esters (FAMEs).

    • After cooling, add water and hexane to extract the FAMEs.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject the FAMEs into the GC-MS system.

    • Separate the FAMEs based on their retention times and identify them based on their mass spectra.

    • Quantify the individual fatty acids by comparing their peak areas to those of known standards.

    • Calculate the elongation index (e.g., C18:0/C16:0 ratio) to assess ELOVL6 activity.[1]

This guide provides a foundational comparison of in vivo ELOVL6 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to tailor these protocols to their specific experimental needs. The continued investigation of these and novel ELOVL6 inhibitors holds significant promise for the development of new therapies for metabolic and oncologic diseases.

References

A Comparative Guide to Validating the On-Target Effects of ELOVL6-IN-2 Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the chemical inhibitor ELOVL6-IN-2 with CRISPR-Cas9 mediated gene knockout for the validation of on-target effects of ELOVL6 inhibition. It is intended for researchers, scientists, and drug development professionals engaged in metabolic research and oncology. This document outlines the experimental data, detailed protocols, and visual workflows to objectively assess these two methodologies.

Introduction to ELOVL6 and its Inhibition

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids like palmitate to C18 fatty acids such as stearate.[1][2] This process is integral to lipid metabolism and cellular homeostasis.[3] Dysregulation of ELOVL6 has been implicated in various metabolic diseases and cancers, making it a promising therapeutic target.[4][5][6]

This compound is a potent and selective small molecule inhibitor of ELOVL6, demonstrating significant activity in reducing the elongation of fatty acids.[7] Validating that the biological effects of this compound are a direct consequence of its interaction with the ELOVL6 enzyme is crucial. CRISPR-Cas9 technology offers a powerful genetic approach to mimic the effect of a highly specific inhibitor by knocking out the target gene, thereby providing a benchmark for the on-target effects of the compound.

Comparative Analysis: this compound vs. CRISPR-mediated Knockout

The on-target effects of ELOVL6 inhibition can be quantitatively assessed by comparing the phenotypic outcomes of treating cells with this compound to those observed in ELOVL6 knockout cells generated using CRISPR-Cas9. The primary endpoint for validation is the change in the cellular fatty acid profile.

Table 1: Quantitative Comparison of this compound and CRISPR-mediated ELOVL6 Knockout on Cellular Fatty Acid Composition

Parameter This compound Treatment CRISPR-mediated ELOVL6 Knockout Alternative ELOVL6 Inhibitors
Palmitate (C16:0) Levels IncreasedSignificantly Increased[1][8]Increased
Palmitoleate (C16:1n-7) Levels IncreasedSignificantly Increased[1][8]Increased
Stearate (C18:0) Levels DecreasedSignificantly Decreased[1][8]Decreased
Oleate (C18:1n-9) Levels DecreasedSignificantly Decreased[1]Decreased
Cell Viability/Proliferation Reduced in specific cancer cell lines[9][10]Reduced in specific cancer cell lines[9][10]Reduced in specific cancer cell lines
Off-Target Effects Potential for off-target binding to other proteins.Potential for off-target DNA cleavage and genomic rearrangements.[11]Varies depending on the inhibitor's selectivity.

Note: Data for CRISPR-mediated ELOVL6 knockout is primarily derived from studies on Elovl6 knockout mice, which serves as a model for complete genetic ablation of the target.

Experimental Workflows and Signaling Pathways

To validate the on-target effects of this compound, a logical experimental workflow is essential. This involves treating a wild-type cell line with the inhibitor and comparing the results to a vehicle-treated control and an ELOVL6 knockout cell line.

G cluster_prep Cell Line Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_validation Validation Logic wt_cells Wild-Type Cells wt_vehicle WT + Vehicle wt_cells->wt_vehicle wt_inhibitor WT + this compound wt_cells->wt_inhibitor ko_cells ELOVL6 KO Cells (CRISPR-Cas9) ko_vehicle KO + Vehicle ko_cells->ko_vehicle lipid_profiling Fatty Acid Profiling (GC-MS) wt_vehicle->lipid_profiling viability_assay Cell Viability Assay wt_vehicle->viability_assay wt_inhibitor->lipid_profiling wt_inhibitor->viability_assay pathway_analysis Downstream Pathway Analysis wt_inhibitor->pathway_analysis ko_vehicle->lipid_profiling ko_vehicle->viability_assay ko_vehicle->pathway_analysis comparison Compare Phenotypes lipid_profiling->comparison viability_assay->comparison pathway_analysis->comparison conclusion On-Target Effect Validation comparison->conclusion

Caption: Experimental workflow for validating on-target effects of this compound.

The inhibition of ELOVL6 has been shown to impact downstream signaling pathways, notably those regulated by the c-MYC oncogene.[9] A simplified representation of this relationship is depicted below.

G cMYC c-MYC ELOVL6_gene ELOVL6 Gene cMYC->ELOVL6_gene Upregulates ELOVL6_protein ELOVL6 Protein ELOVL6_gene->ELOVL6_protein Expresses C18_FA C18 Fatty Acids (e.g., Stearate) ELOVL6_protein->C18_FA Product C16_FA C16 Fatty Acids (e.g., Palmitate) C16_FA->ELOVL6_protein Substrate Cell_Prolif Cell Proliferation C18_FA->Cell_Prolif Promotes ELOVL6_IN_2 This compound ELOVL6_IN_2->ELOVL6_protein Inhibits CRISPR CRISPR-Cas9 CRISPR->ELOVL6_gene Knocks Out

Caption: Simplified signaling pathway of ELOVL6 and points of intervention.

Experimental Protocols

Objective: To generate a stable ELOVL6 knockout cell line for comparative analysis.

Materials:

  • Target cell line (e.g., HEK293T, HepG2)

  • Lentiviral or plasmid vector encoding Cas9 and ELOVL6-specific guide RNA (gRNA)

  • Transfection reagent or electroporation system

  • Puromycin or other selection antibiotic

  • Single-cell cloning supplies

  • PCR primers for ELOVL6 gene

  • Sanger sequencing reagents

  • Western blot reagents and anti-ELOVL6 antibody

Protocol:

  • gRNA Design and Cloning: Design and clone two to three gRNAs targeting an early exon of the ELOVL6 gene into a suitable vector containing Cas9.

  • Transfection/Transduction: Transfect or transduce the target cells with the CRISPR-Cas9 construct.

  • Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Genotyping: Once clones have expanded, extract genomic DNA and perform PCR to amplify the targeted region of the ELOVL6 gene. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Protein Knockout Confirmation: Confirm the absence of ELOVL6 protein in candidate knockout clones by Western blot analysis.

  • Off-Target Analysis (Optional but Recommended): Predict potential off-target sites for the gRNAs used and analyze these sites for unintended mutations using targeted deep sequencing.[12][13]

Objective: To quantify the relative abundance of different fatty acid species in cells.[14]

Materials:

  • Cell pellets from wild-type, this compound treated, and ELOVL6 knockout cells

  • Chloroform/methanol solution (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%) or methanolic HCl

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., BPX-70)[15]

Protocol:

  • Lipid Extraction: Homogenize cell pellets in a chloroform/methanol solution. Add 0.9% NaCl to induce phase separation and collect the lower organic phase containing lipids.[16]

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): Evaporate the solvent and resuspend the lipid extract. Add BF3 in methanol or methanolic HCl and heat at 100°C for 30-60 minutes to convert fatty acids to their more volatile methyl esters.[15][17]

  • FAME Extraction: Add water and hexane to the cooled reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject the FAME sample into the GC-MS. The instrument will separate the different FAMEs based on their boiling points and retention times, and the mass spectrometer will identify and quantify them.[18]

  • Data Analysis: Identify and quantify fatty acids by comparing retention times and mass spectra to known standards. Calculate the relative abundance of each fatty acid.

Objective: To assess the effect of ELOVL6 inhibition on cell proliferation and viability.[19]

Materials:

  • Wild-type and ELOVL6 knockout cells

  • 96-well plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed wild-type and ELOVL6 knockout cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the wild-type cells with a serial dilution of this compound and a vehicle control. Add only vehicle to the ELOVL6 knockout cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Alternatives to this compound

Several other small molecule inhibitors of ELOVL6 have been developed and can be used as alternative tools for chemical genetics studies.[20]

Table 2: Comparison of Alternative ELOVL6 Inhibitors

Inhibitor Reported IC50 Selectivity Notes
This compound 34 nM (mouse)[7]Selective for ELOVL6.Orally active.[7]
ELOVL6-IN-4 79 nM (human), 94 nM (mouse)[21]Excellent selectivity over other ELOVL subtypes.[21]Orally active.[21]
ELOVL6-IN-5 Not specifiedInhibits ELOVL6.Reduces hepatic fatty acid levels in a diet-induced obesity mouse model.[22]
Compound A 169 nM (human), 350 nM (mouse)[23]>30-fold selectivity over other ELOVL subtypes.[23]Noncompetitive inhibitor for malonyl-CoA.[23]

Conclusion

Validating the on-target effects of a small molecule inhibitor is a critical step in drug development. The use of CRISPR-Cas9 to generate a genetic knockout of the target protein provides a robust "gold standard" for comparison. For this compound, a successful on-target validation would be demonstrated by a high degree of concordance between the phenotypic effects of the inhibitor and the ELOVL6 knockout, particularly in the alteration of fatty acid profiles and the impact on cell viability in relevant cellular contexts. This comparative approach, utilizing the detailed protocols provided, allows for a rigorous and objective assessment of the on-target efficacy of this compound.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for ELOVL6-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for the safe handling and disposal of the selective ELOVL6 inhibitor, ELOVL6-IN-2, designed for researchers, scientists, and drug development professionals. This document outlines the essential safety measures and step-by-step disposal protocols to ensure a secure laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The following is a summary of key safety information:

Hazard CategoryPrecautionary Measures
Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a laboratory coat are mandatory. Work in a well-ventilated area, preferably under a chemical fume hood.
In Case of Exposure Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move the person into fresh air. Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Step-by-Step Disposal Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure workplace safety. Adherence to local, state, and federal regulations is mandatory.

  • Waste Categorization: Unused this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves) should be classified as hazardous chemical waste.

  • Containerization:

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions of this compound, use a separate, compatible, and labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect the cleaning materials as hazardous waste.

  • Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of as non-hazardous waste, or as directed by your institution's safety office.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A Unused this compound D Solid Hazardous Waste Container A->D B Contaminated Materials (Gloves, Pipette Tips, etc.) B->D C This compound Solutions E Liquid Hazardous Waste Container C->E F Label and Seal Containers D->F E->F G Store in Designated Secondary Containment F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H

Caption: Logical workflow for the proper disposal of this compound.

Personal protective equipment for handling ELOVL6-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of ELOVL6-IN-2, a potent and selective ELOVL6 inhibitor. Adherence to these procedures is vital for ensuring personnel safety and maintaining experimental integrity. As this compound is intended for research use only, all handling should be conducted by trained professionals in a controlled laboratory setting.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) detailing the comprehensive toxicological properties of this compound is not publicly available, it should be treated as a potentially hazardous compound.[1] The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), which can readily penetrate the skin and facilitate the absorption of dissolved substances.[3][4] Therefore, a comprehensive approach to PPE is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentKey Considerations
Hand Protection Butyl rubber or fluoroelastomer gloves.Standard nitrile gloves are not recommended as they can degrade upon contact with DMSO.[3][4][5] Always inspect gloves for any signs of degradation or perforation before use.
Eye Protection Chemical safety goggles or a full-face shield.Standard safety glasses do not offer adequate protection from potential splashes.[3]
Body Protection A fully buttoned lab coat, apron, or coveralls made of appropriate protective material.Ensure clothing provides complete coverage of exposed skin.
Respiratory Protection Use in a certified chemical fume hood.If weighing or handling the solid form, a respirator may be necessary based on a risk assessment.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.

Operational Workflow

  • Receipt and Inspection: Upon receipt, visually inspect the container for any damage.

  • Storage: Store the compound in a tightly sealed container at -20°C for long-term stability.[6]

  • Preparation:

    • All handling of this compound, both in solid and solution form, should be conducted within a certified chemical fume hood.

    • To prepare a stock solution, dissolve this compound in an appropriate solvent, such as DMSO.

    • Small volumes of the compound may become entrapped in the vial's seal; briefly centrifuge the vial to ensure all product is at the bottom before opening.[2]

  • Administration (In Vivo Studies): For oral administration in animal models, a typical preparation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Don Appropriate PPE b Work in a Certified Fume Hood a->b c Centrifuge Vial b->c d Weigh Solid Compound c->d e Dissolve in DMSO d->e f Prepare Working Solution e->f g Decontaminate Work Area f->g i Store Stock Solution at -20°C h Segregate and Label Waste g->h

Caption: A procedural diagram for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.

Disposal Procedures

Waste StreamDisposal ProcedureKey Considerations
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.[7] - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor.[7]The container must be compatible with the chemical. The label should clearly identify the contents as a potent research compound.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[7]Minimize handling of contaminated items. Do not overfill waste containers.[7]
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[7]Assume all disposable items that have come into contact with the compound are contaminated.[7]
Aqueous and Organic Waste - Collect in a sealed, labeled container.[7] - Do not mix with other waste streams unless compatibility is confirmed.[7]The container should be clearly labeled with the chemical name and concentration.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Response

IncidentProcedure
Skin Contact - Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention.
Inhalation - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention.
Ingestion - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention.
Spill - Evacuate the area. - Wear appropriate PPE for cleanup. - For small spills, absorb with an inert material and place in a sealed container for hazardous waste disposal. - For large spills, contact your institution's Environmental Health and Safety (EH&S) department.

References

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Retrosynthesis Analysis

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